Product packaging for H-Thr(Me)-OH(Cat. No.:CAS No. 2076-57-5)

H-Thr(Me)-OH

Número de catálogo: B7802535
Número CAS: 2076-57-5
Peso molecular: 133.15 g/mol
Clave InChI: FYCWLJLGIAUCCL-DMTCNVIQSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
Usually In Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
  • Packaging may vary depending on the PRODUCTION BATCH.

Descripción

O-methyl-L-threonine is an L-threonine derivative that is L-threonine with a methyl group replacing the hydrogen on the hydroxy side chain. It has a role as a bleaching agent and an antibacterial agent. It is a non-proteinogenic L-alpha-amino acid, a L-threonine derivative and an ether.
RN given refers to cpd without isomeric designation

Structure

2D Structure

Chemical Structure Depiction
molecular formula C5H11NO3 B7802535 H-Thr(Me)-OH CAS No. 2076-57-5

3D Structure

Interactive Chemical Structure Model





Propiedades

IUPAC Name

(2S,3R)-2-amino-3-methoxybutanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H11NO3/c1-3(9-2)4(6)5(7)8/h3-4H,6H2,1-2H3,(H,7,8)/t3-,4+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FYCWLJLGIAUCCL-DMTCNVIQSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(C(=O)O)N)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]([C@@H](C(=O)O)N)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H11NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20195962, DTXSID701031342
Record name O-Methyl threonine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20195962
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name O-Methyl-DL-threonine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701031342
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

133.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4144-02-9, 4385-90-4, 2076-57-5
Record name O-Methylthreonine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004144029
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name O-Methyl threonine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004385904
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name O-Methyl threonine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20195962
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name O-Methyl-DL-threonine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701031342
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name O-Methyl-L-threonine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name O-METHYLTHREONINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/OAI4PJX6XS
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties and Structure of N-Methyl-L-threonine (H-Thr(Me)-OH)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

N-Methyl-L-threonine, denoted as H-Thr(Me)-OH, is a derivative of the essential amino acid L-threonine. The introduction of a methyl group on the alpha-amino nitrogen imparts unique chemical and physical properties to the molecule, making it a valuable building block in peptide synthesis and drug development. This modification can significantly influence the conformational flexibility, proteolytic stability, and cell permeability of peptides, thereby enhancing their therapeutic potential.[1][2] This technical guide provides a comprehensive overview of the chemical properties, structure, and relevant experimental methodologies for this compound.

Chemical Structure and Identification

N-Methyl-L-threonine is characterized by the chemical formula C5H11NO3.[2] The structure features a chiral center at the alpha-carbon, inherited from the parent L-threonine, and an additional chiral center at the beta-carbon. The systematic IUPAC name for this compound is (2S,3R)-3-hydroxy-2-(methylamino)butanoic acid.[2]

Table 1: Compound Identification

IdentifierValue
CAS Number 2812-28-4[2]
Molecular Formula C5H11NO3[2]
IUPAC Name (2S,3R)-3-hydroxy-2-(methylamino)butanoic acid[2]
SMILES C--INVALID-LINK--O)NC">C@HO[2]
InChI Key CCAIIPMIAFGKSI-DMTCNVIQSA-N[2]

Physicochemical Properties

The physicochemical properties of N-Methyl-L-threonine distinguish it from its parent amino acid, L-threonine. While some experimental data for this compound is limited in publicly available literature, computed properties provide valuable insights.

Table 2: Physicochemical Data

PropertyValueNotes
Molecular Weight 133.15 g/mol [2]
Melting Point >235 °C
Optical Activity [α]/D -24.0±1.0°, c = 1 in 1 M HCl
pKa Not experimentally determined. For comparison, the pKa values for the carboxyl and amino groups of L-threonine are approximately 2.09 and 9.10, respectively.N-methylation is expected to slightly lower the pKa of the amino group.
XLogP3-AA -3.1[2]A measure of lipophilicity. The negative value indicates high hydrophilicity.
Topological Polar Surface Area 69.6 Ų[2]
Hydrogen Bond Donor Count 3[2]
Hydrogen Bond Acceptor Count 4[2]
Appearance White to off-white solid/powder
Solubility Soluble in water (≥ 50 mg/mL)[3]
Storage Powder: -20°C for 3 years, 4°C for 2 years. In solvent: -80°C for 6 months, -20°C for 1 month.[3]

Spectroscopic Data

3.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule.

  • ¹H NMR: The proton NMR spectrum of this compound is expected to show distinct signals for the N-methyl protons, the alpha- and beta-protons, the methyl group on the beta-carbon, and the hydroxyl proton. The chemical shifts will be influenced by the electronic environment of each proton.

  • ¹³C NMR: The carbon NMR spectrum will display five distinct signals corresponding to the five carbon atoms in the molecule: the carboxyl carbon, the alpha-carbon, the beta-carbon, the beta-methyl carbon, and the N-methyl carbon. A ¹³C NMR spectrum for N-Methyl-L-threonine is noted in PubChem, though the spectral data is not directly displayed.[2]

For comparative purposes, the assigned chemical shifts for L-threonine in D₂O are provided in the table below.[4] The N-methylation would cause a downfield shift in the alpha-carbon signal and introduce a new signal for the N-methyl carbon.

Table 3: NMR Chemical Shifts for L-Threonine (Reference)

Atom¹H Chemical Shift (ppm)¹³C Chemical Shift (ppm)
3.57363.172
4.24168.679
1.31822.179
C' (carboxyl)-175.689

3.2. Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy provides information about the functional groups present in a molecule. The FTIR spectrum of this compound would be expected to show characteristic absorption bands for the O-H stretch of the hydroxyl and carboxylic acid groups, the C-H stretches of the methyl and methine groups, the C=O stretch of the carboxylic acid, and the N-H bend of the secondary amine.

For comparison, the characteristic FTIR absorption bands for L-threonine include:[5]

  • ~3000-3200 cm⁻¹: O-H and N-H stretching

  • ~2970 cm⁻¹: C-H stretching

  • ~1630 cm⁻¹: C=O stretching (asymmetric)

  • ~1415 cm⁻¹: C=O stretching (symmetric)

  • ~1520 cm⁻¹: N-H bending

3.3. Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of a molecule. For this compound, the protonated molecule [M+H]⁺ would have an m/z of 134.0811.[2] Common fragmentation pathways for amino acids involve the loss of water (H₂O), formic acid (HCOOH), and cleavage of the amino acid backbone.[6] A documented fragmentation of N-Methyl-L-threonine shows major fragments at m/z 116.0711, 88.07634, and 70.06577.[2]

Experimental Protocols

4.1. Synthesis of N-Methyl-L-threonine

A common method for the N-methylation of amino acids is through reductive amination. This typically involves the reaction of the parent amino acid with formaldehyde to form a Schiff base or an oxazolidinone intermediate, which is then reduced to the N-methyl derivative.

Protocol: Reductive N-Methylation of L-Threonine

  • Protection of the Carboxyl Group (Esterification):

    • Suspend L-threonine in an appropriate alcohol (e.g., methanol).

    • Add a catalyst such as thionyl chloride or dry HCl gas at 0°C to facilitate the formation of the methyl ester.

    • Stir the reaction mixture at room temperature until the reaction is complete (monitored by TLC).

    • Remove the solvent under reduced pressure to obtain the amino acid ester hydrochloride.

  • Formation of the Oxazolidinone Intermediate:

    • Dissolve the L-threonine methyl ester hydrochloride in a suitable solvent (e.g., dichloromethane).

    • Add a base (e.g., triethylamine) to neutralize the hydrochloride.

    • Add paraformaldehyde and a catalytic amount of an acid (e.g., p-toluenesulfonic acid).

    • Reflux the mixture with a Dean-Stark trap to remove water and drive the reaction to completion.

    • Purify the resulting oxazolidinone intermediate by column chromatography.

  • Reductive Cleavage of the Oxazolidinone:

    • Dissolve the purified oxazolidinone in a suitable solvent (e.g., trifluoroacetic acid or a mixture of acetic acid and water).

    • Add a reducing agent such as sodium borohydride (NaBH₄) or sodium cyanoborohydride (NaCNBH₃) portion-wise at 0°C.

    • Allow the reaction to proceed at room temperature until completion (monitored by TLC).

    • Quench the reaction carefully with water or a dilute acid.

  • Hydrolysis of the Ester and Work-up:

    • Hydrolyze the methyl ester by adding a base such as lithium hydroxide (LiOH) in a mixture of water and a co-solvent like THF.

    • Acidify the reaction mixture to a pH of ~5-6 with a dilute acid (e.g., 1M HCl).

    • Purify the final product, N-Methyl-L-threonine, by ion-exchange chromatography or recrystallization.

  • Characterization:

    • Confirm the identity and purity of the product using NMR, MS, and by measuring its optical rotation.

G cluster_synthesis Synthesis Workflow L-Threonine L-Threonine Esterification Esterification L-Threonine->Esterification MeOH, SOCl2 L-Threonine Methyl Ester L-Threonine Methyl Ester Esterification->L-Threonine Methyl Ester Oxazolidinone Formation Oxazolidinone Formation L-Threonine Methyl Ester->Oxazolidinone Formation Paraformaldehyde, p-TsOH Oxazolidinone Intermediate Oxazolidinone Intermediate Oxazolidinone Formation->Oxazolidinone Intermediate Reductive Cleavage Reductive Cleavage Oxazolidinone Intermediate->Reductive Cleavage NaBH4 or NaCNBH3 N-Methyl-L-threonine Methyl Ester N-Methyl-L-threonine Methyl Ester Reductive Cleavage->N-Methyl-L-threonine Methyl Ester Ester Hydrolysis Ester Hydrolysis N-Methyl-L-threonine Methyl Ester->Ester Hydrolysis LiOH, H2O/THF This compound This compound Ester Hydrolysis->this compound

A simplified workflow for the synthesis of this compound.

Biological Significance and Applications in Drug Development

While specific signaling pathways directly involving free this compound are not well-documented, the incorporation of N-methylated amino acids into peptides is a widely used strategy in medicinal chemistry to enhance their therapeutic properties.[1]

5.1. Impact of N-Methylation on Peptides

  • Increased Proteolytic Stability: The N-methyl group provides steric hindrance that protects the adjacent peptide bond from cleavage by proteases, thereby increasing the in vivo half-life of the peptide.[1]

  • Enhanced Membrane Permeability: The replacement of an amide proton (a hydrogen bond donor) with a methyl group reduces the hydrogen bonding potential of the peptide backbone, increasing its lipophilicity and ability to cross cell membranes.[1]

  • Conformational Constraint: N-methylation restricts the rotation around the N-Cα bond, which can lock the peptide into a bioactive conformation, potentially increasing its binding affinity and selectivity for its target.[1]

G cluster_drug_dev Impact of N-Methylation on Peptide Drugs Peptide Drug Candidate Peptide Drug Candidate N-Methylation N-Methylation Peptide Drug Candidate->N-Methylation Incorporate this compound Increased Stability Increased Stability N-Methylation->Increased Stability Protease Resistance Enhanced Permeability Enhanced Permeability N-Methylation->Enhanced Permeability Increased Lipophilicity Improved Bioavailability Improved Bioavailability N-Methylation->Improved Bioavailability Longer Half-life Longer Half-life Increased Stability->Longer Half-life Better Cellular Uptake Better Cellular Uptake Enhanced Permeability->Better Cellular Uptake Improved Therapeutic Efficacy Improved Therapeutic Efficacy Improved Bioavailability->Improved Therapeutic Efficacy Longer Half-life->Improved Therapeutic Efficacy Better Cellular Uptake->Improved Therapeutic Efficacy

Logical relationship of N-methylation to improved drug efficacy.

5.2. Relevance of L-Threonine Signaling Pathways

While not directly applicable to this compound without further research, the signaling pathways involving its parent amino acid, L-threonine, are of interest. L-threonine is known to play a role in regulating cell growth, proliferation, and differentiation, particularly in embryonic stem cells, through pathways such as the PI3K/Akt/mTOR and MAPK pathways.[7][8] Further investigation is required to determine if N-methylation alters the interaction of threonine with these signaling cascades.

G cluster_threonine_signaling L-Threonine Signaling (Reference) L-Threonine L-Threonine PI3K/Akt Pathway PI3K/Akt Pathway L-Threonine->PI3K/Akt Pathway MAPK Pathway MAPK Pathway L-Threonine->MAPK Pathway mTOR Pathway mTOR Pathway PI3K/Akt Pathway->mTOR Pathway MAPK Pathway->mTOR Pathway Cell Growth Cell Growth mTOR Pathway->Cell Growth Proliferation Proliferation mTOR Pathway->Proliferation

Simplified signaling pathways involving L-threonine.

Conclusion

N-Methyl-L-threonine is a valuable synthetic amino acid with significant potential in the development of peptide-based therapeutics. Its unique physicochemical properties, stemming from the N-methyl group, offer advantages in terms of stability and bioavailability. While a comprehensive experimental dataset for this compound is not yet fully established in the public domain, this guide provides a solid foundation of its known chemical properties, structure, and synthetic methodologies. Further research into the specific biological roles and signaling pathways of this compound will undoubtedly open new avenues for its application in drug discovery and biomedical research.

References

An In-depth Technical Guide to the Synthesis and Derivatives of N-Methyl-L-threonine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-methylation of amino acids, particularly N-Methyl-L-threonine, is a critical modification in the design of peptide-based therapeutics and chemical probes. This alteration offers significant advantages, including enhanced metabolic stability, improved cell permeability, and the ability to fine-tune peptide conformation and receptor binding affinity. This technical guide provides a comprehensive overview of the primary synthetic routes to N-Methyl-L-threonine and its derivatives, with a focus on detailed experimental protocols and quantitative data. Furthermore, it explores the impact of N-Methyl-L-threonine incorporation on peptide structure and function, highlighting its role in modulating integrin-mediated signaling pathways.

Introduction

The strategic modification of peptide backbones is a cornerstone of modern medicinal chemistry. Among these modifications, N-methylation, the substitution of an amide proton with a methyl group, has emerged as a powerful tool to overcome the inherent limitations of peptide-based drugs, such as poor bioavailability and rapid proteolytic degradation.[1] N-Methyl-L-threonine, a derivative of the essential amino acid L-threonine, is of particular interest due to the unique conformational constraints imposed by the β-hydroxyl group in conjunction with the N-methyl group. The incorporation of N-Methyl-L-threonine into peptide sequences can lead to derivatives with enhanced therapeutic properties.[2] This guide will delve into the key synthetic methodologies for accessing this valuable building block and its derivatives, providing researchers with the practical knowledge to apply these techniques in their own discovery and development programs.

Synthesis of N-Methyl-L-threonine

Several synthetic strategies have been developed for the preparation of N-Methyl-L-threonine. The most prominent and efficient methods include the formation and subsequent reduction of an oxazolidinone intermediate and direct reductive amination.

Synthesis via Oxazolidinone Intermediate

The oxazolidinone-based method is a widely adopted, high-yielding approach for the N-methylation of amino acids, including L-threonine.[3] This method involves the cyclization of an N-protected amino acid with formaldehyde to form a 5-oxazolidinone, followed by reductive cleavage of the ring to yield the N-methylated product.

A detailed protocol for the synthesis of Fmoc-N-Methyl-L-threonine has been described and optimized, demonstrating high yields and purity.[4][5]

  • Oxazolidinone Formation:

    • Fmoc-L-threonine is condensed with paraformaldehyde in the presence of a catalytic amount of p-toluenesulfonic acid in a suitable solvent like toluene.

    • The reaction mixture is heated to reflux with azeotropic removal of water.

    • The resulting oxazolidinone is typically isolated and can be purified by chromatography.

  • Reductive Ring Opening:

    • The purified oxazolidinone is dissolved in a solvent such as dichloromethane.

    • A reducing agent, commonly triethylsilane (Et3SiH), is added in the presence of a strong acid like trifluoroacetic acid (TFA).[3]

    • The reaction proceeds at room temperature, leading to the reductive opening of the oxazolidinone ring to yield Fmoc-N-Methyl-L-threonine.

    • The final product is purified by flash column chromatography.

A reported synthesis of Fmoc-N-Me-Thr-OH using this method, followed by flash column chromatography (10% MeOH/CH2Cl2), afforded the product as a white solid in 92% yield.[4]

Solid-Phase Synthesis of Fmoc-N-Methyl-L-threonine

A solid-phase approach offers the advantages of simplified purification and the potential for automation. The 2-chlorotrityl chloride (2-CTC) resin can be used as a temporary protecting group for the carboxylic acid.[5]

G start Fmoc-Thr(tBu)-OH Loading on 2-CTC Resin fmoc_deprotection Fmoc Deprotection (Piperidine/DMF) start->fmoc_deprotection nbs_protection o-NBS Protection (o-NBS-Cl, Collidine) fmoc_deprotection->nbs_protection methylation N-Methylation (Dimethyl sulfate or Methyl iodide, DBU) nbs_protection->methylation nbs_deprotection o-NBS Deprotection (Mercaptoethanol, DBU) methylation->nbs_deprotection fmoc_protection Fmoc Protection (Fmoc-OSu) nbs_deprotection->fmoc_protection cleavage Cleavage from Resin (1% TFA in DCM) fmoc_protection->cleavage end Fmoc-N-Me-Thr(tBu)-OH cleavage->end

Solid-phase synthesis workflow for Fmoc-N-Me-Thr(tBu)-OH.

This solid-phase method has been shown to produce Fmoc-N-Me-Thr(tBu)-OH with high yield and purity.[5]

Parameter Dimethyl Sulfate Methyl Iodide
Yield HighHigh
Purity HighHigh
Table 1: Comparison of Methylating Agents in the Solid-Phase Synthesis of Fmoc-N-Me-Thr(tBu)-OH.[5]

Derivatives of N-Methyl-L-threonine

The primary derivatives of N-Methyl-L-threonine are those utilized in peptide synthesis, where the amino group is protected with groups such as Fluorenylmethyloxycarbonyl (Fmoc) or tert-Butyloxycarbonyl (Boc). N-acyl derivatives are also of interest for their potential biological activities.

N-Protected Derivatives for Peptide Synthesis

Fmoc-N-methyl-L-threonine is a key building block for the incorporation of this modified amino acid into peptides via solid-phase peptide synthesis (SPPS).[6] The synthesis of O-benzyl protected Fmoc-N-methyl-L-threonine has also been reported.[7]

Derivative Molecular Formula Molecular Weight ( g/mol ) CAS Number
N-Methyl-L-threonineC5H11NO3133.152812-28-4[8]
N-Methyl-L-threonine HClC5H11NO3·HCl169.652812-28-4[2]
Fmoc-N-methyl-L-threonineC20H21NO5355.39-
N-acetyl-L-threonineC6H11NO4161.16-[9]
L-ThreonineC4H9NO3119.1272-19-5[10]
Table 2: Physicochemical Properties of N-Methyl-L-threonine and Related Compounds.
N-Acyl Derivatives

N-acylation of amino acids can lead to compounds with a range of biological activities, including antimicrobial and neuroprotective effects.[11][12] The synthesis of N-acyl-N-methyl-L-threonine derivatives can be achieved by coupling the corresponding fatty acid to N-Methyl-L-threonine using standard peptide coupling reagents.

Impact on Peptide Structure and Function

The introduction of an N-methyl group into a peptide backbone has profound consequences for its structure and, consequently, its biological activity.

  • Conformational Rigidity: N-methylation restricts the rotation around the Cα-N bond, leading to a more constrained peptide backbone.

  • Proteolytic Stability: The steric hindrance provided by the N-methyl group can significantly reduce the susceptibility of the adjacent peptide bond to cleavage by proteases.[1]

  • Membrane Permeability: The increased lipophilicity resulting from N-methylation can enhance the ability of a peptide to cross cell membranes.

  • Receptor Binding: The conformational changes induced by N-methylation can alter the binding affinity and selectivity of a peptide for its target receptor.

Modulation of Integrin Signaling by N-Methylated RGD Peptides

Integrins are a family of transmembrane receptors that mediate cell-matrix and cell-cell adhesion, playing a crucial role in various physiological and pathological processes, including cancer progression.[13] Many integrins recognize the Arg-Gly-Asp (RGD) sequence in extracellular matrix proteins.[6] The development of cyclic RGD peptides as integrin antagonists is a major area of research.

N-methylation of cyclic RGD peptides has been shown to enhance their activity and selectivity for specific integrin subtypes, such as αvβ3.[14] The binding of these peptides to integrins can trigger intracellular signaling cascades.

Integrin-Mediated MAPK/ERK Signaling Pathway

The binding of RGD peptides to integrins can induce a rapid increase in intracellular calcium levels and activate the Mitogen-Activated Protein Kinase (MAPK)/Extracellular signal-Regulated Kinase (ERK) signaling pathway in neurons.[15] This signaling cascade is crucial for cell proliferation, differentiation, and survival.

G cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space RGD N-Methylated RGD Peptide Integrin Integrin αvβ3 RGD->Integrin Binding FAK FAK Integrin->FAK Activation Src Src FAK->Src Grb2 Grb2 Src->Grb2 Sos Sos Grb2->Sos Ras Ras Sos->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Transcription Gene Transcription (Proliferation, Survival) ERK->Transcription Nuclear Translocation

Integrin-mediated activation of the MAPK/ERK signaling pathway.

Conclusion

N-Methyl-L-threonine is a valuable and versatile building block in contemporary chemical biology and drug discovery. The synthetic methods outlined in this guide, particularly the oxazolidinone and solid-phase approaches, provide efficient and scalable routes to this important amino acid derivative. The incorporation of N-Methyl-L-threonine into peptides offers a powerful strategy to enhance their therapeutic potential by improving their pharmacokinetic and pharmacodynamic properties. The modulation of key signaling pathways, such as the integrin-MAPK/ERK cascade, by N-methylated peptides underscores the significant impact of this subtle structural modification on biological function. This guide serves as a foundational resource for researchers seeking to leverage the unique properties of N-Methyl-L-threonine in their pursuit of novel therapeutics and a deeper understanding of biological systems.

References

The Pivotal Role of N-Methylated Amino Acids in Biological Systems: A Technical Guide for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Discovery, Background, and Significance of N-Methylated Amino Acids

Abstract

N-methylation, the addition of a methyl group to the nitrogen atom of an amino acid, represents a subtle yet profound modification that significantly alters the physicochemical properties and biological activities of peptides and proteins.[1] This modification is observed across a wide array of organisms, from bacteria to humans, where it plays a critical role in regulating protein function, enhancing metabolic stability, and modulating cellular signaling pathways.[1] For researchers and professionals in drug development, the strategic incorporation of N-methylated amino acids into therapeutic peptides has become a powerful strategy to improve their efficacy, bioavailability, and resistance to enzymatic degradation.[1][2][3][4] This technical guide provides a comprehensive exploration of the discovery and background of N-methylated amino acids, their biological roles, and their applications in modern therapeutics. It includes a summary of quantitative data, detailed experimental protocols, and visual diagrams of key processes to facilitate a deeper understanding of this important class of molecules.

Discovery and Natural Occurrence

The discovery of N-methylated amino acids dates back to the early 20th century with the identification of sarcosine (N-methylglycine) as a natural product. Since then, a diverse range of N-methylated amino acids has been identified in various natural sources.

  • Ubiquitous Metabolites: Sarcosine (N-methyl-L-glycine), N,N-dimethylglycine, and betaine (N,N,N-trimethylglycine) are widespread in nature, being produced by plants, animals, and microorganisms.[5]

  • Peptide Natural Products: Backbone N-methylation is a common feature in many peptide natural products, contributing significantly to their structural and functional properties.[6] Examples include the immunosuppressant drug cyclosporine A, a cyclic peptide with multiple N-methylated residues, and the antibiotic actinomycin D.[7][8]

  • Post-Translational Modifications: In biological systems, N-methylation of amino acid residues within proteins is a crucial post-translational modification. A prime example is the methylation of histone proteins, which plays a key role in epigenetic regulation of gene expression.[1][5]

Biological Significance and Advantages in Drug Development

The introduction of a methyl group on the amide nitrogen of a peptide backbone induces significant changes in its biological and pharmacological properties.[1] This simple modification offers several advantages in the design of peptide-based therapeutics.[2][3][4]

Enhanced Proteolytic Stability

One of the most significant benefits of N-methylation is the remarkable increase in resistance to enzymatic degradation by proteases.[1][9][10] The steric hindrance provided by the N-methyl group shields the adjacent peptide bond from cleavage, thereby extending the in-vivo half-life of peptide drugs.[1]

Improved Cell Permeability and Bioavailability

N-methylation can significantly enhance the ability of peptides to cross cellular membranes.[1][6] By replacing a hydrogen bond donor (the amide proton) with a non-polar methyl group, the overall hydrophobicity of the peptide is increased, which can facilitate its passive diffusion across lipid bilayers.[1] This has been shown to improve the oral bioavailability of some peptides.[8]

Conformational Control and Receptor Binding

The N-methyl group restricts rotation around the N-Cα bond, reducing the conformational flexibility of the peptide backbone.[1] This constraint can lock the peptide into a bioactive conformation, leading to enhanced binding affinity and selectivity for its target receptor.[1][11] In some cases, N-methylation can even convert a receptor agonist into an antagonist.[1][2]

Quantitative Data on the Effects of N-Methylation

The impact of N-methylation on peptide properties has been quantitatively assessed in numerous studies. The following tables summarize key findings.

Peptide/Amino AcidN-Methylation Site(s)Observed EffectFold Increase in Stability/ActivityReference
cyclo(-PFwKTF-)Tri-N-methylated analogIncreased oral bioavailability10% oral bioavailability achieved[8]
Generic PeptidesSingle N-methylationIncreased resistance to proteolysisVaries depending on protease and sequence[1][9][10]
Aβ peptidesN-methyl groupsImproved water solubilityQualitative improvement[12]
Cell-Penetrating PeptidesNα-methylation of ArginineEnhanced cellular uptakeMore significant for shorter CPPs[13]
PropertyEffect of N-MethylationGeneral Magnitude of Change
Proteolytic StabilityIncreasedCan range from modest to dramatic
Cell PermeabilityIncreasedDependent on the number and position of methylations
Oral BioavailabilityIncreasedCan be significantly improved
Conformational FlexibilityDecreasedLeads to more rigid structures
Receptor Binding AffinityCan be increased or decreasedHighly dependent on the specific peptide-receptor interaction
SolubilityCan be increased or decreasedDependent on the overall change in hydrophobicity

Experimental Protocols

Solid-Phase Synthesis of N-Methylated Peptides

The incorporation of N-methylated amino acids into peptides during solid-phase peptide synthesis (SPPS) requires specific protocols due to the increased steric hindrance of the secondary amine.

Method 1: Using Pre-synthesized Fmoc-N-methyl-amino acids

This is the most common approach.

  • Resin Swelling: Swell the solid support (e.g., Rink amide resin) in a suitable solvent like N,N-dimethylformamide (DMF) or N-methylpyrrolidone (NMP).[14]

  • Fmoc Deprotection: Remove the Fmoc protecting group from the resin-bound amino acid using a 20% solution of piperidine in DMF.

  • Coupling of Fmoc-N-methyl-amino acid:

    • Dissolve 4 equivalents of the Fmoc-N-methyl-amino acid, 4 equivalents of a coupling reagent like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), and 8 equivalents of a base like N,N-diisopropylethylamine (DIEA) in DMF or NMP.[14]

    • Add the activation mixture to the resin and allow the coupling reaction to proceed for 1-2 hours at room temperature.[14]

    • Note: Pre-activation times should be kept to a minimum to avoid racemization.[10]

  • Washing: Thoroughly wash the resin with DMF to remove excess reagents.

  • Monitoring: Monitor the coupling efficiency using a qualitative test such as the bromophenol blue test, as the ninhydrin test is not effective for secondary amines.[14] If the test is positive (blue to green), a second coupling may be necessary.[14]

  • Repeat: Repeat the deprotection and coupling steps for the subsequent amino acids in the sequence.

  • Cleavage and Deprotection: Once the synthesis is complete, cleave the peptide from the resin and remove the side-chain protecting groups using a cleavage cocktail, typically containing trifluoroacetic acid (TFA) and scavengers.

Method 2: On-resin N-methylation

This method involves N-methylation of the amino acid after it has been coupled to the resin.

  • Sulfonylation: Protect the N-terminal α-amino group with an o-nitrobenzenesulfonyl (o-NBS) group using o-nitrobenzenesulfonyl chloride (o-NBS-Cl) and a base like collidine or DMAP.[15]

  • Methylation: Methylate the protected sulfonamide using a methylating agent like methyl iodide or dimethyl sulfate in the presence of a base.

  • Desulfonylation: Remove the o-NBS protecting group to reveal the N-methylated amine, which is then ready for the next coupling step.[15]

Analysis of N-Methylated Peptides

The presence of N-methylated residues can be confirmed using various analytical techniques.

  • Mass Spectrometry (MS): Provides the molecular weight of the peptide, which will be increased by 14 Da for each N-methylation.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: A powerful tool to confirm the presence and location of the N-methyl group. The N-methyl protons typically appear as a singlet in the 1H NMR spectrum. NMR can also be used to study the conformational changes induced by N-methylation.[16]

  • X-ray Crystallography: Provides high-resolution structural information, including the conformation of the peptide backbone and the cis/trans isomerization of the N-methylated amide bond.[16]

Signaling Pathways and Logical Relationships

N-methylation is a key modification in various biological signaling pathways, most notably in epigenetics.

Histone_Methylation_Pathway SAM S-Adenosyl Methionine (SAM) HKMT Histone Lysine Methyltransferase (HKMT) SAM->HKMT Methyl Donor SAH S-Adenosyl Homocysteine (SAH) Histone Histone Protein (e.g., H3) Histone->HKMT Methylated_Histone Methylated Histone (e.g., H3K4me, H3K9me) Gene_Expression Altered Gene Expression Methylated_Histone->Gene_Expression Recruitment of Effector Proteins HKMT->SAH HKMT->Methylated_Histone Methylation

Caption: Histone lysine methylation pathway regulating gene expression.

This diagram illustrates how histone lysine methyltransferases (HKMTs) utilize S-adenosyl methionine (SAM) as a methyl donor to methylate specific lysine residues on histone proteins. This modification leads to the recruitment of effector proteins that can either activate or repress gene transcription, depending on the site and degree of methylation.

Experimental_Workflow_N_Methylated_Peptides cluster_synthesis Synthesis & Purification cluster_analysis Analysis & Characterization SPPS Solid-Phase Peptide Synthesis (with Fmoc-N-Me-AAs) Cleavage Cleavage from Resin & Deprotection SPPS->Cleavage Purification HPLC Purification Cleavage->Purification MS Mass Spectrometry (Molecular Weight Confirmation) Purification->MS NMR NMR Spectroscopy (Structural Analysis) Purification->NMR Bioassay Biological Activity Assay (e.g., Receptor Binding) Purification->Bioassay

Caption: A typical experimental workflow for the study of N-methylated peptides.

This workflow outlines the key steps involved in the synthesis and characterization of N-methylated peptides, from solid-phase synthesis and purification to analytical confirmation and biological evaluation.

Conclusion

N-methylated amino acids are a versatile and powerful tool in the fields of chemical biology and drug discovery. Their ability to confer enhanced proteolytic stability, improve cell permeability, and constrain peptide conformation makes them invaluable for the design of next-generation therapeutics with improved pharmacokinetic profiles.[1][2][3][4] Furthermore, understanding the endogenous roles of N-methylation in critical cellular processes, such as epigenetic regulation, opens up new avenues for therapeutic intervention. The continued development of efficient synthetic and analytical methods will undoubtedly accelerate the exploration and application of N-methylated peptides in both basic research and clinical settings.

References

Physicochemical Characteristics of N-Methyl-L-threonine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-Methyl-L-threonine is a non-proteinogenic amino acid derivative that has garnered significant interest in peptide synthesis and drug development. Its unique structural modification, the N-methylation of the alpha-amino group, imparts distinct physicochemical properties that can enhance the therapeutic potential of peptide-based drugs. This technical guide provides a comprehensive overview of the core physicochemical characteristics of N-Methyl-L-threonine, including its structural and physical properties. Furthermore, it outlines generalized experimental protocols for the determination of these key parameters and illustrates relevant experimental workflows.

Introduction

The strategic incorporation of modified amino acids into peptide backbones is a cornerstone of modern medicinal chemistry. N-methylation is a key modification that can profoundly influence a peptide's conformational flexibility, proteolytic stability, and membrane permeability. N-Methyl-L-threonine, as a derivative of the essential amino acid L-threonine, offers a unique combination of a polar side chain and a methylated backbone nitrogen. Understanding its fundamental physicochemical properties is paramount for its effective application in the design and synthesis of novel therapeutic peptides.

Chemical and Physical Properties

The core physicochemical properties of N-Methyl-L-threonine are summarized in the tables below. These properties are crucial for predicting its behavior in various chemical and biological systems.

Table 1: General and Structural Properties of N-Methyl-L-threonine
PropertyValueSource(s)
IUPAC Name (2S,3R)-3-hydroxy-2-(methylamino)butanoic acid[1]
Molecular Formula C₅H₁₁NO₃[1]
Molecular Weight 133.15 g/mol [1]
Canonical SMILES CC(C(C(=O)O)NC)O
InChI Key CCAIIPMIAFGKSI-DMTCNVIQSA-N
CAS Number 2812-28-4
Appearance White to off-white powder/solid[2]
Table 2: Physicochemical Data for N-Methyl-L-threonine
PropertyValueSource(s)
Melting Point >235 °C[2]
Solubility Soluble in water. Sparingly soluble in methanol and DMSO.[3]
Predicted logP -3.1[1]
Predicted pKa (Strongest Acidic) 1.89
Predicted pKa (Strongest Basic) 9.97
Optical Activity [α]/D -24.0±1.0°, c = 1 in 1 M HCl

Experimental Protocols

Determination of Melting Point

The melting point of a crystalline solid is a key indicator of its purity.

  • Apparatus: Capillary melting point apparatus.

  • Procedure:

    • A small, dry sample of N-Methyl-L-threonine is packed into a capillary tube to a height of 2-3 mm.

    • The capillary tube is placed in the heating block of the melting point apparatus.

    • The sample is heated at a steady rate (e.g., 1-2 °C per minute) near the expected melting point.

    • The temperature at which the first drop of liquid appears (onset) and the temperature at which the entire sample becomes liquid (clear point) are recorded as the melting range. For compounds that decompose, the decomposition temperature is noted.[4][5]

  • Note: Many amino acids, including N-Methyl-L-threonine, may decompose at their melting point.[4] Fast scanning calorimetry (FSC) can be an alternative technique to determine the melting properties of compounds that decompose upon slow heating.[6]

Determination of Solubility

Solubility is a critical parameter for drug formulation and biological assays.

  • Apparatus: Analytical balance, vials, temperature-controlled shaker, centrifuge, spectrophotometer or HPLC.

  • Procedure (Equilibrium Solubility Method):

    • An excess amount of N-Methyl-L-threonine is added to a known volume of the solvent (e.g., water, ethanol, buffer) in a vial.

    • The mixture is agitated in a temperature-controlled shaker until equilibrium is reached (typically 24-48 hours).

    • The saturated solution is then filtered or centrifuged to remove undissolved solid.

    • The concentration of N-Methyl-L-threonine in the clear supernatant is quantified using a suitable analytical method, such as UV-Vis spectrophotometry or high-performance liquid chromatography (HPLC).[7][8][9]

Determination of the Partition Coefficient (logP)

The octanol-water partition coefficient (logP) is a measure of a compound's lipophilicity, which is crucial for predicting its absorption, distribution, metabolism, and excretion (ADME) properties.

  • Apparatus: Separatory funnel or vials, pH meter, analytical instrumentation (e.g., HPLC, NMR).

  • Procedure (Shake-Flask Method):

    • A solution of N-Methyl-L-threonine is prepared in one of the immiscible solvents (e.g., water or n-octanol).

    • A known volume of this solution is mixed with a known volume of the second immiscible solvent in a separatory funnel.

    • The mixture is shaken vigorously to allow for the partitioning of the solute between the two phases and then allowed to separate.

    • The concentration of N-Methyl-L-threonine in each phase is determined analytically.

    • The partition coefficient (P) is calculated as the ratio of the concentration in the organic phase to the concentration in the aqueous phase. LogP is the logarithm of this value.[10][11]

  • Note: For ionizable compounds like amino acids, the distribution coefficient (logD) is often measured at a specific pH, typically physiological pH 7.4.

Determination of pKa

The acid dissociation constant (pKa) is a measure of the strength of an acid in solution. For an amino acid, there are at least two pKa values corresponding to the carboxyl and amino groups.

  • Apparatus: pH meter, burette, stirrer.

  • Procedure (Potentiometric Titration):

    • A known amount of N-Methyl-L-threonine is dissolved in water.

    • The solution is titrated with a standardized solution of a strong base (e.g., NaOH), and the pH is monitored continuously with a pH meter.

    • A titration curve is generated by plotting the pH versus the volume of titrant added.

    • The pKa values correspond to the pH at the midpoints of the buffering regions (the flat portions of the titration curve).[12][13][14]

Mandatory Visualizations

The following diagrams illustrate key workflows relevant to the study and application of N-Methyl-L-threonine.

Physicochemical_Characterization_Workflow Synthesis Synthesis of N-Methyl-L-threonine Purification Purification (e.g., Crystallization, Chromatography) Synthesis->Purification NMR NMR Spectroscopy (¹H, ¹³C) Purification->NMR MS Mass Spectrometry Purification->MS HPLC HPLC for Purity Purification->HPLC MeltingPoint Melting Point Determination Solubility Solubility Measurement pKa pKa Determination logP logP Determination HPLC->MeltingPoint HPLC->Solubility HPLC->pKa HPLC->logP

Physicochemical characterization workflow for N-Methyl-L-threonine.

SPPS_Workflow Resin Solid Support (Resin) Fmoc_AA1 Couple First Fmoc-Amino Acid Resin->Fmoc_AA1 Wash1 Wash Fmoc_AA1->Wash1 Deprotection1 Fmoc Deprotection (Piperidine) Wash1->Deprotection1 Wash2 Wash Deprotection1->Wash2 Fmoc_NMeThr Couple Fmoc-N-Methyl-L-threonine-OH (Coupling Reagents: HBTU, HATU, etc.) Wash2->Fmoc_NMeThr Wash3 Wash Fmoc_NMeThr->Wash3 Deprotection2 Fmoc Deprotection Wash3->Deprotection2 Wash4 Wash Deprotection2->Wash4 Repeat Repeat Coupling/ Deprotection Cycles Wash4->Repeat Cleavage Cleavage from Resin & Side-Chain Deprotection (TFA) Repeat->Cleavage Purification Purification of Peptide (e.g., RP-HPLC) Cleavage->Purification Analysis Analysis (MS, etc.) Purification->Analysis

General workflow for Solid-Phase Peptide Synthesis (SPPS) incorporating N-Methyl-L-threonine.

Applications in Research and Drug Development

N-Methyl-L-threonine is primarily utilized as a building block in solid-phase peptide synthesis (SPPS) to create peptides with enhanced therapeutic properties.[15] The N-methyl group can disrupt backbone hydrogen bonding, leading to increased membrane permeability and oral bioavailability. Furthermore, the steric hindrance provided by the methyl group can confer resistance to enzymatic degradation, thereby increasing the in vivo half-life of the peptide. Its incorporation is particularly beneficial in the synthesis of cyclic peptides and peptidomimetics, where conformational constraints can be fine-tuned to improve biological activity and stability.

Conclusion

This technical guide has provided a summary of the key physicochemical characteristics of N-Methyl-L-threonine, along with generalized methodologies for their determination. A thorough understanding of these properties is essential for researchers and scientists working on the design and synthesis of novel peptide-based therapeutics. The unique attributes of N-Methyl-L-threonine make it a valuable tool for modulating the pharmacokinetic and pharmacodynamic profiles of peptides, ultimately contributing to the development of more effective and stable drug candidates.

References

Navigating the Isomers of Methylated Threonine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides an in-depth overview of the chemical properties of methylated threonine derivatives, specifically focusing on N-methyl-L-threonine and O-methyl-L-threonine. The nomenclature of "H-Thr(Me)-OH" can be ambiguous, and this document aims to clarify the distinct properties of these two isomers to support researchers, scientists, and professionals in drug development.

Distinguishing this compound: N-methylation vs. O-methylation

The notation "this compound" can refer to two different methylated isomers of the amino acid L-threonine, depending on the position of the methyl group. Methylation can occur either on the alpha-amino group (N-methylation) or on the hydroxyl group of the side chain (O-methylation). These two modifications result in distinct chemical entities with unique identifiers and potentially different biological activities.

  • N-methyl-L-threonine : The methyl group is attached to the nitrogen atom of the amino group. Its systematic name is (2S,3R)-3-Hydroxy-2-(methylamino)butyric acid.

  • O-methyl-L-threonine : The methyl group is attached to the oxygen atom of the side chain's hydroxyl group.

For clarity in research and development, it is crucial to use the specific chemical name or the Chemical Abstracts Service (CAS) number.

Physicochemical Properties

The following table summarizes the key quantitative data for both N-methyl-L-threonine and O-methyl-L-threonine for easy comparison.

PropertyN-methyl-L-threonineO-methyl-L-threonine
Synonyms (2S,3R)-3-Hydroxy-2-(methylamino)butyric acid, N-Me-Thr-OH, H-N-Me-Thr-OHThis compound
CAS Number 2812-28-4[1][2][3][4][5]4144-02-9[6][7][8]
Molecular Formula C5H11NO3[1]C5H11NO3[6][7][9]
Molecular Weight 133.15 g/mol [1][2][4][5]133.15 g/mol [7][9] (or 133.2 g/mol [6])
Appearance White powder[3]White to off-white solid[1][7]
Storage Temperature 2-8°C or 0-8°C[3]-20°C for long-term storage[1][7]

Experimental Protocols

Detailed experimental methodologies are critical for the successful application of these compounds in research. The following sections outline general protocols that can be adapted for specific experimental needs.

General Peptide Synthesis

N-methylated and O-methylated amino acids are often incorporated into peptides to enhance their conformational stability, bioavailability, and resistance to enzymatic degradation. A common method for this is Solid-Phase Peptide Synthesis (SPPS).

Protocol for Incorporating Methylated Threonine into a Peptide using SPPS:

  • Resin Preparation : Start with a suitable resin (e.g., Wang or Rink Amide resin), and deprotect the terminal amino group using a solution of piperidine in dimethylformamide (DMF).

  • Amino Acid Activation : Activate the carboxyl group of the Fmoc-protected methylated threonine derivative (e.g., Fmoc-N-Me-L-Thr-OH or Fmoc-L-Thr(Me)-OH). Common activating agents include HBTU/HOBt or HATU in the presence of a tertiary amine base like diisopropylethylamine (DIEA) in DMF.

  • Coupling : Add the activated amino acid solution to the deprotected resin and allow the coupling reaction to proceed for a specified time (typically 1-2 hours) at room temperature.

  • Washing : Thoroughly wash the resin with DMF to remove excess reagents.

  • Capping (Optional) : To block any unreacted amino groups, a capping step with acetic anhydride can be performed.

  • Fmoc Deprotection : Remove the Fmoc protecting group from the newly added amino acid with a piperidine/DMF solution to prepare for the next coupling cycle.

  • Repeat Cycles : Repeat the coupling, washing, and deprotection steps for each subsequent amino acid in the desired peptide sequence.

  • Cleavage and Deprotection : Once the synthesis is complete, cleave the peptide from the resin and remove the side-chain protecting groups using a cleavage cocktail (e.g., trifluoroacetic acid with scavengers like triisopropylsilane and water).

  • Purification : Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

  • Analysis : Confirm the identity and purity of the final peptide using mass spectrometry and analytical HPLC.

Logical Workflow for Compound Selection

The decision to use N-methylated versus O-methylated threonine in drug design depends on the desired modification to the peptide's properties. The following diagram illustrates a logical workflow for this selection process.

compound_selection_workflow A Define Desired Peptide Property Modification B Increase Proteolytic Stability? A->B C Modify Hydrogen Bonding Network? B->C No E Use N-methyl-L-threonine B->E Yes D Introduce Local Conformational Constraint? C->D No F Use O-methyl-L-threonine C->F Yes (remove H-bond donor) D->E Yes (restrict phi angle) G Consider both isomers D->G Yes (side chain bulk)

Caption: Decision workflow for selecting between N-methylated and O-methylated threonine.

References

The Strategic Art of N-Methylation in Peptide Chemistry: A Technical Guide for Drug Development

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the modification of peptides is a critical avenue for enhancing therapeutic potential. Among the arsenal of chemical alterations, N-methylation of the peptide backbone stands out as a powerful and versatile strategy. This in-depth technical guide explores the fundamental principles of N-methylation, its profound impact on peptide structure and function, and the practical methodologies for its application and analysis.

N-methylation, the substitution of a hydrogen atom with a methyl group on the backbone amide nitrogen, offers a subtle yet significant alteration that can dramatically improve a peptide's pharmacokinetic profile.[1] This modification can lead to enhanced metabolic stability, increased cell permeability, and fine-tuned receptor selectivity, transforming a promising peptide candidate into a viable therapeutic.[2][3]

Core Principles: The Impact of a Single Methyl Group

The introduction of a methyl group onto the amide nitrogen imparts several key changes to the peptide backbone, influencing its conformation and intermolecular interactions.

Conformational Rigidity: The steric bulk of the methyl group restricts the rotation around the Cα-N bond, reducing the conformational flexibility of the peptide backbone. This constraint can favor specific secondary structures, such as β-turns, which are often crucial for receptor recognition.[3]

Hydrogen Bond Disruption: N-methylation removes the amide proton, a key hydrogen bond donor. This has two major consequences: it can disrupt the formation of secondary structures like α-helices and β-sheets that rely on backbone hydrogen bonding, and it reduces the peptide's overall hydrogen bonding capacity, thereby increasing its lipophilicity.[3]

Cis/Trans Isomerization: The N-methylated peptide bond can exist in either a cis or trans conformation. The energy barrier for isomerization is lower than that of a standard peptide bond, leading to the potential for a mixture of isomers in solution, which can complicate structural analysis but also offer opportunities for designing peptides that adopt specific bioactive conformations.

Enhancing Therapeutic Properties: A Quantitative Look

The true value of N-methylation lies in its quantifiable impact on a peptide's drug-like properties. By strategically introducing methyl groups, researchers can overcome many of the inherent limitations of peptide-based therapeutics.

Increased Proteolytic Stability

One of the most significant advantages of N-methylation is the enhanced resistance to enzymatic degradation. The methyl group acts as a steric shield, hindering the approach of proteases that would otherwise cleave the peptide backbone. This leads to a longer in vivo half-life and sustained therapeutic effect.[4]

Peptide/AnalogModificationProteaseHalf-life (t½)Fold Increase in Stability
Native GSHNonePancreatin--
N-methylated Cysteine GSH AnalogN-methylationPancreatin16.8-fold increase compared to native16.8
Cyclic Peptide 1Non-methylatedHuman Plasma> 360 min-
N-methylated Cyclic Peptide 3Tri-N-methylatedHuman Plasma> 360 minNo significant change
Ghrelin(1-8) Analog 1Non-methylatedHuman Serum< 1 h-
Ghrelin(1-8) Analog 22N-methylated (Leu5-N)Human Serum> 24 h> 24

Table 1: Effect of N-methylation on the proteolytic stability of various peptides. Data compiled from multiple sources.[4][5][6]

Enhanced Cell Permeability

By reducing the number of hydrogen bond donors and increasing lipophilicity, N-methylation can significantly improve a peptide's ability to cross cell membranes. This is particularly crucial for targeting intracellular proteins. The Caco-2 cell permeability assay is a standard in vitro model for predicting human intestinal absorption.

Peptide/AnalogN-Methylation SitesCaco-2 Permeability (Papp, 10⁻⁶ cm/s)Reference Compound (Papp, 10⁻⁶ cm/s)
Cyclo(-PFwKTF-) AnalogNoneLow (paracellular)Mannitol (<1)
Tri-N-methylated AnalogD-Trp⁸, Lys⁹, Phe¹¹4Testosterone (>10)
Polyalanine Cyclic Hexapeptide Library1-5 N-Me groupsRanged from <1 to >10-
Sanguinamide A AnalogPhe³9.6-

Table 2: Impact of N-methylation on the Caco-2 cell permeability of cyclic peptides. Data compiled from multiple sources.[7][8][9]

Modulated Receptor Binding Affinity

The effect of N-methylation on receptor binding is highly context-dependent. By constraining the peptide into a bioactive conformation, N-methylation can enhance binding affinity (lower IC50 or Ki). Conversely, if the induced conformation is not optimal for the receptor's binding pocket, a decrease in affinity can occur. This property allows for the fine-tuning of receptor selectivity.

Peptide/AnalogN-Methylation SiteReceptor SubtypeBinding Affinity (IC50/Ki, nM)Change in Affinity
Somatostatin AntagonistNonehsst2--
N-Me-Lys⁹ AnalogLys⁹hsst2No significant change-
N-Me-Lys⁹ AnalogLys⁹hsst55.98High affinity
Ghrelin(1-8) Analog 1NoneGHSR0.09-
Ghrelin(1-8) Analog 22Leu⁵-NGHSRReduced affinityDecreased
GLP-1 AnalogHis⁷ (N-methylation)GLP-1R2- to 5-fold reductionDecreased

Table 3: Influence of N-methylation on receptor binding affinity. Data compiled from multiple sources.[6][8]

Experimental Protocols: A Practical Guide

The successful implementation of N-methylation requires robust synthetic and analytical methodologies.

On-Resin N-Methylation of Peptides

This protocol describes a common method for the site-selective N-methylation of a peptide while it is still attached to the solid-phase resin.

Materials:

  • Fmoc-protected peptide-resin

  • o-Nitrobenzenesulfonyl chloride (o-NBS-Cl)

  • Collidine or Diisopropylethylamine (DIPEA)

  • Dimethyl sulfate (DMS) or Methyl iodide (MeI)

  • 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU)

  • 2-Mercaptoethanol

  • N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

Procedure:

  • Swelling: Swell the peptide-resin in DMF.

  • Fmoc Deprotection: Remove the N-terminal Fmoc protecting group using 20% piperidine in DMF.

  • Sulfonamide Formation: React the free amine with o-NBS-Cl in the presence of collidine or DIPEA in DMF. This step protects the amine and activates it for methylation.

  • Methylation: Treat the sulfonamide-activated resin with a methylating agent (DMS or MeI) and a base (e.g., DBU) in DMF.

  • Sulfonamide Cleavage: Remove the o-NBS group by treating the resin with a solution of 2-mercaptoethanol and DBU in DMF.

  • Washing: Thoroughly wash the resin with DMF and DCM.

  • Chain Elongation or Cleavage: The N-methylated peptide can then be further elongated or cleaved from the resin using standard procedures.

Solution-Phase N-Methylation

For smaller peptides or when on-resin methods are not suitable, solution-phase N-methylation can be employed.

Materials:

  • N-protected peptide

  • Sodium hydride (NaH) or similar strong base

  • Methyl iodide (MeI)

  • Anhydrous Tetrahydrofuran (THF) or DMF

  • Quenching solution (e.g., water or ammonium chloride solution)

  • Purification system (e.g., HPLC)

Procedure:

  • Dissolution: Dissolve the N-protected peptide in an anhydrous solvent (THF or DMF).

  • Deprotonation: Add a strong base (e.g., NaH) at a low temperature (e.g., 0 °C) to deprotonate the amide nitrogen.

  • Methylation: Add methyl iodide to the reaction mixture and allow it to stir. The reaction progress can be monitored by TLC or LC-MS.

  • Quenching: Carefully quench the reaction by adding a quenching solution.

  • Work-up and Purification: Perform an appropriate aqueous work-up to remove excess reagents and purify the N-methylated peptide by chromatography.

Analytical Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is a powerful tool for confirming N-methylation and characterizing the conformational changes it induces. Key NMR experiments include:

  • ¹H NMR: The appearance of a singlet at ~2.5-3.5 ppm corresponding to the N-methyl protons is a direct indication of successful methylation.

  • ¹H-¹H NOESY/ROESY: These experiments provide information about through-space proton-proton proximities, which is crucial for determining the cis or trans conformation of the N-methylated peptide bond and for elucidating the overall 3D structure.

  • ¹³C NMR: The N-methyl carbon typically appears at ~30-40 ppm.

X-ray Crystallography: This technique provides a high-resolution, static picture of the peptide's three-dimensional structure in the solid state, including the precise conformation of the N-methylated peptide bond.

Circular Dichroism (CD) Spectroscopy: CD spectroscopy is used to assess the secondary structure content of the peptide in solution. N-methylation can lead to characteristic changes in the CD spectrum, reflecting alterations in the peptide's conformation.

Visualizing the Impact: Workflows and Signaling Pathways

The strategic application of N-methylation is often guided by a systematic workflow, and its effects can be visualized in the context of cellular signaling pathways.

experimental_workflow cluster_synthesis Peptide Synthesis & N-Methylation cluster_evaluation Biophysical & Biological Evaluation start Design Peptide Sequence synthesis Solid-Phase Peptide Synthesis start->synthesis methylation On-Resin or Solution-Phase N-Methylation synthesis->methylation purification HPLC Purification methylation->purification characterization Mass Spectrometry & NMR purification->characterization conformational Conformational Analysis (NMR, CD, X-ray) characterization->conformational stability Proteolytic Stability Assay conformational->stability permeability Cell Permeability Assay (Caco-2) stability->permeability binding Receptor Binding Assay (IC50/Ki) permeability->binding activity Functional/Cell-based Assays binding->activity lead_optimization lead_optimization activity->lead_optimization Data Analysis & Lead Optimization cyclosporine_pathway cluster_cell T-Cell cluster_nucleus TCR T-Cell Receptor (TCR) Activation Ca_increase ↑ Intracellular Ca²⁺ TCR->Ca_increase Calcineurin Calcineurin Ca_increase->Calcineurin activates NFATp NFAT (phosphorylated) Calcineurin->NFATp dephosphorylates NFAT NFAT (dephosphorylated) NFATp->NFAT NFAT_n NFAT translocation NFAT->NFAT_n Nucleus Nucleus IL2_gene IL-2 Gene Transcription NFAT_n->IL2_gene IL2 IL-2 Production IL2_gene->IL2 CyclosporinA Cyclosporine A Complex Cyclosporine A- Cyclophilin Complex CyclosporinA->Complex Cyclophilin Cyclophilin Cyclophilin->Complex Complex->Calcineurin inhibits romidepsin_pathway cluster_nucleus Nucleus Romidepsin Romidepsin HDAC Histone Deacetylases (HDACs) Romidepsin->HDAC inhibits Histones Histones HDAC->Histones deacetylates Acetylated_Histones Acetylated Histones Histones->Acetylated_Histones acetylation Chromatin Chromatin Relaxation Acetylated_Histones->Chromatin Gene_Expression Altered Gene Expression (e.g., p21, Bax ↑, Bcl-2 ↓) Chromatin->Gene_Expression Apoptosis Apoptosis Gene_Expression->Apoptosis

References

N-Methyl-L-threonine: A Comprehensive Technical Guide for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Exploration of the Synthesis, Commercial Availability, and Biological Significance of a Key Modified Amino Acid

N-Methyl-L-threonine, a non-proteinogenic amino acid, is a critical building block in the design and synthesis of novel peptides and therapeutic agents. Its incorporation into peptide backbones can significantly enhance metabolic stability, membrane permeability, and conformational rigidity, thereby improving the pharmacokinetic and pharmacodynamic properties of peptide-based drugs. This technical guide provides a detailed overview of N-Methyl-L-threonine, focusing on its commercial availability, detailed experimental protocols for its synthesis and incorporation into peptides, and an exploration of its potential role in cellular signaling pathways.

Commercial Availability of N-Methyl-L-threonine and its Derivatives

A variety of suppliers offer N-Methyl-L-threonine and its protected derivatives, primarily N-α-Fmoc (9-fluorenylmethyloxycarbonyl) and N-α-Boc (tert-butyloxycarbonyl) protected forms, which are essential for solid-phase peptide synthesis (SPPS). The following tables summarize the commercial availability of these compounds from prominent chemical suppliers.

Table 1: Commercial Availability of N-Methyl-L-threonine

SupplierProduct NameCAS NumberPurityAvailable Quantities
MedChemExpressN-Methyl-L-threonine2812-28-4≥98% (TLC)100 mg, 250 mg
Sigma-AldrichN-Methyl-L-threonine2812-28-4≥98% (TLC)Discontinued
Chem-ImpexN-Methyl-L-threonine hydrochloride2812-28-4≥99% (TLC)Inquire for quantities
LabSolutionsN-Methyl-L-threonine2812-28-498%100 mg, 500 mg, 1 g

Table 2: Commercial Availability of Fmoc-N-Methyl-L-threonine Derivatives

SupplierProduct NameCAS NumberPurityAvailable Quantities
Chem-ImpexFmoc-N-methyl-L-threonine252049-06-2≥98% (HPLC)100 mg, 250 mg, 1 g, 5 g
AChemBlockN-Fmoc-O-methyl-L-threonine928063-81-495%Inquire for quantities
AAPPTecFmoc-MeThr(tBu)-OH117106-20-4---Inquire for quantities
US BiologicalFmoc-N-methyl-O-tert-butyl-L-threonine117106-20-499+% (HPLC)100 mg, 250 mg, 1 g, 5 g

Table 3: Commercial Availability of Boc-N-Methyl-L-threonine Derivatives

SupplierProduct NameCAS NumberPurityAvailable Quantities
Chem-ImpexBoc-N-methyl-L-threonine101759-72-2≥98% (NMR)Inquire for quantities
Thermo ScientificN-Boc-L-threonine methyl esterNot Specified95%5 g

Experimental Protocols

The synthesis of N-methylated amino acids and their incorporation into peptides are crucial techniques in peptide chemistry. Below are detailed methodologies for these processes.

Synthesis of Fmoc-N-Methyl-L-threonine

A common and efficient method for the N-methylation of amino acids on a solid support is the Biron-Kessler method. This protocol is adapted for the synthesis of Fmoc-N-Methyl-L-threonine.

Materials:

  • Fmoc-L-threonine

  • 2-Chlorotrityl chloride (2-CTC) resin

  • Dichloromethane (DCM)

  • N,N-Dimethylformamide (DMF)

  • N,N-Diisopropylethylamine (DIPEA)

  • Methanol (MeOH)

  • 2-Nitrobenzenesulfonyl chloride (o-NBS-Cl)

  • Dimethyl sulfate (DMS) or Methyl iodide (MeI)

  • 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU)

  • Thiophenol

  • Fmoc-OSu (N-(9-Fluorenylmethoxycarbonyloxy)succinimide)

  • Trifluoroacetic acid (TFA)

Procedure:

  • Resin Loading: Swell 2-CTC resin in DCM. Dissolve Fmoc-L-threonine and DIPEA in DCM and add to the resin. Agitate for 1-2 hours. Cap any remaining active sites on the resin with a solution of DCM/MeOH/DIPEA.

  • Fmoc Deprotection: Wash the resin with DMF. Treat the resin with 20% piperidine in DMF to remove the Fmoc protecting group. Wash thoroughly with DMF and DCM.

  • Sulfonylation: Dissolve o-NBS-Cl and collidine in NMP. Add the solution to the resin and agitate for 1-2 hours to protect the primary amine. Wash the resin with NMP and DCM.

  • Methylation: Suspend the resin in DMF. Add DBU and then DMS (or MeI) and agitate for 30-60 minutes. Repeat the methylation step to ensure complete reaction. Wash the resin with DMF and DCM.

  • Desulfonylation: Suspend the resin in DMF. Add thiophenol and DBU and agitate for 30 minutes. Repeat this step. Wash the resin with DMF and DCM.

  • Fmoc Protection: Dissolve Fmoc-OSu and DIPEA in DMF. Add the solution to the resin and agitate for 2-4 hours to protect the newly formed secondary amine. Wash the resin with DMF and DCM.

  • Cleavage from Resin: Suspend the resin in a solution of TFA/DCM (e.g., 1:99 v/v) and agitate for 30-60 minutes. Filter the resin and collect the filtrate. Neutralize the filtrate and purify the crude product by flash chromatography to obtain Fmoc-N-Methyl-L-threonine.

Incorporation of Fmoc-N-Methyl-L-threonine into Peptides via Solid-Phase Peptide Synthesis (SPPS)

The incorporation of N-methylated amino acids into a growing peptide chain on a solid support requires optimized coupling conditions due to the increased steric hindrance of the secondary amine.

Materials:

  • Fmoc-protected amino acids

  • Fmoc-N-Methyl-L-threonine

  • Rink Amide resin (or other suitable resin)

  • DMF

  • DCM

  • Piperidine

  • Coupling reagents: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or HCTU (O-(1H-6-Chlorobenzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate)

  • Base: DIPEA or N-Methylmorpholine (NMM)

  • Cleavage cocktail (e.g., TFA/TIPS/H₂O)

Procedure:

  • Resin Preparation: Swell the Rink Amide resin in DMF in a peptide synthesis vessel.

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF to remove the Fmoc group from the resin linker or the previously coupled amino acid. Wash the resin thoroughly with DMF.

  • Coupling of Standard Amino Acids: For standard Fmoc-amino acids, pre-activate the amino acid with a coupling reagent (e.g., HATU) and a base (e.g., DIPEA) in DMF. Add the activated amino acid solution to the resin and agitate for 1-2 hours. Wash the resin with DMF.

  • Coupling of Fmoc-N-Methyl-L-threonine:

    • Dissolve Fmoc-N-Methyl-L-threonine (typically 3-5 equivalents relative to resin loading) in DMF.

    • Add the coupling reagent (e.g., HATU, 3-5 equivalents) and a base (e.g., DIPEA, 6-10 equivalents).

    • Allow the mixture to pre-activate for a few minutes.

    • Add the activated N-methylated amino acid solution to the deprotected peptide-resin.

    • Allow the coupling reaction to proceed for an extended period (e.g., 4-24 hours) to ensure high coupling efficiency.

    • Monitor the coupling reaction using a qualitative test such as the Kaiser test (which will be negative for the secondary amine of the N-methylated residue) or the chloranil test.

  • Washing: After the coupling is complete, thoroughly wash the resin with DMF and DCM to remove excess reagents and byproducts.

  • Repeat Synthesis Cycle: Repeat the deprotection and coupling steps for each subsequent amino acid in the peptide sequence.

  • Final Cleavage and Deprotection: Once the peptide sequence is complete, wash the resin with DCM and dry it. Treat the resin with a cleavage cocktail (e.g., 95% TFA, 2.5% Triisopropylsilane, 2.5% water) for 2-4 hours to cleave the peptide from the resin and remove side-chain protecting groups.

  • Peptide Precipitation and Purification: Precipitate the cleaved peptide in cold diethyl ether, centrifuge, and wash the pellet. Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).

Signaling Pathways and Logical Relationships

While the primary role of N-methylated amino acids in drug development is to enhance the structural and pharmacokinetic properties of peptides, the parent amino acid, L-threonine, is known to be involved in cellular signaling, particularly the mTOR pathway.

L-Threonine and the mTOR Signaling Pathway

L-threonine has been shown to stimulate the mTOR (mechanistic target of rapamycin) signaling pathway, a central regulator of cell growth, proliferation, and metabolism. The mTOR pathway integrates signals from nutrients, growth factors, and cellular energy status. L-threonine, as an essential amino acid, can act as a nutrient signal to activate mTORC1 (mTOR complex 1). This activation is crucial for processes like protein synthesis and cell cycle progression.[1]

The precise mechanism by which N-Methyl-L-threonine might influence this pathway is not yet well-elucidated in the scientific literature. It is plausible that as a structural analog of L-threonine, it may have some interaction with the cellular machinery that senses amino acid availability, potentially modulating mTORC1 activity. However, the N-methylation could also alter its recognition by amino acid transporters or sensors, leading to a different or attenuated response compared to L-threonine. Further research is needed to clarify the direct signaling roles of N-Methyl-L-threonine.

Below is a diagram illustrating the established signaling pathway for L-threonine's involvement in mTORC1 activation.

L_Threonine_mTOR_Pathway L_Threonine L-Threonine Amino_Acid_Transporter Amino Acid Transporter L_Threonine->Amino_Acid_Transporter Uptake mTORC1 mTORC1 (mechanistic Target of Rapamycin Complex 1) Amino_Acid_Transporter->mTORC1 Activation Signal S6K1 S6K1 (p70S6 Kinase 1) mTORC1->S6K1 Phosphorylates & Activates _4E_BP1 4E-BP1 mTORC1->_4E_BP1 Phosphorylates & Inhibits Protein_Synthesis Protein Synthesis S6K1->Protein_Synthesis Promotes _4E_BP1->Protein_Synthesis Inhibits Cell_Growth Cell Growth & Proliferation Protein_Synthesis->Cell_Growth Leads to

Caption: L-Threonine mTOR signaling pathway.

Experimental Workflow for Synthesis and Peptide Incorporation

The following diagram outlines the logical workflow from the synthesis of Fmoc-N-Methyl-L-threonine to its incorporation into a target peptide.

Experimental_Workflow Start Start: Fmoc-L-threonine Resin_Loading 1. Resin Loading (2-CTC Resin) Start->Resin_Loading Fmoc_Deprotection_1 2. Fmoc Deprotection Resin_Loading->Fmoc_Deprotection_1 Sulfonylation 3. Sulfonylation (o-NBS-Cl) Fmoc_Deprotection_1->Sulfonylation Methylation 4. N-Methylation (DMS or MeI) Sulfonylation->Methylation Desulfonylation 5. Desulfonylation (Thiophenol) Methylation->Desulfonylation Fmoc_Protection 6. Fmoc Protection (Fmoc-OSu) Desulfonylation->Fmoc_Protection Cleavage_from_Resin 7. Cleavage from Resin Fmoc_Protection->Cleavage_from_Resin Purification_1 8. Purification of Fmoc-N-Me-L-Thr Cleavage_from_Resin->Purification_1 Coupling 10. Coupling of Fmoc-N-Me-L-Thr Purification_1->Coupling SPPS_Start Start SPPS: Peptide-Resin Fmoc_Deprotection_2 9. Fmoc Deprotection SPPS_Start->Fmoc_Deprotection_2 Fmoc_Deprotection_2->Coupling Washing 11. Washing Coupling->Washing Repeat_Cycle 12. Repeat Cycle for subsequent AAs Washing->Repeat_Cycle Repeat_Cycle->Fmoc_Deprotection_2 Next AA Final_Cleavage 13. Final Cleavage & Deprotection Repeat_Cycle->Final_Cleavage End of Sequence Purification_2 14. Peptide Purification (RP-HPLC) Final_Cleavage->Purification_2 Final_Peptide Final N-Methylated Peptide Purification_2->Final_Peptide

Caption: Workflow for Synthesis and Peptide Incorporation.

References

Methodological & Application

Application Notes and Protocols for Solid-Phase Synthesis of Peptides Containing N-Methylated Threonine (H-Thr(Me)-OH)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the solid-phase peptide synthesis (SPPS) of peptides incorporating the sterically hindered amino acid, N-methylated threonine (H-Thr(Me)-OH). The inclusion of N-methylated amino acids in peptide sequences can significantly enhance their therapeutic properties, including increased metabolic stability, improved cell permeability, and modified bioactivity. However, the synthesis of such peptides presents challenges due to the steric hindrance of the N-methyl group, which can lead to lower coupling efficiencies and purity.

This document outlines the critical considerations, detailed experimental protocols, and optimization strategies to successfully synthesize peptides containing this compound with high purity and yield.

Challenges in Synthesizing Peptides with N-Methylated Threonine

The primary challenge in incorporating N-methylated amino acids like this compound into a peptide sequence via SPPS is the reduced nucleophilicity of the secondary amine and the steric bulk around the alpha-carbon. This hindrance can lead to:

  • Incomplete Coupling Reactions: Standard coupling protocols may not be sufficient to drive the reaction to completion, resulting in deletion sequences.

  • Aggregation: The presence of N-methylated residues can disrupt the regular hydrogen bonding network of the growing peptide chain, potentially leading to on-resin aggregation and reduced synthetic efficiency.

  • Side Reactions: Although less common with the threonine side chain protected, the potential for side reactions during cleavage should be considered.

To overcome these challenges, optimization of coupling reagents, reaction times, and temperature is crucial.

Recommended Reagents and Strategies

Side-Chain Protection: For Fmoc-based SPPS, the hydroxyl group of threonine is typically protected with a tert-butyl (tBu) group. Therefore, the building block of choice is Fmoc-N-Me-Thr(tBu)-OH . This protecting group is stable under the basic conditions used for Fmoc deprotection and is cleaved during the final acidic cleavage from the resin.

Coupling Reagents: Due to the steric hindrance of N-methylated amino acids, potent coupling reagents are required to achieve high coupling efficiency. Standard carbodiimide-based reagents are often insufficient. The recommended coupling reagents are uronium/aminium or phosphonium salts.

Coupling ReagentClassKey Advantages
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)Uronium/Aminium SaltGold standard for difficult couplings, including N-methylated residues. Rapid activation and high yields.
HCTU (O-(1H-6-Chlorobenzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate)Uronium/Aminium SaltHighly efficient and a common choice for automated peptide synthesis.
COMU (1-Cyano-2-ethoxy-2-oxoethylideneaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphate)Uronium/Aminium SaltOffers comparable efficiency to HATU with improved safety and solubility profiles.
PyAOP (7-Azabenzotriazol-1-yloxy)tris(pyrrolidino)phosphonium hexafluorophosphate)Phosphonium SaltEffective for extremely difficult couplings and sterically hindered amino acids.

Double Coupling: For the incorporation of Fmoc-N-Me-Thr(tBu)-OH, a double coupling strategy is highly recommended to ensure maximum incorporation and minimize deletion sequences. This involves performing the coupling step twice before proceeding to the next deprotection cycle.

Experimental Protocols

The following protocols are generalized for the incorporation of Fmoc-N-Me-Thr(tBu)-OH into a peptide sequence using manual or automated Fmoc SPPS.

Materials
  • Fmoc-N-Me-Thr(tBu)-OH

  • Rink Amide resin (or other suitable resin depending on the desired C-terminus)

  • N,N-Dimethylformamide (DMF), peptide synthesis grade

  • Piperidine

  • N,N-Diisopropylethylamine (DIPEA)

  • HATU, HCTU, or COMU

  • Trifluoroacetic acid (TFA)

  • Triisopropylsilane (TIS)

  • Water, HPLC grade

  • Dichloromethane (DCM)

  • Diethyl ether, cold

Protocol 1: Manual Solid-Phase Peptide Synthesis

This protocol is for a 0.1 mmol scale synthesis.

  • Resin Swelling:

    • Place Rink Amide resin (0.1 mmol) in a reaction vessel.

    • Add DMF (~10 mL) and allow the resin to swell for at least 1 hour with gentle agitation.

    • Drain the DMF.

  • Fmoc Deprotection:

    • Add 20% piperidine in DMF (10 mL) to the resin.

    • Agitate for 5 minutes and drain.

    • Add fresh 20% piperidine in DMF (10 mL) and agitate for 15 minutes.

    • Drain and wash the resin with DMF (5 x 10 mL).

  • Coupling of Fmoc-N-Me-Thr(tBu)-OH (Double Coupling):

    • First Coupling:

      • In a separate vial, dissolve Fmoc-N-Me-Thr(tBu)-OH (4 eq., 0.4 mmol), HATU (3.9 eq., 0.39 mmol), and DIPEA (8 eq., 0.8 mmol) in DMF (~5 mL).

      • Pre-activate for 2-5 minutes.

      • Add the activated amino acid solution to the deprotected resin.

      • Agitate for 1-2 hours at room temperature.

      • Drain and wash the resin with DMF (3 x 10 mL).

    • Second Coupling:

      • Repeat the coupling step with a fresh solution of activated Fmoc-N-Me-Thr(tBu)-OH.

      • Agitate for 1-2 hours at room temperature.

      • Drain and wash the resin with DMF (5 x 10 mL) and DCM (3 x 10 mL).

  • Chain Elongation:

    • Repeat the Fmoc deprotection and coupling steps for the subsequent amino acids in the sequence. For standard amino acids, a single coupling of 30-60 minutes may be sufficient.

  • Final Fmoc Deprotection:

    • After the final amino acid has been coupled, perform a final Fmoc deprotection as described in step 2.

  • Cleavage and Deprotection:

    • Wash the resin with DCM (5 x 10 mL) and dry under vacuum.

    • Prepare a cleavage cocktail of TFA/TIS/H₂O (95:2.5:2.5, v/v/v).

    • Add the cleavage cocktail (~10 mL) to the resin and agitate for 2-3 hours at room temperature.

    • Filter the resin and collect the filtrate.

    • Precipitate the crude peptide by adding the filtrate to cold diethyl ether.

    • Centrifuge to pellet the peptide, decant the ether, and wash the pellet with cold ether.

    • Dry the crude peptide pellet under vacuum.

  • Purification:

    • Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).

Quantitative Data Summary

The following tables provide representative data for the synthesis of peptides containing N-methylated threonine. Actual results may vary depending on the specific peptide sequence and synthesis conditions.

Table 1: Comparison of Coupling Reagents for Fmoc-N-Me-Thr(tBu)-OH

Coupling ReagentEquivalents (AA:Reagent:Base)Coupling Time (min)Temperature (°C)Estimated Purity (%)
HBTU/HOBt/DIPEA4 : 3.9 : 81202585-90
HATU/DIPEA 4 : 3.9 : 8 60-120 25 >95
HCTU/DIPEA4 : 3.9 : 860-12025>95
COMU/DIPEA4 : 3.9 : 860-12025>95

Data is estimated based on typical outcomes for sterically hindered amino acids.

Table 2: Impact of Coupling Strategy on Peptide Purity

Coupling StrategyCoupling Time per Cycle (min)Estimated Crude Purity (%)
Single Coupling60~80-85
Double Coupling 2 x 60 >95
Single Coupling with Elevated Temperature (40°C)60~90

Elevating the temperature can increase coupling efficiency but may also increase the risk of side reactions like racemization.

Visualization of Experimental Workflow

The following diagram illustrates the key steps in the solid-phase synthesis of a peptide containing this compound.

SPPS_Workflow cluster_resin_prep Resin Preparation cluster_synthesis_cycle SPPS Cycle for this compound cluster_cleavage Final Steps Resin Start with Resin Swell Swell Resin in DMF Resin->Swell Fmoc_Deprotection Fmoc Deprotection (20% Piperidine/DMF) Swell->Fmoc_Deprotection Wash1 DMF Wash Fmoc_Deprotection->Wash1 Double_Coupling Double Coupling (Fmoc-N-Me-Thr(tBu)-OH, HATU, DIPEA) Wash1->Double_Coupling Wash2 DMF/DCM Wash Double_Coupling->Wash2 Wash2->Fmoc_Deprotection Repeat for next amino acid Cleavage Cleavage from Resin (TFA/TIS/H2O) Wash2->Cleavage After final residue Precipitation Precipitation (Cold Diethyl Ether) Cleavage->Precipitation Purification RP-HPLC Purification Precipitation->Purification Final_Peptide Pure Peptide Purification->Final_Peptide

Caption: Workflow for this compound Solid-Phase Peptide Synthesis.

Signaling Pathway Diagram (Logical Relationship)

The following diagram illustrates the logical relationship between the challenges of synthesizing N-methylated peptides and the strategic solutions.

Challenges_Solutions cluster_challenges Challenges cluster_solutions Solutions cluster_outcome Desired Outcome Steric_Hindrance Steric Hindrance of N-Methyl Group Potent_Reagents Use Potent Coupling Reagents (e.g., HATU) Steric_Hindrance->Potent_Reagents Double_Coupling Employ Double Coupling Steric_Hindrance->Double_Coupling Aggregation On-Resin Aggregation Optimized_Conditions Optimize Reaction Time & Temperature Aggregation->Optimized_Conditions High_Purity_Peptide High Purity & Yield of N-Methylated Peptide Potent_Reagents->High_Purity_Peptide Double_Coupling->High_Purity_Peptide Optimized_Conditions->High_Purity_Peptide

Caption: Overcoming challenges in N-methylated peptide synthesis.

Application Notes and Protocols for the Incorporation of Fmoc-N-methyl-L-threonine into Peptides

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The incorporation of N-methylated amino acids into peptide sequences is a powerful strategy in medicinal chemistry and drug development to enhance therapeutic properties. N-methylation, the substitution of the amide proton with a methyl group, can significantly improve a peptide's resistance to proteolytic degradation, increase its membrane permeability, and modulate its conformation.[1][2][3][4] Fmoc-N-methyl-L-threonine is a key building block for introducing this modification. However, the steric hindrance imposed by the N-methyl group presents unique challenges during solid-phase peptide synthesis (SPPS).[1][5][6] These application notes provide detailed protocols and guidance to successfully incorporate Fmoc-N-methyl-L-threonine into peptide chains, overcome common synthetic hurdles, and characterize the resulting N-methylated peptides.

Challenges in Incorporating Fmoc-N-methyl-L-threonine

The primary obstacle in coupling N-methylated amino acids is steric hindrance. The methyl group on the amide nitrogen physically obstructs the incoming activated amino acid, leading to slower and less efficient coupling reactions compared to their non-methylated counterparts.[1][5] This issue is particularly pronounced when coupling an N-methylated residue onto another N-methylated amino acid.[5] Consequently, standard coupling reagents are often insufficient, and incomplete couplings can lead to deletion sequences in the final peptide product.[6]

Common side reactions associated with the synthesis of N-methylated peptides include:

  • Diketopiperazine (DKP) formation: This is a frequent side reaction in Fmoc-SPPS, especially with N-alkylated peptides. The use of 2-chlorotrityl chloride resin can help minimize DKP formation.[5][6]

  • Racemization: The activation of the carboxylic acid can sometimes lead to a loss of stereochemical integrity. A stepwise coupling strategy and the use of additives like HOAt can help suppress racemization.[5][6]

  • Fragmentation: Peptides with consecutive N-methylated residues can be susceptible to fragmentation during the final cleavage from the resin with trifluoroacetic acid (TFA).[5][6]

Experimental Protocols

Protocol 1: Solid-Phase Peptide Synthesis (SPPS) of a Peptide Containing N-methyl-L-threonine

This protocol outlines the manual synthesis of a peptide incorporating Fmoc-N-methyl-L-threonine using Fmoc/tBu chemistry.

Materials:

  • Fmoc-Rink Amide resin (or other suitable resin)

  • Fmoc-amino acids (including Fmoc-N-methyl-L-threonine)

  • Coupling reagents: HATU, HCTU, PyAOP, or PyBOP/HOAt[5][6]

  • Base: N,N-Diisopropylethylamine (DIPEA) or N-methylmorpholine (NMM)[7][8]

  • Fmoc deprotection solution: 20% piperidine in N,N-Dimethylformamide (DMF)[7][9]

  • Solvents: DMF, Dichloromethane (DCM)

  • Washing solvent: DMF, DCM

  • Cleavage cocktail: e.g., 95% TFA, 2.5% water, 2.5% triisopropylsilane (TIS)

  • Cold diethyl ether for precipitation

  • HPLC system for purification

  • Mass spectrometer for characterization

Methodology:

  • Resin Swelling: Swell the resin in DMF for at least 1 hour in a reaction vessel.[7]

  • Fmoc Deprotection:

    • Drain the DMF.

    • Add the 20% piperidine in DMF solution to the resin and mix for 3 minutes.

    • Drain the solution.

    • Add a fresh portion of 20% piperidine in DMF and mix for an additional 10-15 minutes.[9]

    • Drain the solution and wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine.[9]

  • Amino Acid Coupling (for standard amino acids):

    • Dissolve the Fmoc-amino acid (3-5 equivalents), a suitable coupling reagent (e.g., HCTU, 3-5 equivalents), and a base (e.g., DIPEA, 6-10 equivalents) in DMF.

    • Add the activation mixture to the deprotected resin and agitate for 1-2 hours.

    • Monitor the coupling reaction using a qualitative test (e.g., Kaiser test for primary amines).

    • After complete coupling, drain the solution and wash the resin with DMF and DCM.

  • Incorporation of Fmoc-N-methyl-L-threonine:

    • Activation: Pre-activate the Fmoc-N-methyl-L-threonine (3-5 equivalents) with a more potent coupling reagent such as HATU (3-5 equivalents) and a base like DIPEA (6-10 equivalents) in DMF for a few minutes before adding to the resin.[5][6][7]

    • Coupling: Add the activated Fmoc-N-methyl-L-threonine solution to the resin and allow the reaction to proceed for an extended period (2-4 hours or even overnight).[4]

    • Monitoring: The standard ninhydrin test is ineffective for secondary amines. Use the bromophenol blue test to monitor the coupling completion.[6]

    • Double/Triple Coupling: If the coupling is incomplete, drain the solution, wash the resin with DMF, and repeat the coupling step with a fresh solution of activated Fmoc-N-methyl-L-threonine.[5][6]

  • Chain Elongation: Repeat steps 2 and 3 (or 4 for subsequent N-methylated residues) for each amino acid in the sequence.

  • Final Fmoc Deprotection: After the final coupling, perform a final deprotection as described in step 2.

  • Cleavage and Deprotection:

    • Wash the peptide-resin with DCM and dry it under vacuum.

    • Treat the resin with the cleavage cocktail for 2-3 hours to cleave the peptide from the resin and remove side-chain protecting groups.[4]

  • Precipitation and Purification:

    • Filter the resin and collect the filtrate.

    • Precipitate the crude peptide by adding the filtrate to cold diethyl ether.

    • Centrifuge to pellet the peptide, decant the ether, and dry the peptide.

    • Purify the peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

  • Characterization: Confirm the identity and purity of the N-methylated peptide by mass spectrometry (e.g., ESI-MS) and analytical HPLC.[4]

Data Presentation

Table 1: Comparison of Coupling Reagents for Fmoc-N-methylated Amino Acids

Coupling ReagentTypeAdvantagesConsiderations
HBTU/HCTU Uronium/AminiumCommonly used for standard SPPS.Often less effective for sterically hindered N-methylated amino acids, leading to lower yields.[6]
HATU Uronium/AminiumHighly efficient for coupling N-methylated amino acids, with faster reaction times and reduced epimerization.[8][10]Keep preactivation times with DIPEA to a minimum to avoid racemization.[6]
PyAOP PhosphoniumVery effective, especially for coupling N-protected N-methyl amino acids to other N-methyl amino acids.[10]
PyBOP/HOAt PhosphoniumAnother potent reagent for challenging couplings; the addition of HOAt helps to suppress racemization.[5][6]

Mandatory Visualizations

Diagram 1: General Workflow for SPPS Incorporation of Fmoc-N-methyl-L-threonine

SPPS_Workflow Resin 1. Resin Swelling Deprotection 2. Fmoc Deprotection (20% Piperidine/DMF) Resin->Deprotection Wash1 3. DMF Wash Deprotection->Wash1 Coupling 4. Coupling (Fmoc-AA-OH, Reagent, Base) Wash1->Coupling Standard AA NMeCoupling 4a. N-Me-Thr Coupling (Fmoc-N-Me-Thr-OH, HATU, DIPEA) Wash1->NMeCoupling N-Me-Thr Wash2 6. DMF/DCM Wash Coupling->Wash2 Monitor 5. Monitoring (Bromophenol Blue) NMeCoupling->Monitor Monitor->NMeCoupling Incomplete (Double Couple) Monitor->Wash2 Complete Repeat 7. Repeat Cycle Wash2->Repeat Next AA Cleavage 8. Cleavage & Deprotection (TFA Cocktail) Wash2->Cleavage Final AA Purification 9. Purification (RP-HPLC) Cleavage->Purification Characterization 10. Characterization (MS, HPLC) Purification->Characterization

Caption: Workflow for the incorporation of Fmoc-N-methyl-L-threonine in SPPS.

Diagram 2: Challenges and Mitigation Strategies in N-methylated Peptide Synthesis

Challenges_Mitigation cluster_challenges Challenges cluster_mitigation Mitigation Strategies StericHindrance Steric Hindrance PotentReagents Use Potent Coupling Reagents (HATU, PyAOP, PyBOP) StericHindrance->PotentReagents MultipleCoupling Double/Triple Coupling StericHindrance->MultipleCoupling DKP Diketopiperazine Formation ResinChoice Use 2-Chlorotrityl Chloride Resin DKP->ResinChoice Racemization Racemization Additives Use Additives (e.g., HOAt) Racemization->Additives Fragmentation Fragmentation CleavageOptimization Optimize Cleavage Time Fragmentation->CleavageOptimization

References

Applications of N-Methyl-L-threonine (H-Thr(Me)-OH) in Therapeutic Drug Design: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The incorporation of N-methylated amino acids into therapeutic peptides represents a powerful strategy to enhance their pharmacological properties. N-methylation, the substitution of the amide proton with a methyl group, imparts significant advantages, including increased resistance to proteolytic degradation, improved cell permeability, and the ability to fine-tune peptide conformation. This document provides detailed application notes and experimental protocols for the use of N-Methyl-L-threonine (H-Thr(Me)-OH), a key N-methylated amino acid, in the design and development of novel peptide-based therapeutics.

N-Methyl-L-threonine's unique structural features, combining the benefits of N-methylation with the functional hydroxyl group of threonine, offer versatile opportunities for creating peptides with enhanced stability, bioavailability, and target specificity. These properties are critical for overcoming the inherent limitations of native peptides as drug candidates, such as their short in-vivo half-life and poor oral availability.

Key Advantages of Incorporating this compound in Therapeutic Peptides

The strategic inclusion of this compound in a peptide sequence can lead to substantial improvements in its drug-like properties. These enhancements are primarily due to the steric hindrance provided by the N-methyl group and its influence on the peptide backbone's conformational flexibility.

Enhanced Proteolytic Stability

One of the most significant benefits of N-methylation is the increased resistance to enzymatic degradation by proteases.[1] The N-methyl group sterically shields the adjacent peptide bond from cleavage by endo- and exopeptidases, which are abundant in the digestive system and bloodstream.[2] This increased stability prolongs the in-vivo half-life of the peptide, reducing the required dosing frequency and improving its therapeutic window.[3]

Improved Cell Permeability and Bioavailability

N-methylation can significantly enhance a peptide's ability to cross cellular membranes. By replacing a hydrogen bond donor (the amide proton) with a lipophilic methyl group, the overall hydrophobicity of the peptide is increased, and the desolvation penalty for entering the lipid bilayer is reduced. This can lead to improved passive diffusion across cell membranes and potentially enhanced oral bioavailability.[4][5]

Conformational Control

The N-methyl group restricts the rotation around the Cα-C bond of the peptide backbone, reducing the conformational flexibility of the peptide. This constraint can help to lock the peptide into a bioactive conformation, leading to higher binding affinity and selectivity for its target receptor.[3] This conformational rigidity can also prevent the adoption of non-productive or aggregation-prone structures.

Data Presentation: Quantitative Impact of this compound Incorporation

The following tables summarize the quantitative improvements observed upon incorporating N-methylated amino acids, including analogs of this compound, into therapeutic peptides. While specific data for a single peptide containing this compound is often embedded within broader studies, the presented data illustrates the general magnitude of these enhancements.

Table 1: Enhancement of Proteolytic Stability

Peptide SequenceModificationProteaseHalf-life (t½)Fold Improvement
Model Peptide ANoneTrypsin15 min-
Model Peptide AN-Me-Thr Trypsin> 240 min> 16
Model Peptide BNoneChymotrypsin30 min-
Model Peptide BN-Me-Thr Chymotrypsin> 360 min> 12
Model Peptide CNoneHuman Serum45 min-
Model Peptide CN-Me-Thr Human Serum> 480 min> 10

Note: Data is representative and compiled from various studies on N-methylated peptides to illustrate the expected impact of this compound incorporation.

Table 2: Improvement in Cell Permeability

PeptideAssayApparent Permeability (Papp) (x 10⁻⁶ cm/s)Fold Improvement
Cyclic Hexapeptide (Parent)Caco-2< 1.0-
Cyclic Hexapeptide (N-Me-Thr )Caco-25.4> 5.4
Linear Heptapeptide (Parent)PAMPA0.5-
Linear Heptapeptide (N-Me-Thr )PAMPA2.85.6

Note: Papp values are indicative and can vary based on the specific peptide sequence and experimental conditions. Data is extrapolated from studies on N-methylated cyclic and linear peptides.[4]

Experimental Protocols

Protocol 1: Solid-Phase Peptide Synthesis (SPPS) of a Peptide Containing this compound

This protocol outlines the manual synthesis of a peptide incorporating Fmoc-Thr(Me)-OH using standard Fmoc/tBu chemistry on a Rink Amide resin.[6]

Materials:

  • Rink Amide MBHA resin

  • Fmoc-protected amino acids (including Fmoc-Thr(Me)-OH)

  • N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Piperidine

  • N,N'-Diisopropylcarbodiimide (DIC)

  • OxymaPure® or HOBt

  • Trifluoroacetic acid (TFA)

  • Triisopropylsilane (TIS)

  • Water

  • Diethyl ether

Procedure:

  • Resin Swelling: Swell the Rink Amide resin in DMF for 1 hour in a reaction vessel.

  • Fmoc Deprotection:

    • Treat the resin with 20% piperidine in DMF for 5 minutes.

    • Drain the solution.

    • Treat again with 20% piperidine in DMF for 20 minutes.

    • Wash the resin thoroughly with DMF (5 times) and DCM (3 times).

  • Amino Acid Coupling:

    • Dissolve 3 equivalents of the Fmoc-amino acid and 3 equivalents of OxymaPure® in DMF.

    • Add 3 equivalents of DIC to the solution and pre-activate for 5 minutes.

    • Add the activated amino acid solution to the resin and shake for 2 hours.

    • Monitor the coupling reaction using a Kaiser test. If the test is positive (blue), repeat the coupling.

  • Capping (Optional but Recommended): To block any unreacted amino groups, treat the resin with a solution of acetic anhydride and DIPEA in DMF (5:1:94 v/v/v) for 30 minutes.

  • Washing: Wash the resin with DMF (5 times) and DCM (3 times).

  • Chain Elongation: Repeat steps 2-5 for each subsequent amino acid in the sequence, using Fmoc-Thr(Me)-OH at the desired position.

  • Final Deprotection: After the final coupling, perform a final Fmoc deprotection (Step 2).

  • Cleavage and Deprotection:

    • Wash the resin with DCM and dry under vacuum.

    • Treat the resin with a cleavage cocktail of TFA/TIS/Water (95:2.5:2.5 v/v/v) for 2-3 hours at room temperature.

    • Filter the resin and collect the filtrate.

  • Peptide Precipitation: Precipitate the peptide by adding the TFA filtrate to cold diethyl ether.

  • Purification and Analysis: Centrifuge to pellet the peptide, wash with cold ether, and dry. Purify the crude peptide by reverse-phase HPLC and characterize by mass spectrometry.

Experimental Workflow for Peptide Synthesis

G Resin Resin Swelling (DMF) Deprotection Fmoc Deprotection (20% Piperidine/DMF) Resin->Deprotection Coupling Amino Acid Coupling (Fmoc-AA-OH, DIC, Oxyma) Deprotection->Coupling Washing Washing (DMF, DCM) Coupling->Washing Repeat for each AA Washing->Deprotection Cleavage Cleavage from Resin (TFA Cocktail) Washing->Cleavage After final AA Purification Purification (RP-HPLC) Cleavage->Purification

Solid-Phase Peptide Synthesis (SPPS) Workflow.
Protocol 2: Proteolytic Stability Assay

This protocol describes a general method to assess the stability of a peptide in the presence of a specific protease, such as trypsin.[1]

Materials:

  • Peptide stock solution (1 mg/mL in water or appropriate buffer)

  • Protease solution (e.g., Trypsin at 1 mg/mL in buffer)

  • Reaction buffer (e.g., 50 mM Tris-HCl, pH 8.0)

  • Quenching solution (e.g., 10% TFA)

  • RP-HPLC system with a C18 column

  • Mass spectrometer

Procedure:

  • Reaction Setup: In a microcentrifuge tube, mix the peptide stock solution with the reaction buffer to a final concentration of 100 µM.

  • Initiation: Add the protease solution to the peptide solution to a final enzyme:substrate ratio of 1:100 (w/w).

  • Incubation: Incubate the reaction mixture at 37°C.

  • Time Points: At various time points (e.g., 0, 15, 30, 60, 120, 240 minutes), withdraw an aliquot of the reaction mixture.

  • Quenching: Immediately quench the enzymatic reaction by adding the aliquot to an equal volume of the quenching solution.

  • Analysis:

    • Analyze the samples by RP-HPLC, monitoring the disappearance of the parent peptide peak over time.

    • Confirm the identity of the parent peptide and any degradation products by mass spectrometry.

  • Data Analysis: Plot the percentage of intact peptide remaining versus time. Calculate the half-life (t½) of the peptide.

Proteolytic Stability Assay Workflow

G Setup Reaction Setup (Peptide in Buffer) Initiate Add Protease (e.g., Trypsin) Setup->Initiate Incubate Incubate at 37°C Initiate->Incubate Sample Take Time Points Incubate->Sample Quench Quench Reaction (e.g., TFA) Sample->Quench Analyze Analyze by HPLC-MS Quench->Analyze

Workflow for assessing peptide proteolytic stability.
Protocol 3: Caco-2 Permeability Assay

This assay is widely used to predict in-vivo intestinal absorption of drugs by measuring their transport across a monolayer of human colorectal adenocarcinoma Caco-2 cells.

Materials:

  • Caco-2 cells

  • Transwell® inserts

  • Cell culture medium (e.g., DMEM with FBS, non-essential amino acids, and antibiotics)

  • Transport buffer (e.g., Hank's Balanced Salt Solution with HEPES, pH 7.4)

  • Peptide stock solution

  • LC-MS/MS system for quantification

Procedure:

  • Cell Culture: Culture Caco-2 cells on Transwell® inserts for 21-25 days to allow for differentiation and formation of a confluent monolayer with tight junctions.

  • Monolayer Integrity: Measure the transepithelial electrical resistance (TEER) to ensure monolayer integrity.

  • Assay Setup:

    • Wash the cell monolayers with transport buffer.

    • Add the peptide solution (at a known concentration) to the apical (A) side of the Transwell®.

    • Add fresh transport buffer to the basolateral (B) side.

  • Incubation: Incubate the plates at 37°C with gentle shaking.

  • Sampling: At specified time intervals (e.g., 30, 60, 90, 120 minutes), take samples from the basolateral side and replace with fresh transport buffer. A sample from the apical side is also taken at the beginning and end of the experiment.

  • Quantification: Analyze the concentration of the peptide in the samples using a validated LC-MS/MS method.

  • Calculation of Papp: The apparent permeability coefficient (Papp) is calculated using the following equation: Papp = (dQ/dt) / (A * C₀) where dQ/dt is the rate of peptide appearance in the basolateral chamber, A is the surface area of the membrane, and C₀ is the initial concentration in the apical chamber.

Signaling Pathways Modulated by this compound Containing Peptides

While the primary role of incorporating this compound is to improve pharmacokinetic properties, the resulting conformational changes can also influence the peptide's interaction with its biological target, potentially modulating downstream signaling pathways. L-threonine itself has been shown to influence key cellular signaling pathways such as the PI3K/Akt/mTOR and MAPK pathways, which are crucial for cell growth, proliferation, and survival.[7]

A therapeutic peptide containing this compound that targets a receptor tyrosine kinase, for example, could, due to its enhanced stability and optimized conformation, lead to a more sustained or potent inhibition of the PI3K/Akt signaling pathway compared to its non-methylated counterpart. This can be particularly relevant in cancer therapeutics where this pathway is often dysregulated.

Hypothetical Signaling Pathway Modulation

G Peptide Therapeutic Peptide (with this compound) Receptor Receptor Tyrosine Kinase Peptide->Receptor Inhibition PI3K PI3K Receptor->PI3K Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Proliferation Cell Proliferation & Survival Akt->Proliferation mTOR->Proliferation

Inhibition of the PI3K/Akt/mTOR pathway.

Conclusion

The incorporation of this compound is a valuable tool in therapeutic drug design, offering a strategic approach to enhance the stability, permeability, and conformational properties of peptide-based drugs. The provided application notes and protocols serve as a guide for researchers to effectively utilize this N-methylated amino acid in the development of next-generation peptide therapeutics with improved pharmacological profiles. The ability to systematically modify peptides with this compound opens up new avenues for creating orally bioavailable and long-acting peptide drugs for a wide range of therapeutic areas.

References

Coupling Reagents for Fmoc-N-methyl-L-threonine in Solid-Phase Peptide Synthesis (SPPS): Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The incorporation of N-methylated amino acids, such as Fmoc-N-methyl-L-threonine, into peptide sequences is a crucial strategy in medicinal chemistry. This modification can enhance proteolytic stability, improve membrane permeability, and modulate the conformation of peptides, thereby fine-tuning their biological activity. However, the coupling of these sterically hindered residues during solid-phase peptide synthesis (SPPS) presents significant challenges. The presence of the N-methyl group impedes the approach of the activated amino acid to the growing peptide chain, often resulting in incomplete coupling and the formation of deletion sequences.

The choice of an appropriate coupling reagent is paramount to overcoming these synthetic hurdles and achieving high-purity N-methylated peptides. This document provides a comprehensive overview of commonly used coupling reagents for the incorporation of Fmoc-N-methyl-L-threonine, along with detailed experimental protocols and a comparative analysis of their performance.

Comparative Analysis of Coupling Reagents

The selection of a coupling reagent for N-methylated amino acids is critical for efficient peptide bond formation while minimizing side reactions like racemization. Reagents are broadly classified into carbodiimides, phosphonium salts, and aminium/uronium salts. For sterically hindered couplings, aminium/uronium and phosphonium salt-based reagents are generally preferred due to their higher reactivity.

While a direct quantitative comparison of coupling yields for Fmoc-N-methyl-L-threonine with various reagents is not extensively documented in a single study, the literature consensus points towards the superior performance of certain reagents. The following table summarizes the characteristics and typical performance of commonly employed coupling reagents for sterically hindered amino acids.

Coupling ReagentClassTypical Coupling TimeReported Efficiency for N-methylated Amino AcidsKey AdvantagesPotential Disadvantages
HATU Aminium/Uronium Salt20 - 60 min> 99%[1]Highly reactive, excellent for hindered couplings, low racemization.[1][2]Higher cost, potential for guanidinylation of the N-terminus if used in excess.[1][3]
HBTU Aminium/Uronium Salt30 - 60 min98 - 99.5% (less effective than HATU for N-methyl amino acids)[1][4]Fast and efficient for standard couplings, widely used.Less effective for sterically hindered couplings, potential for guanidinylation.[4]
HCTU Aminium/Uronium Salt20 - 45 minLess effective than HATU for N-methyl amino acids.[4]Higher reaction rates compared to HBTU for some difficult sequences.[2]Less effective for N-methylated residues, potential for guanidinylation.[4]
PyAOP Phosphonium Salt30 - 60 minHighStrong activating agent, no risk of guanidinylation.[2]Byproducts can be challenging to remove in solution-phase synthesis.
PyBOP Phosphonium Salt30 - 60 min98 - 99% (often used with HOAt for N-methyl amino acids)[1]Efficient, no risk of guanidinylation.[1]Byproducts can be difficult to remove in solution-phase synthesis.
COMU Aminium/Uronium Salt20 - 45 min> 99%[5]Highly reactive, comparable to HATU, safer handling profile.[2][5]Limited stability in solution over extended periods.[5]
DIC/HOBt Carbodiimide60 - 120 min95 - 98% (generally less effective for hindered couplings)[1]Cost-effective, low risk of side reactions like guanidinylation.[1]Slower reaction rates, potential for N-acylurea formation.[1]

Experimental Protocols

The following are detailed protocols for the coupling of Fmoc-N-methyl-L-threonine using the highly recommended reagents: HATU, PyAOP, and COMU. It is crucial to monitor the completion of the coupling reaction using a qualitative method such as the Kaiser test for primary amines or the bromophenol blue test for secondary amines like N-methylated residues.

Protocol 1: Coupling using HATU

This protocol is recommended for achieving high coupling efficiency with sterically hindered N-methylated amino acids.[4]

Materials:

  • Fmoc-N-methyl-L-threonine

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • N,N-Diisopropylethylamine (DIPEA)

  • Dimethylformamide (DMF), peptide synthesis grade

  • Resin-bound peptide with a free N-terminal amine

  • Reaction vessel for solid-phase synthesis

Procedure:

  • Resin Preparation:

    • Swell the resin-bound peptide in DMF for at least 30 minutes.

    • Perform Fmoc deprotection of the N-terminal amino acid using 20% piperidine in DMF.

    • Wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine.

  • Amino Acid Activation:

    • In a separate vial, dissolve Fmoc-N-methyl-L-threonine (3 equivalents relative to resin loading) in DMF.

    • Add HATU (2.9 equivalents) to the amino acid solution.

    • Add DIPEA (6 equivalents) to the mixture.

    • Allow the pre-activation to proceed for 2-5 minutes at room temperature.

  • Coupling Reaction:

    • Add the pre-activated amino acid solution to the deprotected resin.

    • Agitate the reaction mixture at room temperature for 1-2 hours.

  • Monitoring and Washing:

    • Perform a bromophenol blue test to monitor the completion of the coupling. A negative test (yellow beads) indicates a complete reaction.

    • If the test is positive (blue/green beads), a second coupling may be necessary.

    • Once the coupling is complete, drain the reaction solution and wash the resin with DMF (3 times), DCM (3 times), and finally DMF (3 times).

Protocol 2: Coupling using PyAOP

PyAOP is a phosphonium salt-based reagent that is also highly effective for coupling sterically hindered amino acids and avoids the risk of N-terminal guanidinylation.

Materials:

  • Fmoc-N-methyl-L-threonine

  • PyAOP ((7-Azabenzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate)

  • N,N-Diisopropylethylamine (DIPEA) or 2,4,6-Collidine

  • Dimethylformamide (DMF), peptide synthesis grade

  • Resin-bound peptide with a free N-terminal amine

  • Reaction vessel for solid-phase synthesis

Procedure:

  • Resin Preparation:

    • Follow the same resin preparation steps as in Protocol 1.

  • Amino Acid Activation:

    • In a separate vial, dissolve Fmoc-N-methyl-L-threonine (3 equivalents relative to resin loading) and PyAOP (3 equivalents) in DMF.

    • Add DIPEA or 2,4,6-Collidine (6 equivalents) to the mixture.

    • Allow the solution to pre-activate for 2-5 minutes.

  • Coupling Reaction:

    • Add the activated amino acid solution to the resin.

    • Agitate the mixture for 1-2 hours at room temperature.

  • Monitoring and Washing:

    • Monitor the reaction completion using the bromophenol blue test.

    • Upon completion, wash the resin as described in Protocol 1.

Protocol 3: Coupling using COMU

COMU is a third-generation uronium-type coupling reagent with reactivity comparable to HATU but with a better safety profile.[5][6]

Materials:

  • Fmoc-N-methyl-L-threonine

  • COMU ((1-Cyano-2-ethoxy-2-oxoethylideneaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphate)

  • N,N-Diisopropylethylamine (DIPEA)

  • Dimethylformamide (DMF), peptide synthesis grade

  • Resin-bound peptide with a free N-terminal amine

  • Reaction vessel for solid-phase synthesis

Procedure:

  • Resin Preparation:

    • Follow the same resin preparation steps as in Protocol 1.

  • Amino Acid Activation:

    • In a separate vial, dissolve Fmoc-N-methyl-L-threonine (3 equivalents relative to resin loading) and COMU (3 equivalents) in DMF.

    • Add DIPEA (6 equivalents) to the solution.

    • Pre-activate for 2-5 minutes at room temperature.

  • Coupling Reaction:

    • Add the activated amino acid solution to the resin.

    • Agitate the reaction mixture for 30-60 minutes at room temperature.

  • Monitoring and Washing:

    • Monitor the reaction completion using the bromophenol blue test.

    • Once the coupling is complete, wash the resin as described in Protocol 1.

Visualizing the SPPS Workflow and Key Relationships

To aid in understanding the experimental process and the interplay of different components, the following diagrams have been generated.

SPPS_Workflow Resin Solid Support (e.g., Rink Amide Resin) Deprotection Fmoc Deprotection (20% Piperidine/DMF) Resin->Deprotection Washing1 Washing (DMF) Deprotection->Washing1 Coupling Coupling of Fmoc-N-methyl-L-threonine Washing1->Coupling Washing2 Washing (DMF, DCM) Coupling->Washing2 Repeat Repeat Cycle for Next Amino Acid Washing2->Repeat Continue Synthesis Cleavage Cleavage from Resin & Side-chain Deprotection Washing2->Cleavage Final Amino Acid Purification Purification (e.g., HPLC) Cleavage->Purification

Caption: General workflow for Solid-Phase Peptide Synthesis (SPPS).

Coupling_Reagent_Logic cluster_reagents Coupling Reagents for N-methyl-Thr cluster_outcomes Coupling Outcomes HATU HATU HighYield High Yield & Purity HATU->HighYield Highly Recommended PyAOP PyAOP PyAOP->HighYield Highly Recommended COMU COMU COMU->HighYield Highly Recommended HBTU HBTU LowYield Lower Yield / Incomplete Coupling HBTU->LowYield Less Effective DIC_HOBt DIC/HOBt DIC_HOBt->LowYield Less Effective

Caption: Logical relationship between coupling reagents and outcomes.

Conclusion

The successful incorporation of Fmoc-N-methyl-L-threonine in SPPS is highly dependent on the selection of the coupling reagent. For this sterically demanding amino acid, the use of highly reactive uronium/aminium or phosphonium salt-based reagents such as HATU, PyAOP, and COMU is strongly recommended. Standard coupling reagents like HBTU or DIC/HOBt may lead to incomplete reactions and the formation of deletion peptides. The provided protocols offer a starting point for the optimization of coupling conditions in your specific peptide sequence. Careful monitoring of the reaction progress is essential to ensure the synthesis of high-quality N-methylated peptides for research and drug development applications.

References

Synthesis of Cyclic Peptides Incorporating N-Methyl-L-threonine: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The incorporation of N-methylated amino acids, such as N-Methyl-L-threonine, into cyclic peptides is a powerful strategy in modern drug discovery. N-methylation can significantly enhance the pharmacokinetic properties of peptides by increasing their metabolic stability, membrane permeability, and, in some cases, oral bioavailability.[1][2][3][4] This modification reduces the number of hydrogen bond donors, which can lead to a lower desolvation penalty for membrane permeation and can induce conformational rigidity, predisposing the peptide to a bioactive conformation.[5] N-Methyl-L-threonine, in particular, introduces both steric bulk and a hydroxyl group, offering unique conformational constraints and potential for further functionalization.

These application notes provide detailed protocols for the synthesis of cyclic peptides containing N-Methyl-L-threonine, covering solid-phase peptide synthesis (SPPS), cyclization strategies, purification, and characterization.

Data Presentation

Table 1: Coupling Reagent Performance for Sterically Hindered Amino Acids (e.g., N-Methyl-L-threonine)
Coupling ReagentReagent TypeTypical Coupling Time (min)Reported Coupling Efficiency (%)Notes
HATU Aminium/Uronium Salt20 - 45> 99.5Highly reactive, excellent for hindered couplings with low racemization.[6]
HCTU Aminium/Uronium Salt30 - 6098 - 99.5Fast and efficient, widely used in automated peptide synthesis.
PyBOP Phosphonium Salt30 - 6098 - 99Efficient, with no risk of guanidinylation side reactions.[6]
DIC/HOBt Carbodiimide60 - 12095 - 98Cost-effective but can have slower reaction rates and potential for side reactions.[6]
COMU Aminium/Uronium Salt20 - 45> 99.5High reactivity with safer byproducts compared to benzotriazole-based reagents.[6]
Table 2: Typical Cyclization Yields for Linear Peptides
Cyclization StrategyPeptide CharacteristicsTypical Yield (%)Reference
On-Resin (Head-to-Tail)Sequence dependent10 - 50[1]
Solution-Phase (Head-to-Tail)Presence of turn-inducing residues20 - 70[7]
Thiol-ene Click ChemistryCysteine and alkene-containing residuesHigh[5]
Serine/Threonine LigationN-terminal Ser/ThrGood

Note: Cyclization efficiency is highly sequence-dependent. The presence of N-Methyl-L-threonine can influence the preferred conformation of the linear precursor, potentially affecting the cyclization yield.[8]

Experimental Protocols

Protocol 1: Solid-Phase Synthesis of a Linear Peptide Containing N-Methyl-L-threonine

This protocol outlines the manual synthesis of a linear peptide on a solid support using Fmoc/tBu chemistry.

Materials:

  • 2-Chlorotrityl chloride (2-CTC) resin

  • Fmoc-protected amino acids (including Fmoc-N-Me-L-Thr(tBu)-OH)

  • Coupling reagents (e.g., HATU, HCTU, or PyBOP)

  • Bases: N,N-Diisopropylethylamine (DIPEA), 2,4,6-Collidine

  • Fmoc deprotection solution: 20% (v/v) piperidine in N,N-Dimethylformamide (DMF)

  • Solvents: DMF, Dichloromethane (DCM), Methanol (MeOH)

  • Capping solution: Acetic anhydride/DIPEA in DMF (optional)

  • Cleavage cocktail: Trifluoroacetic acid (TFA) / Triisopropylsilane (TIS) / Water (e.g., 95:2.5:2.5 v/v/v)

  • Cold diethyl ether

Procedure:

  • Resin Swelling and First Amino Acid Loading:

    • Swell the 2-CTC resin in DMF for 1 hour in a reaction vessel.

    • Dissolve the first Fmoc-protected amino acid (4 equivalents relative to resin loading) and DIPEA (8 equivalents) in DCM.

    • Add the amino acid solution to the swollen resin and agitate for 2-4 hours.

    • Cap any unreacted sites on the resin by adding a solution of MeOH/DIPEA in DCM (1:1:8) and agitating for 30 minutes.

    • Wash the resin thoroughly with DCM and DMF.

  • Fmoc Deprotection:

    • Treat the resin with 20% piperidine in DMF for 1 minute.

    • Drain the solution and repeat the treatment with 20% piperidine in DMF for 10 minutes.

    • Wash the resin thoroughly with DMF.

  • Amino Acid Coupling:

    • In a separate vial, pre-activate the next Fmoc-amino acid (4 equivalents) with the chosen coupling reagent (e.g., HATU, 3.95 equivalents) and DIPEA (8 equivalents) in DMF for 1-2 minutes.

    • Add the activated amino acid solution to the resin.

    • Agitate the reaction mixture for 45-60 minutes. For the coupling of Fmoc-N-Me-L-Thr(tBu)-OH, extend the coupling time to 2-4 hours and consider using a more potent coupling reagent like HATU or PyBOP to overcome steric hindrance.[6] A double coupling may be necessary.

    • Monitor the coupling reaction using a qualitative test (e.g., Kaiser test for primary amines or Chloranil test for secondary amines like N-methylated residues).

  • Chain Elongation:

    • Repeat steps 2 and 3 for each subsequent amino acid in the sequence.

  • Cleavage of the Linear Peptide from Resin:

    • After the final Fmoc deprotection, wash the resin with DMF, followed by DCM, and dry it under a stream of nitrogen.

    • Treat the dry resin with the cleavage cocktail for 2-3 hours at room temperature.

    • Filter the resin and collect the filtrate containing the cleaved peptide.

    • Precipitate the crude peptide by adding the filtrate to cold diethyl ether.

    • Centrifuge to pellet the peptide, decant the ether, and wash the pellet with cold ether.

    • Dry the crude peptide under vacuum.

Protocol 2: Solution-Phase Head-to-Tail Cyclization

Materials:

  • Crude linear peptide with protecting groups on side chains

  • Cyclization reagent (e.g., HATU, PyBOP, or DPPA - diphenylphosphoryl azide)

  • Base: DIPEA or 2,4,6-Collidine

  • High-purity, anhydrous DMF

  • Solvents for work-up (e.g., ethyl acetate, water)

Procedure:

  • Dissolution and Cyclization:

    • Dissolve the crude linear peptide in a large volume of anhydrous DMF to achieve a high dilution condition (typically 0.1-1 mM) to favor intramolecular cyclization over intermolecular oligomerization.

    • Add the cyclization reagent (e.g., HATU, 1.5 equivalents) and a non-nucleophilic base (e.g., DIPEA, 3 equivalents) to the peptide solution.

    • Stir the reaction mixture at room temperature for 12-24 hours.

    • Monitor the progress of the cyclization by LC-MS.

  • Work-up:

    • Once the reaction is complete, remove the DMF under reduced pressure.

    • Redissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with a mild aqueous acid (e.g., 5% citric acid), saturated sodium bicarbonate, and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Deprotection:

    • Treat the protected cyclic peptide with a cleavage cocktail (e.g., TFA/TIS/Water) to remove the side-chain protecting groups.

    • Precipitate and wash the deprotected cyclic peptide with cold diethyl ether as described in Protocol 1.

Protocol 3: Purification and Characterization

Purification:

  • Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC):

    • Dissolve the crude cyclic peptide in a minimal amount of a suitable solvent (e.g., a mixture of acetonitrile and water).

    • Purify the peptide using a preparative or semi-preparative C18 column.

    • A typical gradient for purification is a linear gradient of 5-95% acetonitrile in water (both containing 0.1% TFA) over 30-60 minutes. The exact gradient should be optimized based on the hydrophobicity of the peptide.[9][10]

    • Collect fractions and analyze them by analytical LC-MS to identify those containing the pure product.

    • Lyophilize the pure fractions to obtain the final cyclic peptide as a white powder.

Characterization:

  • Mass Spectrometry (MS):

    • Confirm the identity of the cyclic peptide by verifying its molecular weight using high-resolution mass spectrometry (e.g., ESI-TOF or MALDI-TOF).[11][12][13]

    • Tandem MS (MS/MS) can be used to obtain fragmentation patterns that help to confirm the amino acid sequence, although sequencing cyclic peptides can be more complex than linear ones.[11]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • 1D (¹H) and 2D (e.g., COSY, TOCSY, NOESY/ROESY) NMR spectroscopy can be used to confirm the structure and to perform detailed conformational analysis of the cyclic peptide in solution.[14][15][16][17] The presence of the N-methyl group on threonine will result in characteristic chemical shifts.

Mandatory Visualization

experimental_workflow cluster_sp_synthesis Solid-Phase Peptide Synthesis (SPPS) cluster_cyclization Cyclization cluster_purification Purification & Characterization resin 1. Resin Swelling & First Amino Acid Loading fmoc_deprotection 2. Fmoc Deprotection (20% Piperidine/DMF) resin->fmoc_deprotection coupling 3. Amino Acid Coupling (HATU/DIPEA) fmoc_deprotection->coupling n_me_thr_coupling 4. N-Me-L-Thr Coupling (Extended time) coupling->n_me_thr_coupling elongation 5. Chain Elongation (Repeat 2-3) n_me_thr_coupling->elongation cleavage 6. Cleavage from Resin (TFA Cocktail) elongation->cleavage solution_cyclization 7. Solution-Phase Cyclization (High Dilution) cleavage->solution_cyclization deprotection 8. Side-Chain Deprotection (TFA Cocktail) solution_cyclization->deprotection hplc 9. RP-HPLC Purification deprotection->hplc characterization 10. Characterization (MS, NMR) hplc->characterization

Caption: Overall workflow for the synthesis of a cyclic peptide containing N-Methyl-L-threonine.

sp_synthesis_cycle start Start with Fmoc-AA-Resin deprotection Fmoc Deprotection (20% Piperidine/DMF) start->deprotection wash1 Wash (DMF) deprotection->wash1 coupling Amino Acid Coupling (e.g., HATU/DIPEA) wash1->coupling wash2 Wash (DMF) coupling->wash2 end Repeat for next amino acid wash2->end end->deprotection Next cycle

Caption: The iterative cycle of solid-phase peptide synthesis (SPPS).

logical_relationship n_methylation N-Methylation of Peptide Backbone h_bond Reduced H-Bond Donors n_methylation->h_bond conformational_rigidity Increased Conformational Rigidity n_methylation->conformational_rigidity membrane_permeability Increased Membrane Permeability h_bond->membrane_permeability proteolytic_stability Increased Proteolytic Stability conformational_rigidity->proteolytic_stability bioavailability Improved Oral Bioavailability proteolytic_stability->bioavailability membrane_permeability->bioavailability

Caption: Impact of N-methylation on the properties of cyclic peptides.

References

Application Notes and Protocols for H-Thr(Me)-OH in Protein Engineering and Modification

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-methylation of amino acids is a post-translational modification that plays a crucial role in the structure and function of natural bioactive peptides, contributing to conformational stability and proteolytic resistance.[1][2] H-Thr(Me)-OH, or N-methyl-L-threonine, is a non-canonical amino acid of significant interest in protein engineering and drug development. Its incorporation into peptides and proteins can impart unique properties, including altered conformation, enhanced stability, and modified biological activity. These application notes provide an overview of the utility of this compound, along with detailed protocols for its incorporation via chemical synthesis and ribosomal methods.

Applications in Protein Engineering and Modification

The site-specific incorporation of this compound into a polypeptide chain can have profound effects on the resulting protein's properties:

  • Conformational Constraint: The N-methyl group introduces steric hindrance that restricts the rotation of the peptide bond, leading to a more defined and stable secondary structure.[1][2]

  • Enhanced Proteolytic Stability: The N-methylated peptide bond is often resistant to cleavage by proteases, which can significantly increase the in vivo half-life of peptide-based therapeutics.

  • Modulation of Protein-Protein Interactions: The altered conformation and steric bulk of an N-methylated residue can either enhance or disrupt protein-protein interactions, providing a tool for probing and engineering these interactions.

  • Tuning Enzyme Activity: Substitution of a key threonine residue in an enzyme's active site with this compound can modulate its catalytic activity, offering a strategy for enzyme engineering.[3]

Quantitative Data Summary

While specific quantitative data for the incorporation of this compound is limited, data from related N-methylated amino acids provide valuable insights into the expected efficiencies. The following tables summarize representative yields for the incorporation of various N-methylated amino acids using different methodologies.

Table 1: Ribosomal Incorporation of N-Methylated Amino Acids

N-Methylated Amino AcidIncorporation MethodRelative Yield (%)*Reference
N-methyl-AlanineNonsense Suppression~35-40[4]
N-methyl-PhenylalanineNonsense Suppression~35-40[4]
N-methyl-GlycineNonsense Suppression~25-30[4]
N-methyl-TyrosineNonsense Suppression~25-30[4]
N-methyl-LeucineNonsense Suppression<20[4]
N-methyl-IsoleucineNonsense Suppression<20[4]

*Relative to the suppression with phenylalanine.

Table 2: Solid-Phase Peptide Synthesis (SPPS) of Peptides Containing N-Methylated Amino Acids

Peptide SequenceN-Methylated Residue(s)Synthesis MethodCrude Purity (%)Overall Yield (%)Reference
N-Methyl-18AN-Methyl-Phe (2 positions)Automated SPPS7962[2]
ACP(65-74)None (difficult sequence)Automated SPPS>8741[2]
GHRH(1-29)NoneAutomated SPPS>8759[2]

Experimental Protocols

Protocol 1: Solid-Phase Peptide Synthesis (SPPS) of a Peptide Containing this compound

This protocol is adapted for the manual synthesis of a peptide containing a sterically hindered N-methylated threonine residue using Fmoc chemistry. The coupling of N-methylated amino acids is notoriously difficult and often requires more potent coupling reagents and longer reaction times.

Materials:

  • Fmoc-Rink Amide resin

  • Fmoc-protected amino acids, including Fmoc-Thr(Me)-OH

  • Coupling reagent: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • Base: N,N-Diisopropylethylamine (DIEA)

  • Solvents: N,N-Dimethylformamide (DMF), Dichloromethane (DCM)

  • Deprotection solution: 20% piperidine in DMF

  • Cleavage cocktail: 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), 2.5% H₂O

  • Cold diethyl ether

  • Solid Phase Peptide Synthesis vessel

  • Shaker

Procedure:

  • Resin Swelling: Swell the Fmoc-Rink Amide resin in DMF for at least 1 hour in the SPPS vessel.

  • Fmoc Deprotection:

    • Drain the DMF.

    • Add the 20% piperidine in DMF solution to the resin.

    • Shake for 5 minutes, then drain.

    • Add fresh deprotection solution and shake for an additional 15 minutes.

    • Drain and wash the resin thoroughly with DMF (5 times) and DCM (3 times).

  • Amino Acid Coupling (for standard amino acids):

    • Dissolve the Fmoc-amino acid (4 eq.), HATU (3.9 eq.), and DIEA (8 eq.) in DMF.

    • Add the activated amino acid solution to the resin.

    • Shake for 1-2 hours at room temperature.

    • Monitor the coupling reaction using a Kaiser test. If the test is positive (blue beads), the coupling is incomplete and should be repeated.

    • Once the coupling is complete (negative Kaiser test, yellow beads), drain the solution and wash the resin with DMF (3 times) and DCM (3 times).

  • Coupling of Fmoc-Thr(Me)-OH:

    • Due to the steric hindrance of N-methylated amino acids, a longer coupling time and/or double coupling may be necessary.

    • Dissolve Fmoc-Thr(Me)-OH (4 eq.), HATU (3.9 eq.), and DIEA (8 eq.) in DMF.

    • Add the activated amino acid solution to the resin.

    • Shake for 4-6 hours at room temperature. A bromophenol blue test can be used to monitor the coupling, as the Kaiser test is not reliable for secondary amines.

    • If the coupling is incomplete, drain the solution, wash with DMF, and repeat the coupling step with a fresh solution of activated Fmoc-Thr(Me)-OH.

    • After complete coupling, wash the resin thoroughly with DMF (5 times) and DCM (3 times).

  • Repeat Deprotection and Coupling Cycles: Repeat steps 2-4 for each amino acid in the peptide sequence.

  • Final Deprotection: Perform a final Fmoc deprotection as described in step 2.

  • Cleavage and Deprotection:

    • Wash the resin with DCM and dry under vacuum.

    • Add the cleavage cocktail to the resin.

    • Shake for 2-3 hours at room temperature.

    • Filter the resin and collect the filtrate containing the peptide.

    • Precipitate the peptide by adding the filtrate to cold diethyl ether.

    • Centrifuge to pellet the peptide, decant the ether, and wash the pellet with cold ether twice.

    • Dry the peptide pellet under vacuum.

  • Purification and Analysis: Purify the crude peptide by reverse-phase HPLC and confirm its identity by mass spectrometry.

Protocol 2: In Vitro Ribosomal Incorporation of this compound

This protocol outlines a general method for the site-specific incorporation of N-methylthreonine into a protein using a cell-free translation system. This method relies on the suppression of a stop codon (e.g., amber codon, UAG) by a tRNA chemically acylated with this compound.

Materials:

  • Cell-free protein synthesis kit (e.g., PURExpress®)

  • DNA template encoding the gene of interest with an in-frame amber (UAG) codon at the desired incorporation site.

  • Suppressor tRNA (e.g., tRNA CUA)

  • This compound

  • Flexizyme or other aminoacyl-tRNA synthetase system for charging the tRNA

  • RNase inhibitors

  • Nuclease-free water, tubes, and pipette tips

Procedure:

  • Preparation of this compound-tRNA CUA:

    • Chemically synthesize or purchase this compound.

    • Acylate the suppressor tRNA CUA with this compound using a method such as the flexizyme system, following the manufacturer's instructions. This step is critical and requires careful optimization.

  • In Vitro Translation Reaction Setup:

    • Thaw all components of the cell-free synthesis kit on ice.

    • In a nuclease-free microcentrifuge tube, combine the components of the cell-free system according to the manufacturer's protocol.

    • Add the DNA template containing the UAG codon.

    • Add the prepared this compound-tRNA CUA to the reaction mixture. The optimal concentration should be determined empirically.

    • Add RNase inhibitors.

    • Bring the final volume to the desired amount with nuclease-free water.

  • Incubation: Incubate the reaction mixture at the recommended temperature (typically 37°C) for 2-4 hours.

  • Analysis of Protein Expression and Incorporation:

    • Analyze the protein expression by SDS-PAGE and Coomassie staining or Western blotting (if the protein is tagged). The full-length protein product will only be synthesized if the UAG codon is successfully suppressed by the this compound-tRNA CUA.

    • To confirm the incorporation of this compound, the protein can be purified and analyzed by mass spectrometry. Digestion of the protein followed by LC-MS/MS can identify the peptide containing the modified amino acid.

Visualizations

Signaling Pathway

G cluster_0 Cell Membrane cluster_1 Cytoplasm RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Converts PIP2 to PIP2 PIP2 Akt Akt PIP3->Akt Activation mTORC1 mTORC1 Akt->mTORC1 Activation p70S6K p70S6K mTORC1->p70S6K Phosphorylation eIF4EBP1 4E-BP1 mTORC1->eIF4EBP1 Phosphorylation Protein_Synth Protein Synthesis p70S6K->Protein_Synth Promotes eIF4EBP1->Protein_Synth Inhibits Cell_Growth Cell Growth & Proliferation Protein_Synth->Cell_Growth Leads to NMP Engineered N-Methylated Protein NMP->Akt Modulates Activity? NMP->mTORC1 Modulates Activity?

Experimental Workflows

G

G

Conclusion

The incorporation of this compound represents a powerful strategy for the rational design of peptides and proteins with enhanced properties. While challenges remain, particularly in optimizing incorporation efficiency, the methods outlined in these application notes provide a solid foundation for researchers to explore the potential of N-methylthreonine in their specific applications. Careful optimization of coupling conditions in SPPS and the components of in vitro translation systems will be key to achieving high yields of modified proteins for further study and development.

References

Application Notes and Protocols for the Analytical Characterization of Peptides Containing N-Methyl-L-threonine (H-Thr(Me)-OH)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The incorporation of N-methylated amino acids, such as N-methyl-L-threonine (H-Thr(Me)-OH), into peptide structures is a key strategy in medicinal chemistry to enhance therapeutic properties. N-methylation can improve metabolic stability, increase cell permeability, and modulate conformation, potentially leading to enhanced potency and selectivity.[1][2] However, the unique characteristics of N-methylated peptides present specific challenges in their synthesis and characterization.

These application notes provide a comprehensive overview of the analytical techniques and detailed protocols for the characterization of peptides containing this compound. This includes methods for synthesis, purification, and in-depth structural analysis to ensure the identity, purity, and quality of these modified peptides.

I. Synthesis of Peptides Containing this compound

The synthesis of peptides with N-methylated residues is most commonly achieved through Solid-Phase Peptide Synthesis (SPPS) using the Fmoc/tBu strategy.[3] A crucial component for this is the availability of the corresponding N-methylated and protected amino acid building block, Fmoc-L-Thr(Me)-OH.

A. Synthesis of Fmoc-N-Me-L-Thr(tBu)-OH Building Block

A reliable method for the synthesis of Fmoc-N-Me-L-Thr(tBu)-OH involves a solid-phase approach using 2-chlorotrityl chloride (2-CTC) resin as a temporary protecting group for the carboxylic acid. This method allows for the efficient N-methylation of the amino acid.

Experimental Protocol: Solid-Phase Synthesis of Fmoc-N-Me-L-Thr(tBu)-OH

  • Resin Loading: Swell 2-chlorotrityl chloride resin in dichloromethane (DCM). Add Fmoc-L-Thr(tBu)-OH and N,N-diisopropylethylamine (DIPEA) and agitate until the loading is complete.

  • Fmoc Deprotection: Treat the resin with a solution of 20% piperidine in dimethylformamide (DMF) to remove the Fmoc protecting group.

  • Sulfonylation: React the free amine with o-nitrobenzenesulfonyl chloride (o-NBS-Cl) in the presence of a base to form the o-NBS protected amine.

  • N-Methylation: Perform the methylation of the sulfonamide using dimethyl sulfate or methyl iodide as the methylating agent and a suitable base. The progress of the reaction can be monitored by HPLC.

  • o-NBS Deprotection: Remove the o-NBS group using a thiol, such as 2-mercaptoethanol, and a base.

  • Cleavage from Resin: Cleave the final product, Fmoc-N-Me-L-Thr(tBu)-OH, from the 2-CTC resin using a mild acidic solution, such as acetic acid in DCM.

  • Purification: Purify the crude product by flash chromatography to obtain the pure Fmoc-N-Me-L-Thr(tBu)-OH.

B. Solid-Phase Peptide Synthesis (SPPS) of N-Methylated Peptides

The coupling of N-methylated amino acids during SPPS is notoriously challenging due to the increased steric hindrance of the secondary amine. Standard coupling reagents are often inefficient.

Experimental Protocol: SPPS of a Peptide Containing this compound

  • Resin Preparation: Start with a suitable solid support, such as Rink Amide resin for a C-terminal amide.

  • Standard Couplings: Perform standard Fmoc-SPPS cycles for non-methylated amino acids using a coupling agent like HCTU.

  • Coupling of Fmoc-N-Me-L-Thr(tBu)-OH: For the coupling of the N-methylated threonine, use a more powerful coupling reagent. O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU) or (7-azabenzotriazol-1-yloxy)-tris(pyrrolidino)phosphonium hexafluorophosphate (PyAOP) are highly recommended for these difficult couplings.[4][5][6]

    • Pre-activate a solution of Fmoc-N-Me-L-Thr(tBu)-OH (4 equivalents), HATU (4 equivalents), and DIPEA (8 equivalents) in DMF.

    • Add the activated mixture to the resin and allow the coupling to proceed for an extended period (e.g., 1-4 hours).

  • Coupling to the N-Methylated Residue: The subsequent coupling of the next amino acid onto the N-methylated threonine is also a sterically hindered and difficult step. The use of HATU or microwave-assisted coupling is highly recommended to achieve a high yield.[2]

  • Cleavage and Deprotection: After the full peptide sequence is assembled, cleave the peptide from the resin and remove the side-chain protecting groups using a cleavage cocktail, typically containing trifluoroacetic acid (TFA) and scavengers (e.g., triisopropylsilane and water).

  • Purification: Purify the crude peptide by preparative reversed-phase high-performance liquid chromatography (RP-HPLC).

Synthesis and Initial Characterization Workflow

Workflow for Synthesis and Characterization of a Peptide with this compound cluster_synthesis Peptide Synthesis cluster_analysis Analytical Characterization start Start with Rink Amide Resin spps Standard Fmoc-SPPS Cycles start->spps nm_coupling Couple Fmoc-N-Me-L-Thr(tBu)-OH (using HATU) spps->nm_coupling next_coupling Couple Next Amino Acid (using HATU/Microwave) nm_coupling->next_coupling completion Complete Peptide Chain next_coupling->completion cleavage Cleavage and Deprotection (TFA Cocktail) completion->cleavage crude_peptide Crude Peptide cleavage->crude_peptide hplc RP-HPLC Purification & Purity crude_peptide->hplc Purification & Analysis lcms LC-MS/MS Analysis hplc->lcms chiral_hplc Chiral HPLC (Diastereomeric Purity) lcms->chiral_hplc nmr NMR Spectroscopy chiral_hplc->nmr final_product Characterized Peptide nmr->final_product

Caption: A general workflow for the synthesis and subsequent analytical characterization of a peptide containing N-methyl-L-threonine.

II. Chromatographic Analysis

Reversed-phase high-performance liquid chromatography (RP-HPLC) is the primary technique for the purification and purity assessment of synthetic peptides.

A. RP-HPLC for Purification and Purity Assessment

Experimental Protocol: Analytical RP-HPLC

  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 3.5 µm particle size).

  • Mobile Phase A: 0.1% TFA in water.

  • Mobile Phase B: 0.1% TFA in acetonitrile.

  • Gradient: A linear gradient from 5% to 95% B over 30 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV absorbance at 214 nm and 280 nm.

  • Observation: N-methylated peptides may exhibit peak broadening or the presence of multiple peaks due to the slow interconversion of cis/trans isomers of the N-methylated amide bond.[4] Running the analysis at an elevated temperature (e.g., 40-60 °C) can often help to coalesce these conformer peaks into a single, sharper peak.

B. Chiral HPLC for Diastereomeric Purity

The synthesis of N-methylated amino acids and their incorporation into peptides can be susceptible to racemization. Therefore, it is crucial to assess the diastereomeric purity of the final peptide.

Experimental Protocol: Chiral HPLC

  • Column: A chiral stationary phase (CSP) column suitable for peptide separations (e.g., a macrocyclic glycopeptide-based column).

  • Mobile Phase: Typically a polar organic mobile phase, such as methanol or ethanol, with acidic and basic additives to facilitate separation.

  • Method: Isocratic or gradient elution may be required depending on the peptide.

  • Detection: UV or Mass Spectrometry (MS).

  • Sample Preparation: The peptide is first hydrolyzed into its constituent amino acids using acidic conditions (e.g., 6N HCl). The resulting amino acid mixture is then analyzed.

Table 1: Illustrative Chiral HPLC Data for Hydrolyzed Peptide Amino Acids

Amino AcidRetention Time (L-isomer) (min)Retention Time (D-isomer) (min)Resolution (Rs)
Threonine10.211.52.1
N-Methyl-Threonine12.814.12.3
Other Amino Acid 18.59.21.8
Other Amino Acid 215.116.52.5

Note: This data is illustrative. Actual retention times and resolution will depend on the specific peptide, column, and HPLC conditions.

III. Mass Spectrometry

Mass spectrometry is an indispensable tool for confirming the molecular weight and sequence of the synthesized peptide.

A. LC-MS for Molecular Weight Confirmation

Experimental Protocol: LC-MS

  • LC System: A UPLC or HPLC system coupled to a mass spectrometer.

  • Column: C18 reversed-phase column.

  • Mobile Phase A: 0.1% formic acid in water.

  • Mobile Phase B: 0.1% formic acid in acetonitrile.

  • Gradient: A suitable gradient to elute the peptide of interest.

  • Mass Spectrometer: An electrospray ionization (ESI) source coupled to a quadrupole or time-of-flight (TOF) mass analyzer.

  • Data Analysis: The molecular weight is confirmed by observing the [M+H]+, [M+2H]2+, etc. ions and deconvoluting the mass spectrum.

B. LC-MS/MS for Sequence Verification

Tandem mass spectrometry (MS/MS) is used to fragment the peptide and confirm its amino acid sequence.

Experimental Protocol: LC-MS/MS

  • Instrumentation: An LC system coupled to a tandem mass spectrometer (e.g., Q-TOF or Orbitrap).

  • Method: The precursor ion corresponding to the peptide is isolated and fragmented using collision-induced dissociation (CID) or higher-energy collisional dissociation (HCD).

  • Data Analysis: The resulting fragment ions (b- and y-ions) are analyzed to reconstruct the peptide sequence. The presence of an N-methylated residue will result in a 14 Da mass shift for the fragment ions containing that residue compared to its non-methylated counterpart. Threonine residues are known to undergo a characteristic neutral loss of acetaldehyde (44 Da) during fragmentation.[7]

Table 2: Illustrative MS/MS Fragmentation Data for a Peptide containing N-Me-Thr

Peptide Sequence: H-Ala-Thr(Me) -Gly-Phe-OH (MW = 423.2)

Fragment IonCalculated m/zObserved m/zIon Type
a144.0544.05a-ion
b172.0472.04b-ion
b2187.11187.11b-ion (Ala-Thr(Me))
y1166.09166.09y-ion (Phe)
y2223.11223.11y-ion (Gly-Phe)
y3338.18338.18y-ion (Thr(Me)-Gly-Phe)

Note: This data is illustrative. The fragmentation pattern can be influenced by the instrument and collision energy.

Analytical Techniques Relationship

Relationship Between Analytical Techniques for Peptide Characterization cluster_chromatography Chromatography cluster_spectrometry Spectrometry Peptide Synthesized Peptide RP_HPLC RP-HPLC Peptide->RP_HPLC Chiral_HPLC Chiral HPLC Peptide->Chiral_HPLC LC_MS LC-MS Peptide->LC_MS LC_MSMS LC-MS/MS Peptide->LC_MSMS NMR NMR Spectroscopy Peptide->NMR Purity Purity & Conformer Analysis RP_HPLC->Purity Diastereomeric_Purity Diastereomeric Purity Chiral_HPLC->Diastereomeric_Purity Molecular_Weight Molecular Weight LC_MS->Molecular_Weight Sequence Amino Acid Sequence LC_MSMS->Sequence Structure_Conformation 3D Structure & Conformation NMR->Structure_Conformation

Caption: Interconnectivity of analytical techniques for the comprehensive characterization of peptides containing this compound.

IV. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the three-dimensional structure and dynamics of peptides in solution.

Experimental Protocol: 1D and 2D NMR

  • Sample Preparation: Dissolve the purified peptide in a suitable deuterated solvent (e.g., D2O or DMSO-d6).

  • 1D 1H NMR: Acquire a one-dimensional proton NMR spectrum to get an overall impression of the sample purity and the presence of characteristic signals. The N-methyl group will appear as a singlet, typically between 2.5 and 3.5 ppm.

  • 2D NMR:

    • TOCSY (Total Correlation Spectroscopy): To identify the spin systems of the individual amino acid residues.

    • NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY (Rotating-frame Overhauser Effect Spectroscopy): To identify through-space correlations between protons, which are used to determine the peptide's conformation and the cis/trans isomerization state of the N-methylated amide bond.

    • 1H-13C HSQC (Heteronuclear Single Quantum Coherence): To correlate protons with their directly attached carbons.

Table 3: Illustrative 1H and 13C NMR Chemical Shifts for an N-Me-Thr Residue in a Peptide

Atom1H Chemical Shift (ppm)13C Chemical Shift (ppm)
N-CH32.8 - 3.2 (singlet)30 - 35
CαH4.0 - 4.560 - 65
CβH3.8 - 4.265 - 70
CγH31.1 - 1.3 (doublet)18 - 22

Note: Chemical shifts are highly dependent on the local chemical environment and the conformation of the peptide.

Conclusion

The successful characterization of peptides containing this compound requires a multi-faceted analytical approach. The combination of advanced synthesis techniques, high-resolution chromatography, detailed mass spectrometric analysis, and comprehensive NMR spectroscopy is essential to ensure the quality, purity, and structural integrity of these promising therapeutic candidates. The protocols and data presented here provide a robust framework for researchers, scientists, and drug development professionals working with N-methylated peptides.

References

Troubleshooting & Optimization

Troubleshooting aggregation in peptides with N-methylated amino acids.

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions for researchers, scientists, and drug development professionals working with N-methylated peptides, focusing specifically on challenges related to peptide aggregation.

Part 1: Frequently Asked Questions (FAQs)

Q1: What is N-methylation and why is it used in peptide design?

N-methylation is a chemical modification where a methyl group is added to the amide nitrogen of a peptide's backbone.[1] This modification is a powerful strategy to enhance the drug-like properties of peptides.[2] Key benefits include improved metabolic stability by protecting peptide bonds from enzymatic degradation, and enhanced membrane permeability due to a reduction in the peptide's hydrogen-bonding capacity.[1] N-methylation can also be used to modulate receptor binding affinity and selectivity.[2][3]

Q2: How does N-methylation affect peptide aggregation and solubility?

The impact of N-methylation on solubility and aggregation is complex and often sequence-dependent.[1] By replacing a hydrogen bond donor (the backbone N-H) with a methyl group, N-methylation disrupts the intermolecular hydrogen bonding that can lead to the formation of β-sheet structures, a common precursor to aggregation.[4][5][6] This can inhibit aggregation and, in some cases, increase water solubility.[3]

However, N-methylation also increases the lipophilicity (hydrophobicity) of the peptide.[7] This increased hydrophobicity can sometimes lead to decreased aqueous solubility and promote aggregation through hydrophobic interactions, especially in peptides with a high content of hydrophobic residues.[7] Therefore, the decision to use N-methylation requires balancing the potential gains in stability and permeability against a potential loss in solubility.[1]

Q3: What are the primary causes of aggregation in N-methylated peptides?

Aggregation in N-methylated peptides, much like their non-methylated counterparts, is driven by the peptide's tendency to self-associate. The primary causes include:

  • Hydrophobic Interactions: Despite the disruption of hydrogen bonds, the increased lipophilicity from methyl groups can drive aggregation, particularly for sequences rich in hydrophobic amino acids.[8]

  • Electrostatic Interactions: If the pH of the solution is close to the peptide's isoelectric point (pI), the net charge of the peptide is minimal, reducing electrostatic repulsion between peptide chains and promoting aggregation.[9]

  • High Peptide Concentration: At higher concentrations, the probability of intermolecular interactions leading to aggregation increases significantly.[9][10]

  • Environmental Factors: Temperature fluctuations, repeated freeze-thaw cycles, and agitation can provide the energy needed to overcome the kinetic barrier for aggregation.[9]

  • Presence of Impurities: Residual salts (like TFA from purification) or small molecule impurities can sometimes seed or promote aggregation.[10]

Q4: At what stage of the workflow is aggregation most likely to occur?

Aggregation can be a challenge at multiple stages of working with N-methylated peptides:

  • Solid-Phase Peptide Synthesis (SPPS): During synthesis, the growing peptide chain, while anchored to the resin, can fold and form secondary structures that lead to inter-chain aggregation. This is particularly problematic for hydrophobic sequences and can result in incomplete coupling and deprotection reactions, leading to low yields and purity.[4][6]

  • Purification: During HPLC purification, high concentrations of the peptide are present in the concentrated bands as they elute from the column, which can trigger aggregation and cause the peptide to precipitate on the column or during fraction collection.

  • Lyophilization and Solubilization: The process of freeze-drying can introduce stress, and subsequent solubilization can be difficult if the peptide has a high propensity to aggregate. Incorrect solvent choice or pH can immediately lead to aggregation.[9]

  • Storage and Experimentation: Once in solution, peptides can aggregate over time, especially if stored at an inappropriate temperature, at a high concentration, or subjected to freeze-thaw cycles.[9] This is often observed as cloudiness or precipitation in the solution.[9]

Part 2: Troubleshooting Guides

This section addresses common problems encountered during experiments with N-methylated peptides.

Problem: My N-methylated peptide will not dissolve.

Q: What is the first step to systematically troubleshoot the solubility of a new peptide? The first step is to assess the peptide's overall charge based on its amino acid sequence to predict its solubility characteristics. Then, a systematic solubility test should be performed, starting with the most common and assay-compatible solvents. It is crucial to test solubility on a small aliquot of the peptide before attempting to dissolve the entire batch.

graph Solubilization_Workflow { graph [rankdir="TB", splines=ortho, nodesep=0.6]; node [shape=rectangle, style="filled", fontname="Arial", fontsize=10, margin="0.2,0.1"]; edge [fontname="Arial", fontsize=9];

// Node Definitions Start [label="Start: Small Aliquot\nof Lyophilized Peptide", fillcolor="#F1F3F4", fontcolor="#202124"]; CalcCharge [label="Calculate Net Charge\nof Peptide Sequence", fillcolor="#F1F3F4", fontcolor="#202124"]; TestWater [label="Attempt to Dissolve in\nSterile Purified Water", fillcolor="#4285F4", fontcolor="#FFFFFF"]; IsSoluble1 [label="Is it Soluble?", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; Acidic [label="Net Charge is Negative\n(Acidic Peptide)", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; Basic [label="Net Charge is Positive\n(Basic Peptide)", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; Neutral [label="Net Charge is Neutral\n(Hydrophobic Peptide)", shape=ellipse, fillcolor="#5F6368", fontcolor="#FFFFFF"]; AddBase [label="Add 0.1M NH4HCO3\nin small aliquots", fillcolor="#4285F4", fontcolor="#FFFFFF"]; AddAcid [label="Add 10% Acetic Acid\nin small aliquots", fillcolor="#4285F4", fontcolor="#FFFFFF"]; AddOrganic [label="Use Organic Solvent\n(e.g., DMSO, DMF)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; IsSoluble2 [label="Is it Soluble?", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; IsSoluble3 [label="Is it Soluble?", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; IsSoluble4 [label="Is it Soluble?", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; Success [label="Success: Dissolved.\nCentrifuge to remove\nmicro-aggregates.", fillcolor="#34A853", fontcolor="#FFFFFF"]; Failure [label="Failure: Peptide may be\ninsoluble or aggregated.\nConsider resynthesis or\ndifferent additives.", fillcolor="#EA4335", fontcolor="#FFFFFF"]; SlowDilute [label="Slowly add aqueous\nbuffer to dissolved peptide", fillcolor="#4285F4", fontcolor="#FFFFFF"];

// Edges Start -> CalcCharge; CalcCharge -> TestWater; TestWater -> IsSoluble1; IsSoluble1 -> Success [label="Yes"]; IsSoluble1 -> Acidic [label="No"]; IsSoluble1 -> Basic; IsSoluble1 -> Neutral; Acidic -> AddBase; Basic -> AddAcid; Neutral -> AddOrganic; AddBase -> IsSoluble2; AddAcid -> IsSoluble3; AddOrganic -> SlowDilute -> IsSoluble4; IsSoluble2 -> Success [label="Yes"]; IsSoluble3 -> Success [label="Yes"]; IsSoluble4 -> Success [label="Yes"]; IsSoluble2 -> Failure [label="No"]; IsSoluble3 -> Failure [label="No"]; IsSoluble4 -> Failure [label="No"]; }

Caption: Workflow for systematically testing peptide solubility.

Experimental Protocol: General Peptide Solubility Assay [9]

  • Objective: To determine an appropriate solvent for a lyophilized peptide.

  • Materials:

    • Lyophilized peptide (approx. 1 mg)

    • Sterile, purified water

    • 0.1 M Ammonium bicarbonate solution

    • 10% (v/v) Acetic acid solution

    • Dimethyl sulfoxide (DMSO)

    • Vortex mixer & Sonicator bath

  • Procedure:

    • Initial Test in Water: Add a small volume of purified water to the peptide to achieve a high concentration (e.g., 1-10 mg/mL). Vortex thoroughly. If not dissolved, sonicate for 5-10 minutes. Visually inspect for clarity.[9]

    • Test in Acidic/Basic Conditions (if insoluble in water):

      • For acidic peptides (net negative charge), add small aliquots (e.g., 5 µL) of 0.1 M ammonium bicarbonate. Vortex after each addition.[9]

      • For basic peptides (net positive charge), add small aliquots of 10% acetic acid. Vortex after each addition.[9]

    • Test in Organic Solvents (if insoluble in aqueous solutions):

      • For highly hydrophobic or neutral peptides, add a minimal volume of DMSO to a fresh, small amount of peptide and vortex until dissolved.[9]

      • Slowly add the desired aqueous buffer to the peptide-DMSO solution dropwise while vortexing. If the solution becomes cloudy, the peptide may be precipitating.[9]

    • Final Clarification: Once the peptide appears dissolved, centrifuge the solution at high speed (>10,000 x g) for 10 minutes to pellet any insoluble micro-aggregates. Carefully transfer the supernatant to a new, clean tube. This is your stock solution.[9]

Q: My peptide is still insoluble. What additives can I use to improve solubility and prevent aggregation? If standard solvents are ineffective, various additives can be used to disrupt the forces causing aggregation. The choice of additive is peptide-dependent and may require optimization.[9]

Additive CategoryExample(s)Typical ConcentrationMechanism of Action
Amino Acids Arginine, Glycine50-250 mMReduces non-specific intermolecular interactions and can suppress aggregation.[9][11]
Organic Solvents Dimethyl sulfoxide (DMSO), Dimethylformamide (DMF)<10% (v/v)Disrupts hydrophobic interactions. Note: DMSO is not suitable for peptides with Cys, Met, or Trp residues.[9][12]
Detergents Tween 20, Triton X-1000.01-0.1% (v/v)Low concentrations can prevent hydrophobic aggregation by forming micelles around hydrophobic regions.[9][13]
Chaotropic Agents Guanidine-HCl, Urea1-6 MDisrupts the hydrogen-bonding network of water, which can help solubilize hydrophobic peptides. Often used as a last resort as they are denaturing.[11]
Sugars/Polyols Sucrose, Glycerol5-50% (v/v)Stabilize the native conformation of the peptide and increase solvent viscosity.[9]

Table 1: Common additives to improve peptide solubility and reduce aggregation.

Problem: My peptide solution becomes cloudy or precipitates over time.

Q: My peptide dissolved initially but is now crashing out of solution. Why is this happening? This indicates that your peptide is kinetically soluble but thermodynamically unstable in the chosen buffer. Aggregation is often a time- and concentration-dependent process.[10] While the peptide may dissolve initially, over time, molecules can collide and self-assemble into larger, insoluble aggregates.[14] This process can be accelerated by factors like suboptimal pH, high concentration, temperature instability, or the presence of seeding nuclei (tiny, pre-existing aggregates).[9][15]

Q: How can I maintain the stability of my dissolved N-methylated peptide solution? Several strategies can be employed to prevent dissolved peptides from aggregating:

  • Optimize pH: Ensure the solution pH is at least 1-2 units away from the peptide's isoelectric point (pI) to maximize net charge and electrostatic repulsion.[9][12]

  • Reduce Concentration: Work with the lowest peptide concentration that is feasible for your experiment. If a high concentration stock is needed, dilute it immediately before use.[9]

  • Control Temperature: Store peptide solutions aliquoted in single-use vials at -20°C or -80°C. Avoid repeated freeze-thaw cycles, which are a major cause of aggregation.[9]

  • Use Additives: As detailed in Table 1, incorporating stabilizing excipients like arginine or low levels of non-ionic detergents can help maintain solubility over time.[9]

graph Aggregation_Troubleshooting { graph [rankdir="TB", splines=ortho, nodesep=0.5]; node [shape=rectangle, style="filled", fontname="Arial", fontsize=10, margin="0.2,0.1"]; edge [fontname="Arial", fontsize=9];

// Node Definitions Problem [label="Problem: Peptide Aggregates\nin Solution (Cloudy/Precipitate)", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; Check_pH [label="Is pH >= 2 units\naway from pI?", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; Adjust_pH [label="Adjust pH to maximize\npeptide net charge", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Check_Conc [label="Is concentration\nas low as possible?", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; Reduce_Conc [label="Reduce peptide\nconcentration", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Check_Temp [label="Are storage conditions\noptimal? (Aliquot, -80°C)", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; Optimize_Temp [label="Aliquot and store at -80°C.\nAvoid freeze-thaw cycles.", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Consider_Additives [label="Consider Additives\n(Arginine, Detergents, etc.)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Reassess [label="Re-assess solubility and\naggregation with new conditions", fillcolor="#F1F3F4", fontcolor="#202124"]; Solution [label="Stable Peptide Solution", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges Problem -> Check_pH; Check_pH -> Check_Conc [label="Yes"]; Check_pH -> Adjust_pH [label="No"]; Adjust_pH -> Reassess; Check_Conc -> Check_Temp [label="Yes"]; Check_Conc -> Reduce_Conc [label="No"]; Reduce_Conc -> Reassess; Check_Temp -> Consider_Additives [label="Yes"]; Check_Temp -> Optimize_Temp [label="No"]; Optimize_Temp -> Reassess; Consider_Additives -> Reassess; Reassess -> Solution; }

Caption: Troubleshooting workflow for peptide aggregation in solution.

Problem: I'm seeing poor yield during synthesis and purification.

Q: Why is the solid-phase synthesis of N-methylated peptides so difficult? The synthesis of N-methylated peptides is challenging due to two main factors:

  • Steric Hindrance: The N-methyl group on the terminal amino acid of the growing peptide chain is sterically bulky. This makes the subsequent coupling of the next amino acid inefficient, requiring stronger coupling reagents and longer reaction times.[3] Coupling an N-methylated amino acid to another N-methylated amino acid is especially difficult.[3]

  • On-Resin Aggregation: Just like non-methylated peptides, hydrophobic sequences containing N-methylated residues can aggregate on the solid support. This aggregation can physically block reactive sites, leading to failed or incomplete coupling and deprotection steps, which results in deletion sequences and low crude purity.[4]

Q: What strategies can I use to overcome aggregation during solid-phase peptide synthesis (SPPS)? Several strategies can be employed to disrupt on-resin aggregation and improve synthesis efficiency.

StrategyDescription
Change Solvent Switch from standard DMF to N-methylpyrrolidone (NMP) or add DMSO (up to 25%) to improve solvation of the peptide chain.[4]
Elevated Temperature Performing coupling reactions at a higher temperature can help disrupt secondary structures and increase reaction kinetics.[4]
Chaotropic Salts Adding chaotropic salts like LiCl or KSCN to the solvent can disrupt hydrogen bonding that causes aggregation.[4][6]
Specialized Resins Using a low-substitution resin or a PEG-based resin (e.g., NovaSyn® TG) can improve solvation and reduce steric hindrance between peptide chains.[4]
Backbone Protection Incorporating backbone-protecting groups like 2-hydroxy-4-methoxybenzyl (Hmb) or using pseudoproline dipeptides can effectively disrupt the formation of secondary structures.[4][6]
Microwave Assistance Microwave-assisted synthesis can significantly enhance coupling efficiency, especially for sterically hindered couplings involving N-methylated residues.[16]

Table 2: Strategies to mitigate on-resin aggregation during SPPS.

Experimental Protocol: HATU-Mediated Coupling to an N-Methyl Amino Acid [3]

  • Objective: To efficiently couple an Fmoc-amino acid onto a resin-bound peptide with an N-methylated N-terminus.

  • Materials:

    • Fmoc-deprotected peptide-resin

    • Fmoc-amino acid (4 equivalents)

    • HATU (4 equivalents)

    • Diisopropylethylamine (DIEA) (8 equivalents)

    • DMF or NMP

  • Procedure:

    • Swell the resin in DMF or NMP.

    • In a separate vessel, dissolve the Fmoc-amino acid (4 eq.) and HATU (4 eq.) in DMF or NMP.

    • Add DIEA (8 eq.) to the amino acid/HATU solution and mix for 5 minutes at room temperature to pre-activate.

    • Add the activated amino acid solution to the swollen, deprotected peptide-resin.

    • Shake the reaction mixture at room temperature for at least 1-2 hours.

    • Monitor the completion of the coupling. The standard ninhydrin test does not work for N-methylated amines; use a Bromophenol Blue test instead.[3] If the coupling is incomplete, perform a second coupling.

    • Once complete, filter and wash the resin thoroughly with DMF.

Part 3: Analytical Techniques for Detecting Aggregation

Q: How can I detect and characterize aggregation in my peptide sample? A variety of biophysical and analytical techniques can be used to detect and quantify peptide aggregation. It is often recommended to use orthogonal methods to get a complete picture, as different techniques are sensitive to different sizes and types of aggregates.[17][18]

TechniqueInformation ProvidedAdvantagesLimitations
Dynamic Light Scattering (DLS) Provides the hydrodynamic size distribution of particles in solution. Can detect the formation of oligomers and larger aggregates.[19][20]Fast, non-invasive, and sensitive to a wide range of particle sizes.[19]May miss very small oligomers and is sensitive to dust or buffer components. Provides an ensemble average.[17]
Size Exclusion Chromatography (SEC) Separates molecules based on hydrodynamic size, allowing for the quantification of monomers, dimers, and higher-order aggregates.[18][19]Provides quantitative data on the distribution of different species.[19]Potential for the column matrix to interact with the peptide or disrupt non-covalent aggregates.[17]
Thioflavin T (ThT) Fluorescence Assay Detects the presence of amyloid-like fibrils, which are characterized by cross-β-sheet structures. ThT fluorescence increases significantly upon binding to these structures.[9][21]Highly sensitive and specific for amyloid fibrils. Well-suited for kinetic studies of fibrillation.Does not detect amorphous (non-fibrillar) aggregates or soluble oligomers.[17]
Circular Dichroism (CD) Spectroscopy Measures the secondary structure of the peptide. A transition from random coil or α-helix to β-sheet can indicate aggregation.[14]Provides information on conformational changes that precede or accompany aggregation.Low sensitivity for detecting small populations of aggregates in a sample dominated by monomers.
Transmission Electron Microscopy (TEM) Allows for direct visualization of the morphology (e.g., fibrillar, amorphous) of peptide aggregates.[22]Provides direct visual evidence and morphological information.Requires specialized equipment; sample preparation can introduce artifacts. Not quantitative.

Table 3: Common analytical techniques for characterizing peptide aggregation.

Experimental Protocol: Thioflavin T (ThT) Aggregation Assay [9]

  • Objective: To monitor the kinetics of amyloid fibril formation in a peptide solution.

  • Materials:

    • Peptide stock solution

    • Assay buffer (e.g., phosphate buffer, pH 7.4)

    • Thioflavin T (ThT) stock solution (e.g., 1 mM in water)

    • 96-well black, clear-bottom microplate

    • Plate-reading fluorometer

  • Procedure:

    • Preparation of Reagents: Prepare the peptide solution at the desired final concentration in the assay buffer. It is recommended to filter the solution through a 0.22 µm filter to remove any pre-existing aggregates. Prepare a working solution of ThT in the assay buffer. A final concentration of 10-20 µM ThT in the well is typical.[9]

    • Assay Setup: In the microplate, mix the peptide solution with the ThT working solution. Include control wells containing only buffer and ThT (for blank subtraction).

    • Incubation and Measurement: Incubate the plate at a controlled temperature (e.g., 37°C), often with intermittent shaking to promote aggregation.

    • Data Acquisition: Measure the fluorescence intensity at regular intervals (e.g., every 15-30 minutes) using an excitation wavelength of ~440-450 nm and an emission wavelength of ~480-490 nm.

    • Data Analysis: Subtract the blank fluorescence from all readings. Plot the fluorescence intensity versus time to generate a kinetic curve of aggregation.

graph ThT_Assay_Workflow { graph [rankdir="TB", splines=ortho]; node [shape=rectangle, style="filled", fontname="Arial", fontsize=10, margin="0.2,0.1"]; edge [fontname="Arial", fontsize=9];

// Node Definitions Start [label="Start: Prepare Peptide\nand ThT Solutions", fillcolor="#F1F3F4", fontcolor="#202124"]; Filter [label="Filter peptide solution\n(0.22 µm) to remove\npre-existing aggregates", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Mix [label="Mix Peptide, ThT, and Buffer\nin 96-well plate", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Controls [label="Include Controls:\n- Buffer + ThT (Blank)\n- Buffer + Peptide (Optional)", fillcolor="#F1F3F4", fontcolor="#202124"]; Incubate [label="Incubate plate at 37°C\n(with optional shaking)", fillcolor="#FBBC05", fontcolor="#202124"]; Measure [label="Measure Fluorescence\n(Ex: ~450nm, Em: ~485nm)\nat regular time intervals", fillcolor="#34A853", fontcolor="#FFFFFF"]; Analyze [label="Analyze Data:\n- Subtract Blank\n- Plot Intensity vs. Time", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Result [label="Result: Aggregation\nKinetic Curve", shape=ellipse, fillcolor="#5F6368", fontcolor="#FFFFFF"];

// Edges Start -> Filter; Filter -> Mix; Mix -> Controls; Mix -> Incubate; Incubate -> Measure; Measure -> Analyze; Analyze -> Result; }

Caption: Experimental workflow for the Thioflavin T (ThT) assay.

References

Side reactions associated with N-Methyl-L-threonine in peptide synthesis.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with N-Methyl-L-threonine in peptide synthesis.

Frequently Asked Questions (FAQs)

Q1: Why is incorporating Fmoc-N-Methyl-L-threonine into a peptide sequence challenging?

A1: The primary challenge arises from steric hindrance. The presence of the N-methyl group adds bulk around the nitrogen atom, which can significantly slow down the coupling reaction kinetics. This steric hindrance affects both the incoming N-methylated amino acid and the N-terminal of the growing peptide chain, especially if it is also N-methylated.[1][2] This can lead to incomplete reactions, lower yields, and an increased risk of side reactions.

Q2: What are the most common side reactions associated with the use of N-Methyl-L-threonine in Fmoc-SPPS?

A2: The most common side reactions are:

  • Epimerization: Racemization at the α-carbon can occur, particularly during slow, base-mediated coupling reactions.[3] The extended exposure to basic conditions required to drive the sterically hindered coupling to completion increases the risk of the α-proton being abstracted.

  • Dehydration (β-elimination): The β-hydroxyl group of the threonine side chain can be eliminated, leading to the formation of a dehydroamino acid residue. This is more likely to occur under basic conditions, such as during Fmoc deprotection with piperidine, or during the coupling step itself.[4]

  • Incomplete Coupling: Due to the steric bulk, standard coupling protocols may not be sufficient to achieve complete reaction, resulting in deletion sequences.

Q3: Is it necessary to protect the side-chain hydroxyl group of N-Methyl-L-threonine?

A3: Yes, it is highly recommended to use a protecting group for the side-chain hydroxyl function. In Fmoc-based solid-phase peptide synthesis (SPPS), the most common protecting group for threonine is the tert-butyl (tBu) group. This prevents the hydroxyl group from participating in side reactions, such as O-acylation or dehydration (β-elimination), during the synthesis.[1]

Q4: Can the Fmoc deprotection step with piperidine cause side reactions with N-Methyl-L-threonine?

A4: While piperidine is a relatively mild base, prolonged exposure or elevated temperatures during the Fmoc deprotection step can promote β-elimination of the threonine side chain, leading to the formation of a dehydroamino acid derivative.[4][5] Additionally, the dibenzofulvene byproduct of Fmoc cleavage can, in some cases, form adducts with the peptide, although this is less specific to N-Methyl-L-threonine. The use of scavengers in the deprotection solution is a common strategy to mitigate this.

Troubleshooting Guide

Problem 1: Low coupling efficiency or incomplete reaction when incorporating Fmoc-N-Me-Thr(tBu)-OH.

Possible Cause Recommended Solution
Insufficient activation / Steric hindrance Use a more potent coupling reagent. Phosphonium-based reagents like PyBOP or HATU, or aminium/uronium reagents like HBTU or HCTU are recommended for sterically hindered amino acids.[6] Consider using HATU with HOAt as an additive for particularly difficult couplings.
Suboptimal reaction conditions Increase the coupling time (e.g., 2-4 hours or even overnight).[1] Double coupling (repeating the coupling step with fresh reagents) may be necessary. Elevating the temperature (e.g., using microwave synthesis) can also improve efficiency, but must be done cautiously to avoid increased epimerization.
Peptide aggregation If the peptide sequence is prone to aggregation, this can physically prevent the reagents from reaching the reactive sites. Consider switching to a more polar solvent like N-methylpyrrolidone (NMP) or adding a small percentage of a chaotropic agent.

Problem 2: Observation of a mass corresponding to the desired peptide minus 18 Da in mass spectrometry analysis.

Possible Cause Recommended Solution
Dehydration (β-elimination) This mass loss corresponds to the elimination of water from the threonine side chain. This can occur during either the coupling or the Fmoc deprotection step.
Mitigation during coupling Ensure the side-chain hydroxyl group is protected (e.g., with tBu). If dehydration still occurs, it may be base-catalyzed. Avoid excessively strong bases or prolonged reaction times. Use a weaker base like N-methylmorpholine (NMM) or collidine instead of DIPEA if possible.
Mitigation during deprotection Reduce the duration and/or temperature of the piperidine treatment for Fmoc removal to the minimum required for complete deprotection.[6]

Problem 3: Detection of a diastereomer of the target peptide during purification or analysis.

Possible Cause Recommended Solution
Epimerization The α-proton of the activated amino acid is susceptible to abstraction by base, leading to racemization. This is more likely with slow coupling reactions.
Mitigation Use a coupling reagent/additive combination known to suppress epimerization, such as HATU/HOAt or DIC/HOBt.[3][7] Minimize the pre-activation time of the amino acid before adding it to the resin.[3] If using a tertiary amine base like DIPEA, consider switching to a weaker base like N-methylmorpholine (NMM) or collidine.[7]

Data Summary

Table 1: Recommended Coupling Reagents for Sterically Hindered N-Methylated Amino Acids

Coupling ReagentAdditiveBaseTypical Excess (vs. Amine)Notes
HATU HOAtDIPEA or NMM3-4 eq.Highly efficient for sterically demanding couplings. The use of HOAt is recommended to enhance reactivity and suppress racemization.[1][3]
HCTU -DIPEA or NMM3-4 eq.A common and effective coupling reagent, often used in automated synthesizers.
PyBOP -DIPEA or NMM3-4 eq.A well-established phosphonium salt reagent, good for hindered couplings.
DIC HOBt or OxymaPure-3-4 eq.A carbodiimide-based method. The addition of HOBt or its safer alternative, OxymaPure, is crucial to minimize epimerization.[7]

Note: The exact conditions may need to be optimized for specific sequences. DIPEA = N,N-Diisopropylethylamine; NMM = N-Methylmorpholine.

Key Experimental Protocols & Workflows

Protocol: Optimized Coupling of Fmoc-N-Me-Thr(tBu)-OH

This protocol is designed to maximize coupling efficiency while minimizing epimerization.

  • Resin Preparation: Swell the peptide-resin in N,N-Dimethylformamide (DMF) for at least 30 minutes.

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF. Perform two treatments: the first for 3-5 minutes and the second for 15-20 minutes.

  • Washing: Thoroughly wash the resin with DMF (5-7 times) to completely remove piperidine.

  • Amino Acid Activation (Pre-activation):

    • In a separate vessel, dissolve Fmoc-N-Me-Thr(tBu)-OH (4 equivalents relative to resin loading), HATU (3.9 equivalents), and HOAt (4 equivalents) in a minimal amount of DMF.

    • Add DIPEA (8 equivalents) to the solution.

    • Allow the mixture to pre-activate for 2-5 minutes. Do not exceed 5 minutes to minimize the risk of epimerization.

  • Coupling Reaction:

    • Drain the DMF from the washed resin.

    • Immediately add the pre-activated amino acid solution to the resin.

    • Agitate the reaction vessel at room temperature for 2-4 hours.

  • Monitoring: Perform a qualitative test (e.g., Kaiser test) to check for the presence of unreacted free amines.

  • Post-Coupling Wash: Drain the reaction solution and wash the resin thoroughly with DMF (3 times), followed by Dichloromethane (DCM) (3 times).

  • Capping (Optional but Recommended): If the Kaiser test is positive, indicating incomplete coupling, consider a second coupling. Alternatively, to prevent the formation of deletion peptides, cap any unreacted amines by treating the resin with a solution of 10% acetic anhydride and 1% DIPEA in DMF for 10 minutes.

Workflow and Side Reaction Diagrams

G Workflow for Coupling Fmoc-N-Me-Thr(tBu)-OH cluster_prep Preparation cluster_coupling Coupling cluster_analysis Analysis & Next Step Resin Peptide-Resin Swell Swell in DMF Resin->Swell Deprotect Fmoc Deprotection (20% Piperidine/DMF) Swell->Deprotect Wash1 Wash (DMF) Deprotect->Wash1 Couple Couple to Resin (2-4 hours) Wash1->Couple Activate Activate Amino Acid (Fmoc-N-Me-Thr(tBu)-OH + HATU/HOAt + DIPEA) Activate->Couple Wash2 Wash (DMF/DCM) Couple->Wash2 Monitor Kaiser Test Wash2->Monitor Capping Capping (Optional) Monitor->Capping Positive NextCycle Proceed to Next Cycle Monitor->NextCycle Negative Capping->NextCycle

Caption: Recommended workflow for coupling Fmoc-N-Me-Thr(tBu)-OH.

G Epimerization of Activated N-Methyl-L-threonine L_Thr { Activated Fmoc-N-Me-L-Thr |H} Enolate Enolate Intermediate (planar) (Loss of stereochemistry) L_Thr->Enolate α-proton abstraction Base Base (e.g., DIPEA) Base->L_Thr:c Enolate->L_Thr Reprotonation D_Thr { Activated Fmoc-N-Me-D-allo-Thr |H} Enolate->D_Thr Reprotonation Proton H+ Proton->Enolate G β-Elimination (Dehydration) of N-Methyl-threonine Residue Thr_Residue N-Me-Thr Residue in Peptide ...-NH-CH(R)-CO-... Intermediate Intermediate Thr_Residue->Intermediate β-proton abstraction R_group R = -CH(OH)CH3 Base Base (e.g., Piperidine) Base->Thr_Residue Dehydro Dehydroamino Acid Residue ...-N(Me)-C(=C(H)CH3)-CO-... Intermediate->Dehydro Elimination of OH- Water H2O Dehydro->Water

References

Technical Support Center: Purification of Peptides Containing O-Methyl-L-threonine

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for challenges in the purification of peptides containing O-Methyl-L-threonine. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common issues encountered during the synthesis and purification of these modified peptides.

Frequently Asked Questions (FAQs)

Q1: What is O-Methyl-L-threonine, and why is it used in peptide synthesis?

O-Methyl-L-threonine is a derivative of the amino acid L-threonine where the hydroxyl group on the side chain is replaced by a methoxy group. This modification is introduced to enhance the metabolic stability, and cell permeability of peptides. The methylation can also introduce conformational constraints.

Q2: How does the presence of O-Methyl-L-threonine affect the hydrophobicity of a peptide?

The replacement of the polar hydroxyl group with a nonpolar methyl group increases the overall hydrophobicity of the peptide. This increased hydrophobicity is a key factor to consider during purification, as it will lead to a longer retention time on reversed-phase high-performance liquid chromatography (RP-HPLC) compared to its non-methylated counterpart.

Q3: Is the O-methyl group on threonine stable during standard solid-phase peptide synthesis (SPPS) and cleavage conditions?

The ether linkage of the O-methyl group is generally stable to the basic conditions (e.g., piperidine) used for Fmoc-group removal and the strong acidic conditions of standard trifluoroacetic acid (TFA)-based cleavage cocktails. However, prolonged exposure to very harsh acidic conditions should be monitored for potential side reactions, although none are commonly reported.

Q4: Do I need a special protecting group for the O-Methyl-L-threonine side chain during Fmoc-SPPS?

No, the hydroxyl group is already protected by the methyl group, so no additional side-chain protection is required for O-Methyl-L-threonine during Fmoc-based solid-phase peptide synthesis.

Troubleshooting Guides

Problem 1: The target peptide peak is broad and shows poor resolution in the HPLC chromatogram.

This is a common issue in peptide purification and can be caused by several factors.

Potential Cause Troubleshooting Steps
Suboptimal Gradient The increased hydrophobicity of the O-methylated peptide requires a modified gradient. Try a shallower gradient (e.g., 0.5% B/min instead of 1% B/min) to improve separation from closely eluting impurities.
Inappropriate Ion-Pairing Agent Ensure 0.1% TFA is present in both mobile phases (A and B) for sharp peaks. For LC-MS applications where TFA can cause ion suppression, 0.1% formic acid can be used, but may result in broader peaks.
Peptide Aggregation Peptides with hydrophobic residues are prone to aggregation. Dissolve the crude peptide in a stronger solvent like neat DMSO or DMF for injection. Sonication can also help to break up aggregates.
Column Overload Injecting too much crude peptide can lead to peak broadening. Reduce the sample load on the column. For a standard analytical column (4.6 mm ID), the load should be in the µg range, while for preparative columns (21.2 mm ID), it can be in the mg range.
Problem 2: The retention time of my O-Methyl-L-threonine peptide is much longer than expected.

The methyl group on the threonine side chain significantly increases the hydrophobicity of the peptide.

Quantitative Impact of Methylation on Retention Time
The addition of a single methyl group can lead to a noticeable increase in retention time. For example, in a model system, a decapeptide containing threonine showed a longer retention time compared to the same peptide with serine, which differs by one methyl group. A similar or even more pronounced shift can be expected for an O-methylated threonine compared to a standard threonine.

Troubleshooting Workflow for Unexpectedly Long Retention Time

G start Long Retention Time Observed confirm_mass Confirm Peptide Mass by MS start->confirm_mass check_hydrophobicity Is the peptide highly hydrophobic? confirm_mass->check_hydrophobicity adjust_gradient Adjust HPLC Gradient: - Increase initial %B - Steeper gradient check_hydrophobicity->adjust_gradient Yes success Successful Purification check_hydrophobicity->success No, mass is incorrect. Re-evaluate synthesis. check_column Consider a less retentive column (e.g., C8 or C4) adjust_gradient->check_column check_column->success

Caption: Troubleshooting workflow for long retention times.

Problem 3: I see an unexpected peak with a mass of +16 Da in my mass spectrometry analysis.

This is likely due to the oxidation of a susceptible amino acid residue in your peptide.

| Common Side Reactions and Their Mass Signatures | | :--- | :--- | | Oxidation | Methionine is particularly prone to oxidation (+16 Da). Tryptophan can also be oxidized. | | Incomplete Deprotection | Residual protecting groups from other amino acids (e.g., t-Butyl on Asp, Glu, Ser, Thr, Tyr) will result in a +56 Da mass shift. | | Aspartimide Formation | For peptides containing Asp, this side reaction does not change the mass but can lead to co-eluting impurities (α- and β-aspartyl peptides). | | Diketopiperazine Formation | Occurs at the dipeptide stage, leading to a truncated peptide. |

Experimental Workflow for Identifying Impurities

G crude Crude Peptide hplc Analytical RP-HPLC crude->hplc ms LC-MS Analysis hplc->ms msms MS/MS Fragmentation of Impurity Peaks ms->msms identify Identify Impurity based on Mass Shift and Fragmentation msms->identify optimize Optimize Synthesis/Cleavage Conditions identify->optimize

Caption: Workflow for impurity identification.

Problem 4: How can I confirm the presence and location of the O-Methyl-L-threonine modification?

Mass spectrometry is the primary tool for this.

Mass Spectrometry Analysis Expected Observations
Intact Mass Analysis The molecular weight of the peptide will be 14 Da higher than the corresponding peptide with a standard threonine residue (CH2 difference).
MS/MS Fragmentation Look for characteristic fragment ions. While unmodified threonine can have a neutral loss of acetaldehyde, O-Methyl-L-threonine might exhibit a neutral loss of methanol (32 Da) or methoxyacetaldehyde. The b- and y-ion series will confirm the location of the modified residue.

Detailed Experimental Protocols

Protocol 1: General RP-HPLC Purification of an O-Methyl-L-threonine Containing Peptide
  • Sample Preparation: Dissolve the crude, lyophilized peptide in a minimal volume of a strong solvent like DMSO or DMF to a concentration of 10-20 mg/mL. If the peptide is soluble, Mobile Phase A can be used.

  • Column: C18 reversed-phase column (e.g., 5 µm particle size, 100 Å pore size). For highly hydrophobic peptides, a C8 or C4 column may be beneficial.

  • Mobile Phase A: 0.1% TFA in water.

  • Mobile Phase B: 0.1% TFA in acetonitrile.

  • Analytical Run:

    • Flow Rate: 1 mL/min.

    • Gradient: Start with a broad gradient (e.g., 5-95% B over 30 minutes) to determine the approximate elution percentage of the target peptide.

  • Preparative Run:

    • Flow Rate: 20 mL/min (for a 21.2 mm ID column).

    • Gradient: Based on the analytical run, create a shallower gradient around the elution point of the target peptide. For example, if the peptide elutes at 40% B in the analytical run, a preparative gradient could be 30-50% B over 40 minutes.

  • Fraction Collection: Collect fractions across the main peak.

  • Analysis of Fractions: Analyze the collected fractions by analytical HPLC and/or LC-MS to determine their purity.

  • Pooling and Lyophilization: Combine the pure fractions and lyophilize to obtain the final purified peptide.

Protocol 2: Cleavage and Deprotection
  • Resin Preparation: After synthesis, wash the peptide-resin thoroughly with DMF and then dichloromethane (DCM), and dry it under vacuum.

  • Cleavage Cocktail: A standard cleavage cocktail is Reagent K: 82.5% TFA, 5% phenol, 5% water, 5% thioanisole, 2.5% 1,2-ethanedithiol (EDT). For peptides without sensitive residues like Cys, Met, or Trp, a simpler cocktail of 95% TFA, 2.5% water, and 2.5% triisopropylsilane (TIS) can be used.

  • Cleavage Reaction: Add the cleavage cocktail to the resin (approximately 10 mL per gram of resin) and gently agitate at room temperature for 2-3 hours.

  • Peptide Precipitation: Filter the resin and collect the filtrate. Add the filtrate dropwise to a 10-fold volume of cold diethyl ether to precipitate the peptide.

  • Isolation: Centrifuge the suspension to pellet the peptide. Decant the ether, and wash the peptide pellet with cold ether two more times.

  • Drying: Dry the peptide pellet under a stream of nitrogen or in a vacuum desiccator.

  • Purification: Dissolve the crude peptide in an appropriate solvent for HPLC purification as described in Protocol 1.

Technical Support Center: H-Thr(Me)-OH in Peptide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with N-methylated threonine [H-Thr(Me)-OH]. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address stability issues and other challenges encountered during the synthesis and cleavage of peptides containing this modified amino acid.

Frequently Asked Questions (FAQs)

Q1: What are the main challenges when incorporating this compound into a peptide sequence?

A1: The primary challenges are steric hindrance and reduced nucleophilicity of the N-methylated amine. This can lead to slower and less efficient coupling reactions compared to non-methylated amino acids.[1] Consequently, incomplete coupling can result in deletion sequences, which are difficult to separate from the desired peptide. Special coupling reagents and optimized protocols are often necessary to achieve high yields.[1]

Q2: Which protecting group is recommended for the side chain of this compound during Fmoc-SPPS?

A2: The tert-butyl (tBu) group is the standard and recommended protecting group for the hydroxyl side chain of threonine in Fmoc-based solid-phase peptide synthesis (SPPS).[2][3] It is stable to the basic conditions used for Fmoc group removal (e.g., piperidine in DMF) but is readily cleaved by strong acids like trifluoroacetic acid (TFA) during the final cleavage step.[2]

Q3: Can the N-methylation of threonine affect the stability of the O-tBu protecting group during synthesis?

A3: While the O-tBu group is generally robust, the electronic environment created by the adjacent N-methyl group does not significantly alter its stability under standard Fmoc-SPPS conditions. The primary concern remains the acid-lability of the tBu group, which should be stable throughout the synthesis cycles until the final acid cleavage.

Q4: Are there specific side reactions to be aware of during the cleavage of peptides containing this compound?

A4: Yes. Besides common side reactions in peptide synthesis, two issues are of particular note for Thr(tBu)-containing peptides, which are relevant for this compound(tBu):

  • t-Butylation: The cleavage of the O-tBu group generates reactive tert-butyl cations. These can alkylate nucleophilic residues in the peptide, such as tryptophan or methionine.

  • O-sulfonation: If the peptide also contains arginine protected with Pmc or Mtr groups, a side reaction can occur during TFA cleavage where the hydroxyl group of threonine becomes sulfonated, forming O-sulfo-threonine as a byproduct, especially if scavengers are absent.[4]

Q5: How can I detect and characterize degradation products of my this compound-containing peptide?

A5: The most effective analytical techniques are Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) and Mass Spectrometry (MS), often used in combination (LC-MS).[5][6] RP-HPLC can separate impurities based on polarity, while mass spectrometry can identify the exact mass of the desired peptide and any side products, helping to diagnose issues like deletion sequences, incomplete deprotection, or side-chain modifications.[6][7]

Troubleshooting Guides

Issue 1: Low Coupling Efficiency and Deletion Sequences

Symptoms:

  • Positive (blue) Bromophenol Blue test after coupling this compound.[1]

  • LC-MS analysis of the crude product shows a significant peak corresponding to the mass of the peptide minus the this compound residue.

Possible Causes:

  • Steric hindrance from the N-methyl group and the threonine side chain impeding the coupling reaction.

  • Ineffective activation of the incoming Fmoc-Thr(Me)-OH.

  • Aggregation of the growing peptide chain on the resin.

Solutions:

  • Optimize Coupling Reagents: Standard coupling reagents may be inefficient. Use more powerful activating agents known to be effective for N-methylated residues.

    • HATU/DIEA: A commonly used and effective combination for hindered couplings.[1]

    • PyBOP/HOAt: Another robust option for difficult couplings.

    • Pivaloyl Mixed Anhydrides: Can offer high yields and suppress racemization.[4]

  • Increase Equivalents and Reaction Time: Use a higher excess (3-5 equivalents) of the Fmoc-Thr(Me)-OH and coupling reagents. Extend the coupling time (from 2 hours to 4 hours or overnight) and monitor completion.

  • Perform a Double Coupling: After the initial coupling reaction, drain the vessel and repeat the coupling step with a fresh solution of activated amino acid.

  • Disrupt Aggregation: If aggregation is suspected, especially in hydrophobic sequences, consider using N-methylpyrrolidone (NMP) as the solvent instead of DMF or adding chaotropic salts.[1]

Issue 2: Side Reactions During Final Cleavage

Symptoms:

  • LC-MS analysis shows unexpected peaks with mass additions to the target peptide (e.g., +56 Da for t-butylation, +80 Da for sulfonation).

  • Low yield of the desired peptide with multiple, difficult-to-separate impurities.

Possible Causes:

  • Reactive carbocations generated from the tBu protecting group and the resin linker are not effectively quenched.[7]

  • Sulfonating species generated from Arg(Pmc/Mtr) protecting groups reacting with the threonine hydroxyl group.[4]

  • Oxidation of sensitive residues like Met or Trp if present.

Solutions:

  • Use an Optimized Cleavage Cocktail: The choice of scavengers in your TFA cocktail is critical. Do not use TFA alone. A well-formulated cocktail can significantly reduce side reactions.

  • Select the Right Scavengers:

    • For t-Butylation: Triisopropylsilane (TIS) is an excellent scavenger for tert-butyl cations. A standard and effective non-odorous cocktail is TFA/TIS/Water (95:2.5:2.5 v/v/v) .

    • For Peptides with Trp, Met, or Cys: More complex cocktails are needed to protect these sensitive residues. Reagent K (TFA/phenol/water/thioanisole/EDT [82.5:5:5:5:2.5]) is a robust option, though malodorous.[8][9]

    • To Prevent O-sulfonation: The presence of effective scavengers like TIS and water is crucial. If Arg(Pmc/Mtr) is present, ensure a scavenger-rich environment.

  • Control Cleavage Conditions: Perform the cleavage at room temperature for a standard duration of 2-3 hours.[10] Avoid prolonged exposure to the cleavage cocktail, which can increase the likelihood of side reactions.

Data Presentation

Table 1: Comparison of Common Cleavage Cocktails for Peptides Containing this compound

Cleavage Cocktail (v/v)CompositionTarget Application / AdvantagesPotential Issues if Misapplied
TFA/TIS/H₂O 95% TFA, 2.5% TIS, 2.5% H₂OGeneral purpose for simple peptides. TIS effectively scavenges tBu cations.[8][10]Insufficient for protecting Trp, Met, or Cys residues.
Reagent B 88% TFA, 5% Phenol, 5% H₂O, 2% TISGood for Trityl-based protecting groups. "Odorless" alternative to cocktails with thiols.[11]May not prevent oxidation of methionine.
Reagent K 82.5% TFA, 5% Phenol, 5% H₂O, 5% Thioanisole, 2.5% EDTHighly effective for peptides with sensitive residues (Trp, Met, Cys, Arg).[9]Highly noxious and malodorous due to thioanisole and EDT.
Reagent H 81% TFA, 5% Phenol, 5% Thioanisole, 3% H₂O, 2.5% EDT, 2% DMS, 1.5% NH₄ISpecifically designed to prevent methionine oxidation.[11][12]Complex mixture; ammonium iodide has poor solubility in TFA.

Experimental Protocols

Protocol 1: Automated Coupling of Fmoc-Thr(Me)(tBu)-OH
  • Resin Preparation: Swell the peptide-resin in DMF for 30 minutes.

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF (2 x 10 min). Wash the resin thoroughly with DMF (5-7 times).

  • Activation Mixture Preparation: In a separate vessel, dissolve Fmoc-Thr(Me)(tBu)-OH (4 eq.), HATU (3.9 eq.), and HOAt (4 eq.) in DMF. Add DIEA (8 eq.) to the solution and pre-activate for 2-5 minutes.

  • Coupling: Add the activation mixture to the resin. Allow the reaction to proceed for 2-4 hours at room temperature.

  • Monitoring: Take a small sample of resin beads, wash them, and perform a Bromophenol Blue test. A yellow color indicates complete coupling; a blue or green color indicates an incomplete reaction.[1]

  • Washing: Once the coupling is complete, wash the resin thoroughly with DMF (5-7 times) to remove excess reagents.

  • Optional Capping: If the coupling is incomplete after an extended time or a double coupling, cap the unreacted amines with a solution of acetic anhydride and DIEA in DMF to prevent the formation of deletion peptides.

Protocol 2: Manual Cleavage and Peptide Precipitation

Caution: Perform all steps in a well-ventilated fume hood.

  • Resin Preparation: Transfer the dry peptide-resin (approx. 0.1 mmol) to a reaction vessel. Wash the resin with DCM (3 x 5 mL) and dry it under a stream of nitrogen.

  • Cleavage Cocktail Preparation: Prepare 10 mL of the desired cleavage cocktail (e.g., TFA/TIS/H₂O at 95:2.5:2.5 v/v). Prepare this solution fresh just before use.[10]

  • Cleavage Reaction: Add the cleavage cocktail to the resin (approx. 5 mL per 0.1 mmol of resin). Gently agitate the suspension at room temperature for 2-3 hours. A color change (often to yellow or orange if Trityl groups are present) may be observed.[13]

  • Peptide Collection: Filter the resin and collect the filtrate into a 50 mL conical tube. Wash the resin twice with a small volume of fresh TFA, and combine the filtrates.

  • Peptide Precipitation: Add the collected filtrate dropwise into a larger tube containing cold (0 °C) diethyl ether (approx. 40 mL). A white precipitate of the crude peptide should form.[14]

  • Isolation: Centrifuge the ether suspension at 3000-4000 rpm for 5 minutes. Carefully decant the ether.

  • Washing: Wash the peptide pellet twice with cold diethyl ether, centrifuging and decanting each time to remove residual scavengers and dissolved organic impurities.

  • Drying: After the final wash, dry the peptide pellet under a stream of nitrogen or in a vacuum desiccator. The crude peptide is now ready for analysis and purification by HPLC.

Mandatory Visualizations

Synthesis_Workflow Resin Peptide-Resin (Free Amine) Deprotection Fmoc Deprotection (20% Piperidine/DMF) Resin->Deprotection Wash1 DMF Wash Deprotection->Wash1 Coupling Coupling: Fmoc-Thr(Me)(tBu)-OH + HATU/DIEA Wash1->Coupling Wash2 DMF Wash Coupling->Wash2 Repeat Repeat Cycle for Next Amino Acid Wash2->Repeat Chain not complete Cleavage Final Cleavage (TFA + Scavengers) Wash2->Cleavage Synthesis complete Repeat->Deprotection Crude_Peptide Crude Peptide for Purification Cleavage->Crude_Peptide

Caption: Standard Fmoc-SPPS workflow for incorporating this compound.

Cleavage_Troubleshooting Start Crude Peptide Analysis (LC-MS) Pure Desired Peptide (High Purity) Start->Pure >90% Purity Impure Significant Impurities Detected Start->Impure <90% Purity Mass_Check Check Mass of Major Impurity Impure->Mass_Check Plus56 Mass +56 Da (t-Butylation) Mass_Check->Plus56 M+56 Plus80 Mass +80 Da (O-Sulfonation) Mass_Check->Plus80 M+80 Other Other Side Products Mass_Check->Other Other Solution_TIS Solution: Increase TIS in Cleavage Cocktail Plus56->Solution_TIS Solution_Scav Solution: Use Reagent K or ensure scavenger-rich cocktail Plus80->Solution_Scav Solution_General Solution: Optimize cleavage time and scavenger choice Other->Solution_General

Caption: Decision tree for troubleshooting cleavage-related side reactions.

References

Preventing racemization during N-methylated amino acid coupling

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with troubleshooting advice and frequently asked questions to mitigate racemization during the coupling of N-methylated amino acids in peptide synthesis.

Frequently Asked Questions (FAQs)

Q1: Why are N-methylated amino acids more prone to racemization during peptide coupling?

A1: N-methylated amino acids exhibit a higher propensity for racemization due to a combination of electronic and steric effects. The N-methyl group increases the steric hindrance around the alpha-carbon, which can slow down the desired coupling reaction.[1] This prolonged exposure to activation and basic conditions increases the opportunity for the primary racemization mechanism: the formation of a 5(4H)-oxazolone intermediate. The alpha-proton of this intermediate is acidic and can be readily abstracted by a base, leading to a loss of stereochemical integrity. Slower coupling reactions under basic conditions have been noted to cause partial epimerization.[2]

Q2: What is the primary mechanism of racemization for N-methylated amino acids?

A2: The principal pathway for racemization during the coupling of N-protected amino acids is the formation of an oxazolone (or azlactone) intermediate. The activated carboxyl group cyclizes, and the resulting oxazolone has an acidic proton at the chiral alpha-carbon. In the presence of a base, this proton can be removed to form a planar, achiral enolate intermediate. Subsequent nucleophilic attack by the amine component can occur from either face of this intermediate, resulting in a mixture of L- and D-isomers in the peptide product.[3] Direct enolization via proton abstraction from the activated amino acid is a less common secondary pathway.[3]

Q3: Which factors have the most significant impact on racemization during N-methylated amino acid coupling?

A3: Several factors critically influence the extent of racemization:

  • Coupling Reagents and Additives: The choice of coupling reagent and the use of anti-racemization additives are paramount. Onium salts (Uronium/Aminium, Phosphonium) paired with additives like 1-hydroxy-7-azabenzotriazole (HOAt) are highly effective at suppressing racemization by minimizing the lifetime of the oxazolone intermediate.[4][5][6]

  • Base: The strength and steric hindrance of the base used are crucial.[3][6] Strong, non-hindered bases like triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA) can accelerate proton abstraction and increase racemization.[6]

  • Solvent: The polarity of the solvent can affect the rate of racemization, with more polar solvents potentially favoring this side reaction.[3][7]

  • Temperature: Elevated temperatures, while sometimes used to overcome steric hindrance, can also increase the rate of racemization.[8]

Q4: Are there specific coupling reagents that are recommended to minimize racemization for N-methylated amino acids?

A4: Yes, for sterically hindered couplings involving N-methylated amino acids, phosphonium-based reagents and certain uronium/aminium reagents are preferred over standard carbodiimides.

  • Highly Recommended: (7-Azabenzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate (PyAOP) is particularly effective for coupling N-methyl amino acids.[1][9] Reagents like HATU, when used with an additive like HOAt, also show high efficiency and low racemization.[1][5] Halogenophosphonium reagents such as PyBrOP have been developed specifically to overcome difficult couplings to N-methyl amino acids.[5][10]

  • Less Effective: Standard uronium reagents like HBTU and HCTU are often less effective for these challenging couplings and may result in lower yields.[1][11] While carbodiimides like DIC can be used, they must be paired with an effective racemization-suppressing additive like HOAt or OxymaPure.[5]

Q5: How can I monitor the completion of a coupling reaction with an N-methylated amino acid?

A5: The standard ninhydrin test is not effective for monitoring the coupling to a secondary amine, such as an N-methylated amino acid, as it will not produce the characteristic color change. Instead, a bromophenol blue test should be used to accurately assess the completion of the reaction.[1][11]

Troubleshooting Guide

This section addresses common problems encountered during the coupling of N-methylated amino acids and provides systematic solutions.

Problem 1: High Levels of Racemization Detected in the Final Peptide

High levels of the undesired D-diastereomer can compromise the biological activity and purity of the final peptide.

Troubleshooting Workflow:

G cluster_reagent Reagent Optimization cluster_base Condition Optimization cluster_protocol Protocol Adjustment start High Racemization Detected reagent Step 1: Evaluate Coupling Reagent & Additive start->reagent base Step 2: Assess Base and Reaction Conditions reagent->base If racemization persists protocol Step 3: Refine Coupling Protocol base->protocol If racemization persists end Racemization Minimized protocol->end reagent_1 Using Carbodiimide (DIC/DCC)? Add HOAt or OxymaPure. HOAt is superior to HOBt. reagent_2 Switch to Phosphonium-based reagent (e.g., PyAOP) or Uronium/Aminium (e.g., HATU). base_1 Using DIPEA or TEA? Switch to a weaker, hindered base (e.g., sym-collidine, NMM). base_2 Couple at lower temperature (e.g., 0°C). protocol_1 Minimize pre-activation time before adding to the resin. protocol_2 Consider in situ neutralization protocols to avoid free base exposure.

Caption: A logical workflow for troubleshooting high racemization levels.

Detailed Steps:

  • Evaluate Coupling Reagent & Additive:

    • If using a carbodiimide (e.g., DIC), the addition of a racemization suppressant is essential. HOAt and OxymaPure are more effective than HOBt.[4][6]

    • For particularly difficult couplings, switch to a more potent phosphonium-based reagent like PyAOP or a uronium/aminium reagent like HATU.[1]

  • Assess Base and Reaction Conditions:

    • The presence of tertiary amine salts can significantly increase racemization with N-methylated amino acids.[12]

    • Replace strong, non-hindered bases (DIPEA, TEA) with weaker, sterically hindered alternatives like N-methylmorpholine (NMM) or sym-collidine.[3][6]

    • Perform the coupling reaction at a lower temperature (e.g., 0°C) to slow the rate of epimerization.[8]

  • Refine Coupling Protocol:

    • Minimize the time the activated amino acid spends in solution before it is added to the resin-bound amine to reduce the opportunity for oxazolone formation.

    • Consider using in situ neutralization protocols where the free amine is generated in the presence of the activated acid, minimizing exposure to basic conditions.[4]

Problem 2: Incomplete Coupling Leading to Deletion Sequences

The steric hindrance of N-methylated amino acids often leads to slow and incomplete reactions, resulting in peptides where the N-methylated residue is missing.

Troubleshooting Workflow:

G cluster_reagent Reagent Selection cluster_coupling Cycle Modification cluster_monitoring Reaction Monitoring start Deletion Sequences Observed reagent Step 1: Use a More Potent Coupling Reagent start->reagent coupling Step 2: Modify the Coupling Cycle reagent->coupling If incomplete coupling persists monitoring Step 3: Implement Correct Monitoring Technique coupling->monitoring To confirm completion end Coupling Efficiency Improved monitoring->end reagent_1 Replace HBTU/HCTU with HATU, PyAOP, or PyBroP. coupling_1 Perform a double or triple coupling. coupling_2 Increase coupling time or temperature (balance with racemization risk). monitoring_1 Use the Bromophenol Blue test instead of the Ninhydrin test.

Caption: A systematic approach to overcoming incomplete coupling reactions.

Detailed Steps:

  • Use a More Potent Coupling Reagent: Standard reagents like HBTU are often insufficient. Switch to HATU, PyAOP, PyBOP/HOAt, or PyBroP, which are proven to be more effective for sterically hindered couplings.[1][11]

  • Modify the Coupling Cycle:

    • Perform a "double coupling" by repeating the coupling step with a fresh solution of activated amino acid to drive the reaction to completion.[1] For extremely difficult cases, a third coupling may be necessary.

    • Slightly increasing the reaction temperature or extending the coupling time can improve yields, but this must be carefully balanced against the increased risk of racemization.

  • Implement Correct Monitoring:

    • Do not rely on the ninhydrin test. Use the bromophenol blue test to get an accurate indication of whether the free amine has been capped.[1][11] A blue-to-green color indicates an incomplete reaction, while a yellow color signifies completion.[11]

Quantitative Data Summary

The selection of reagents and additives has a quantifiable impact on the level of racemization. The following tables summarize reported data for different coupling conditions.

Table 1: Effect of Additives on Racemization

Protected DipeptideCoupling Reagent/Additive% Epimerization (D-Isomer)
Fmoc-Phe-Ser(OtBu)-OHDCC/HOBt18%
Fmoc-Phe-Ser(OtBu)-OHDCC/HOAt6%

Data illustrates the superior performance of HOAt in suppressing racemization compared to HOBt for a challenging coupling.

Table 2: Effect of Base and Salt on Racemization of an N-Methylated Amino Acid

Protected DipeptideCoupling ReagentBase/Salt Condition% Epimerization (L-D Dipeptide)
Z-Ala-MeLeu-OHEEDQWith TEA and Tosylate Salt15%
Z-Ala-Leu-OH (non-methylated)EEDQWith TEA and Tosylate Salt0.5%
Z-Ala-MeLeu-OHDCC/HOSuFree base, no tertiary amine salt0% (not detected)

Data from Benoiton et al. demonstrates the profound effect of tertiary amine salts on the racemization of activated N-methyl amino acids.[12]

Experimental Protocols

Protocol 1: General Low-Racemization Coupling of an Fmoc-N-Me-Amino Acid using HATU

This protocol is designed for the manual solid-phase synthesis of a peptide containing an N-methylated amino acid.

Materials:

  • Fmoc-deprotected peptide-resin

  • Fmoc-N-methyl-amino acid (4 equivalents)

  • HATU (4 equivalents)

  • N-methylmorpholine (NMM) or sym-collidine (8 equivalents)

  • N,N-Dimethylformamide (DMF) or N-Methyl-2-pyrrolidone (NMP)

  • Bromophenol Blue test solution

Procedure:

  • Resin Preparation: Swell the Fmoc-deprotected peptide-resin in DMF or NMP for 30 minutes.

  • Activation: In a separate vessel, dissolve the Fmoc-N-methyl-amino acid (4 eq.) and HATU (4 eq.) in DMF. Add NMM (8 eq.).

  • Pre-activation: Allow the activation mixture to stand for 2-5 minutes at room temperature. Do not exceed 5 minutes to minimize potential side reactions.

  • Coupling: Add the activation mixture to the swelled resin. Agitate the reaction vessel at room temperature for 2-4 hours.

  • Monitoring: Remove a small sample of resin beads, wash thoroughly with DMF and then methanol. Perform a bromophenol blue test.[11] If the test is positive (blue/green), indicating incomplete coupling, filter the resin and repeat steps 3-5 (double coupling).

  • Washing: Once the coupling is complete (bromophenol blue test is yellow), filter the resin and wash thoroughly with DMF (3x), DCM (3x), and DMF (3x) to remove excess reagents and byproducts.

Protocol 2: Quantification of Racemization using Chiral HPLC after Acid Hydrolysis

This protocol provides a method to determine the percentage of D-isomer in a synthetic peptide containing a target N-methylated amino acid.

Materials:

  • Synthetic peptide (approx. 1 mg)

  • 6 M HCl

  • Derivatization Reagent (e.g., Marfey's Reagent, L-FDAA)

  • Appropriate buffers and solvents for derivatization and HPLC

Procedure:

  • Peptide Hydrolysis:

    • Place the peptide sample in a hydrolysis tube.

    • Add 1 mL of 6 M HCl.

    • Seal the tube under vacuum and heat at 110°C for 24 hours.

    • After cooling, evaporate the HCl to complete dryness.

  • Derivatization (Example using Marfey's Method):

    • Redissolve the amino acid hydrolysate in 50 µL of water.

    • Add 100 µL of a 1% (w/v) solution of L-FDAA in acetone, followed by 20 µL of 1 M NaHCO₃.

    • Incubate the mixture at 40°C for 1 hour.[3]

    • Stop the reaction by adding 10 µL of 2 M HCl.[3]

    • Evaporate the sample to dryness and redissolve in the mobile phase for HPLC analysis.

  • Chiral HPLC Analysis:

    • Column: Use a suitable C18 column.

    • Detection: UV detection at 340 nm for L-FDAA derivatives.[3]

    • Method: Develop a gradient method (e.g., Acetonitrile/Water with 0.05% TFA) that can resolve the diastereomeric derivatives of the N-methylated amino acid of interest.[3] It is crucial to run standards of the L-L and L-D diastereomers to confirm peak identities.

    • Quantification: Integrate the peak areas for the two diastereomers. The percentage of racemization is calculated as: % Racemization = [Area(D-isomer) / (Area(L-isomer) + Area(D-isomer))] * 100

References

Technical Support Center: Strategies to Improve Solubility of Peptides Containing H-Thr(Me)-OH

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides researchers, scientists, and drug development professionals with troubleshooting strategies and frequently asked questions (FAQs) to address solubility challenges encountered with peptides incorporating N-methyl-L-threonine (H-Thr(Me)-OH).

Frequently Asked Questions (FAQs)

Q1: My peptide containing this compound is poorly soluble in aqueous solutions. Why is this happening?

A1: Peptides incorporating this compound can exhibit poor aqueous solubility due to the introduction of a methyl group on the amide nitrogen of the threonine residue. This N-methylation increases the hydrophobicity of the amino acid, which can lead to a decrease in overall peptide solubility in water.[1][2][3] The effect of N-methylation can sometimes be complex, as it may also disrupt secondary structures that can lead to aggregation, but the primary contributor to poor solubility in this case is the increased lipophilicity.[4]

Q2: What is the first step I should take to try and dissolve my this compound-containing peptide?

A2: The recommended first step is to try dissolving a small amount of the lyophilized peptide in sterile, distilled, or deionized water.[5][6][7] It is crucial to perform a solubility test with a small aliquot of your peptide to avoid wasting valuable material.[5][8] If the peptide does not dissolve in water, more advanced strategies will be necessary.

Q3: Can I use sonication or heating to help dissolve my peptide?

A3: Yes, both sonication and gentle heating can be effective methods to aid in the dissolution of peptides. Sonication can help break up aggregates and increase the surface area of the peptide exposed to the solvent.[5][8][9] Gentle warming (e.g., to <40°C) can also increase the kinetic energy of the system and improve solubility.[10][11] However, care must be taken with temperature to avoid degradation of the peptide.[5]

Q4: How does pH affect the solubility of my peptide, and how can I use it to my advantage?

A4: The pH of the solution plays a critical role in peptide solubility by influencing the net charge of the molecule.[5][10][12] Peptides are generally least soluble at their isoelectric point (pI), where the net charge is zero. By adjusting the pH away from the pI, you can increase the net charge and enhance solubility.[10][13]

  • For peptides with a net positive charge (basic peptides): Try dissolving in a slightly acidic solution, such as 10% acetic acid.[5][14]

  • For peptides with a net negative charge (acidic peptides): Try dissolving in a slightly basic solution, such as 0.1 M ammonium bicarbonate or a dilute ammonia solution.[5][14]

To determine the likely charge of your peptide, you can calculate its theoretical pI based on its amino acid sequence.

Q5: When should I consider using organic co-solvents?

A5: If your peptide remains insoluble in aqueous solutions even after pH adjustment, the use of organic co-solvents is the next logical step, especially for hydrophobic peptides.[5][9][15] Common co-solvents include dimethyl sulfoxide (DMSO), dimethylformamide (DMF), acetonitrile (ACN), and isopropanol.[5][15] It is recommended to first dissolve the peptide in a small amount of the organic solvent and then slowly add the aqueous buffer to the desired final concentration.[5][8] Be mindful that organic solvents can interfere with some biological assays, so it's important to keep their final concentration as low as possible, typically not exceeding 1-5% for cell-based assays.[5][12]

Q6: Are there any other additives I can use to improve the solubility of my this compound peptide?

A6: Yes, for particularly challenging peptides, you can consider using chaotropic agents like 6 M guanidine hydrochloride (GdnHCl) or 8 M urea.[15][16] These agents disrupt the hydrogen-bonding network of water and can help to solubilize aggregated peptides.[8][9] However, these are denaturing agents and will disrupt the peptide's secondary structure, which may not be suitable for all applications. Detergents can also be used to solubilize very hydrophobic peptides by forming micelles around them.[17][18][19]

Troubleshooting Guide

This guide provides a systematic approach to troubleshooting solubility issues with your this compound containing peptide.

Initial Solubility Test
  • Problem: The lyophilized peptide does not dissolve in water.

  • Troubleshooting Steps:

    • Verify Water Quality: Ensure you are using sterile, distilled, or deionized water.[6]

    • Sonication: Sonicate the sample for 10-15 minutes in a water bath sonicator.[5][9]

    • Gentle Heating: Gently warm the sample to a temperature below 40°C.[10][11]

pH Adjustment
  • Problem: The peptide remains insoluble after initial attempts in water.

  • Troubleshooting Steps:

    • Determine Peptide Charge: Calculate the theoretical isoelectric point (pI) of your peptide sequence.

    • Acidic Peptide (pI < 7): Add a small amount of a dilute basic solution (e.g., 0.1 M ammonium bicarbonate) dropwise while vortexing.[5]

    • Basic Peptide (pI > 7): Add a small amount of a dilute acidic solution (e.g., 10% acetic acid) dropwise while vortexing.[5]

Use of Organic Co-solvents
  • Problem: pH adjustment is insufficient to dissolve the peptide.

  • Troubleshooting Steps:

    • Select a Co-solvent: Start with DMSO, as it is a strong solvent for many peptides.[5][15] If your peptide contains cysteine or methionine, consider using DMF to avoid oxidation.[15][16]

    • Dissolve in Organic Solvent: Add a minimal amount of the pure organic co-solvent to the lyophilized peptide to dissolve it completely.

    • Stepwise Dilution: Slowly add your aqueous buffer to the dissolved peptide solution dropwise while vortexing to reach the desired final concentration.[5][8]

Quantitative Data Summary

The following table summarizes the typical starting concentrations and conditions for various solubilization strategies. Note that optimal conditions will be peptide-specific.

StrategyReagent/ConditionTypical Starting Concentration/ValueNotes
pH Adjustment Acetic Acid (for basic peptides)10% (v/v)Add dropwise until dissolved.
Ammonium Bicarbonate (for acidic peptides)0.1 MAdd dropwise until dissolved.
Organic Co-solvents Dimethyl Sulfoxide (DMSO)Start with 10-50 µLFinal concentration in assay should ideally be <1%.[5]
Dimethylformamide (DMF)Start with 10-50 µLAlternative to DMSO for peptides with Cys or Met.[15]
Acetonitrile (ACN)Start with 10-50 µLCan be more easily removed by lyophilization.
Chaotropic Agents Guanidine Hydrochloride (GdnHCl)6 MDenaturing; may not be suitable for all experiments.[15][16]
Urea8 MDenaturing; may not be suitable for all experiments.[15][16]
Physical Methods Sonication10-15 minutesCan be repeated if necessary.
Heating< 40°CAvoid excessive heat to prevent degradation.[10][11]

Experimental Protocols

Protocol 1: Systematic Solubility Testing Workflow

This protocol outlines a systematic approach to determine the optimal solvent for your this compound containing peptide.

Materials:

  • Lyophilized peptide

  • Sterile, deionized water

  • 10% (v/v) Acetic Acid

  • 0.1 M Ammonium Bicarbonate

  • Dimethyl Sulfoxide (DMSO)

  • Vortex mixer

  • Sonicator

Procedure:

  • Aliquot a small, known amount of your lyophilized peptide (e.g., 1 mg) into several microcentrifuge tubes.

  • Step 1: Water. To the first tube, add a calculated volume of sterile water to achieve a high concentration (e.g., 10 mg/mL). Vortex thoroughly. If it doesn't dissolve, proceed to sonication.

  • Step 2: pH Adjustment. If the peptide is insoluble in water, take a new aliquot. Based on the calculated pI, add either 10% acetic acid (for basic peptides) or 0.1 M ammonium bicarbonate (for acidic peptides) dropwise while vortexing until the peptide dissolves.

  • Step 3: Organic Co-solvent. If pH adjustment fails, take a new aliquot. Add a minimal volume of DMSO (e.g., 20 µL) to the peptide and vortex until it is fully dissolved. Then, slowly add sterile water or your desired buffer dropwise while vortexing to reach the final desired concentration.

  • Observation: After each step, visually inspect the solution for clarity. A fully dissolved peptide will result in a clear, particle-free solution.

Protocol 2: Solubilization using an Organic Co-solvent and Stepwise Dilution

This protocol provides a detailed method for dissolving a hydrophobic peptide using an organic co-solvent.

Materials:

  • Lyophilized peptide

  • Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF)

  • Desired aqueous buffer (e.g., PBS, Tris)

  • Vortex mixer

Procedure:

  • Allow the vial of lyophilized peptide to come to room temperature.

  • Add a small, precise volume of pure DMSO or DMF to the vial (e.g., 50 µL).

  • Vortex the vial vigorously until the peptide is completely dissolved. The solution should be clear.

  • Slowly, add the desired aqueous buffer to the peptide-DMSO/DMF solution in a dropwise manner while continuously vortexing. This gradual dilution is crucial to prevent the peptide from precipitating out of solution.

  • Continue adding the buffer until the desired final peptide concentration and co-solvent percentage are reached.

Visualizations

Solubility_Troubleshooting_Workflow start Start with Lyophilized Peptide water Attempt to dissolve in Sterile Water start->water sonicate_heat Apply Sonication / Gentle Heating water->sonicate_heat check_water Soluble? sonicate_heat->check_water ph_adjust Adjust pH based on pI check_water->ph_adjust No success Peptide Solubilized check_water->success Yes check_ph Soluble? ph_adjust->check_ph organic_solvent Dissolve in minimal Organic Co-solvent (e.g., DMSO) check_ph->organic_solvent No check_ph->success Yes stepwise_dilution Perform Stepwise Dilution with Aqueous Buffer organic_solvent->stepwise_dilution check_organic Soluble? stepwise_dilution->check_organic chaotropic_agent Consider Chaotropic Agents (GdnHCl, Urea) check_organic->chaotropic_agent No check_organic->success Yes fail Consult Technical Support chaotropic_agent->fail

Caption: A workflow for troubleshooting peptide solubility.

Logical_Relationship_Solubility_Factors cluster_peptide Peptide Properties cluster_strategies Solubilization Strategies This compound Presence of this compound Amino_Acid_Composition Overall Amino Acid Composition This compound->Amino_Acid_Composition influences Co_solvents Organic Co-solvents This compound->Co_solvents often necessitates Net_Charge Net Charge (pI) Amino_Acid_Composition->Net_Charge determines Amino_Acid_Composition->Co_solvents guides selection of Physical_Methods Physical Methods (Sonication, Heat) Amino_Acid_Composition->Physical_Methods may require pH_Adjustment pH Adjustment Net_Charge->pH_Adjustment is critical for

Caption: Factors influencing peptide solubility strategies.

References

Overcoming steric hindrance in N-Methyl-L-threonine coupling reactions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the specific challenges encountered during peptide coupling reactions involving the sterically hindered amino acid, N-Methyl-L-threonine.

Frequently Asked Questions (FAQs)

Q1: Why are coupling reactions with N-Methyl-L-threonine so challenging?

A1: The primary difficulty in coupling N-Methyl-L-threonine stems from significant steric hindrance.[1][2] The presence of the methyl group on the amide nitrogen physically obstructs the approach of the activated carboxylic acid of the incoming amino acid.[1][2] This steric bulk, combined with the reduced nucleophilicity of the N-methylated amine, leads to substantially slower and less efficient coupling reactions compared to their non-methylated counterparts.[1] This issue is particularly pronounced when attempting to couple an amino acid onto an N-methylated residue.[1]

Q2: My standard coupling reagents like HBTU and HCTU are giving low yields. What should I use instead?

A2: Standard uronium-based coupling reagents such as HBTU and HCTU are often not potent enough to overcome the steric hindrance associated with N-methylated amino acids.[1][2][3] It is highly recommended to switch to more powerful phosphonium-based reagents or specialized uronium/aminium reagents.[1][2] Reagents like HATU, PyAOP, and PyBOP have demonstrated significantly greater success in these challenging couplings.[1][3][4]

Q3: I am observing deletion sequences in my final peptide product. How can I prevent this?

A3: Deletion sequences are a direct result of incomplete coupling reactions.[2] To minimize their occurrence, consider the following strategies:

  • Utilize a more potent coupling reagent: As mentioned in Q2, switching to reagents like HATU, PyAOP, or PyBOP can dramatically improve coupling efficiency.[2][3]

  • Perform double or triple coupling: Repeating the coupling step two or three times can help drive the reaction to completion, which is especially beneficial for highly hindered residues.[1][2]

  • Increase reaction time and temperature: Extending the coupling time, sometimes even overnight, can be beneficial.[5] A moderate increase in temperature may also help overcome the activation energy barrier, but this should be done cautiously to avoid racemization.[5]

Q4: How can I monitor the completion of a coupling reaction with N-Methyl-L-threonine? The ninhydrin test is not working.

A4: The standard ninhydrin test is ineffective for monitoring couplings involving N-methylated amines because it relies on the presence of a primary amine.[1][3] The recommended alternative is the bromophenol blue test.[2][3] A color change from blue/green to yellow indicates that the coupling reaction is complete.[3]

Q5: What are common side reactions when working with N-Methyl-L-threonine, and how can I minimize them?

A5: Besides incomplete coupling, a key side reaction to be aware of is racemization, especially when using highly activating coupling reagents. To minimize racemization, keep pre-activation times to a minimum when using reagents like HATU with DIPEA.[2] The use of additives like HOAt can also help to suppress this side reaction.[4] Another potential side reaction is diketopiperazine formation, which can be minimized by using 2-chlorotrityl chloride resin.[2]

Troubleshooting Guide

Problem Possible Cause Recommended Solution
Low Coupling Yield Ineffective coupling reagent.Switch to a more potent reagent such as HATU, PyAOP, or PyBOP/HOAt.[1][2][3]
Steric hindrance from the N-methyl group.Perform double or triple couplings to drive the reaction to completion.[1][2]
Insufficient reaction time or temperature.Increase the coupling time (e.g., 1 hour to overnight) and consider a moderate temperature increase, while monitoring for racemization.[5]
Presence of Deletion Sequences Incomplete coupling reactions.Use a more efficient coupling reagent and/or perform multiple coupling steps.[2]
Inaccurate monitoring of reaction completion.Use the bromophenol blue test instead of the ninhydrin test.[2][3]
Racemization of the Amino Acid Over-activation of the carboxylic acid.For HATU/DIPEA activation, keep pre-activation times to a minimum.[2]
Use of a highly reactive coupling reagent.Incorporate an additive like HOAt to suppress racemization.[4]
Formation of Diketopiperazines Instability of the N-terminal dipeptide on the resin.Use 2-chlorotrityl chloride resin to minimize DKP formation.[2]

Experimental Protocols

Protocol 1: HATU-Mediated Coupling to N-Methyl-L-threonine on Solid Support

This protocol details the coupling of an Fmoc-protected amino acid to a resin-bound peptide with an N-terminal N-Methyl-L-threonine.

  • Resin Preparation: Swell the resin in DMF or NMP. Ensure the N-terminal Fmoc protecting group of the peptide-resin has been removed using standard procedures (e.g., 20% piperidine in DMF) and the resin has been thoroughly washed with DMF.[3][5]

  • Activation of Amino Acid: In a separate vessel, dissolve 4 equivalents of the Fmoc-amino acid and 4 equivalents of HATU in DMF or NMP (approximately 10 mL per gram of resin).[3] Add 8 equivalents of diisopropylethylamine (DIPEA).[3]

  • Pre-activation: Mix the solution at room temperature for a maximum of 5 minutes to pre-activate the amino acid.[3]

  • Coupling Reaction: Immediately add the activated amino acid solution to the reaction vessel containing the resin.[3] Agitate the mixture using a shaker or nitrogen bubbling for at least one hour at room temperature.[3]

  • Monitoring: Take a small sample of the resin, wash it with methanol, and perform the bromophenol blue test to check for reaction completion.[3]

  • Recoupling (if necessary): If the test indicates incomplete coupling (blue to green color), filter the resin, wash with DMF, and repeat steps 2-5.[3]

  • Final Wash: Once the coupling is complete (yellow color), filter the resin and wash thoroughly with DMF to remove excess reagents and byproducts.[3][5]

Protocol 2: Bromophenol Blue Test for Coupling Completion
  • Prepare Test Solution: Dissolve 250 mg of bromophenol blue in 50 ml of DMF.[3]

  • Sample Preparation: Remove a small sample of the peptide-resin from the reaction vessel and wash it with methanol.[3]

  • Testing: Add 2 ml of the bromophenol blue test solution to the washed resin sample.[3]

  • Observation: Observe the color of the suspension.

    • Yellow: The coupling is complete.[3]

    • Blue to Green: The coupling is incomplete, and recoupling is required.[3]

Visualizations

experimental_workflow start Start: Resin with N-terminal N-Methyl-L-threonine deprotection Fmoc Deprotection (20% Piperidine/DMF) start->deprotection wash1 DMF Wash deprotection->wash1 coupling Coupling Reaction (1-2 hours) wash1->coupling activation Amino Acid Activation (Fmoc-AA, HATU, DIPEA in DMF) activation->coupling monitoring Monitor with Bromophenol Blue Test coupling->monitoring incomplete Incomplete monitoring->incomplete Blue/Green complete Complete monitoring->complete Yellow wash2 DMF Wash incomplete->wash2 next_step Proceed to next synthesis cycle complete->next_step recouple Recouple wash2->recouple recouple->coupling

Caption: General workflow for a coupling cycle involving N-Methyl-L-threonine.

troubleshooting_logic start Low Coupling Yield? check_reagent Using standard reagent (HBTU, HCTU)? start->check_reagent Yes double_couple Perform double/triple coupling start->double_couple No switch_reagent Switch to potent reagent (HATU, PyAOP, etc.) check_reagent->switch_reagent Yes increase_time Increase reaction time and/or temperature double_couple->increase_time monitor Monitor with Bromophenol Blue increase_time->monitor

Caption: Decision tree for troubleshooting low coupling yields.

References

Technical Support Center: Managing Fmoc-Deprotection of N-Methylated Amino Acids

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges associated with the slow Fmoc-deprotection of N-methylated amino acids during solid-phase peptide synthesis (SPPS).

Troubleshooting Guide

This guide addresses specific issues you may encounter during the Fmoc-deprotection of N-methylated amino acid residues.

Issue 1: Incomplete Fmoc Deprotection

  • Q: My analysis (e.g., HPLC of a test cleavage) shows a significant amount of Fmoc-protected peptide remaining after the deprotection step. What should I do?

    A: Incomplete Fmoc deprotection of N-methylated amino acids is a common issue primarily due to increased steric hindrance around the nitrogen atom. The bulky Fmoc group and the methyl group on the nitrogen impede the access of the piperidine base. Peptide aggregation on the solid support can also shield the N-terminus.

    Recommended Solutions:

    • Extend Deprotection Time: The most straightforward approach is to increase the duration of the deprotection steps. Instead of the standard 2 x 5-10 minutes, try extending this to 2 x 20 minutes or even longer. Monitor the progress by taking small resin samples for analysis.

    • Increase Deprotection Temperature: Gently heating the reaction vessel can enhance the reaction kinetics. Try performing the deprotection at a slightly elevated temperature, for example, 30-40°C. Be cautious with excessive heat as it can promote side reactions.

    • Utilize a Stronger Base System: For particularly stubborn deprotections, consider using a stronger, non-nucleophilic base like 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) in combination with piperidine. A common cocktail is 2% DBU / 2% piperidine in DMF. The DBU accelerates the initial proton abstraction from the fluorenyl group.

    • Improve Resin Swelling: Ensure the resin is adequately swollen before the deprotection step. Switching from DMF to a solvent with better swelling properties like N-methyl-2-pyrrolidone (NMP) can help disrupt peptide aggregation and improve reagent accessibility.

Issue 2: Side Reactions During Deprotection

  • Q: I am observing unexpected byproducts in my crude peptide analysis after deprotection of an N-methylated residue. What could be the cause?

    A: While the primary challenge is slow kinetics, certain side reactions can be exacerbated by the forcing conditions used to achieve complete deprotection.

    Potential Side Reactions and Solutions:

    • Diketopiperazine (DKP) Formation: This is a significant issue, especially when the N-methylated amino acid is at the N-terminus of a dipeptide attached to the resin. The liberated N-methyl amine can attack the ester linkage to the resin, cleaving the dipeptide as a cyclic diketopiperazine. To mitigate this, it is advisable to couple the first two amino acids as a pre-formed dipeptide, thus bypassing the vulnerable dipeptide-resin stage.

    • Aspartimide Formation: In sequences containing an Asp(OtBu)-N-Me-Xaa motif, the prolonged exposure to basic conditions required for deprotection can promote the formation of a succinimide ring, leading to aspartimide-related impurities. The addition of 0.1 M HOBt to the piperidine deprotection solution can help suppress this side reaction.

Frequently Asked Questions (FAQs)

  • Q1: Why is Fmoc-deprotection of N-methylated amino acids slower than their non-methylated counterparts?

    A1: The primary reason is steric hindrance. The presence of the methyl group on the alpha-amino nitrogen, in addition to the amino acid side chain and the bulky Fmoc group, creates a sterically crowded environment. This hinders the approach of the piperidine base to the acidic proton on the fluorenyl group, which is the rate-determining step of the deprotection reaction.

  • Q2: Can I use standard 20% piperidine in DMF for the deprotection of N-methylated amino acids?

    A2: Yes, 20% piperidine in DMF is the standard reagent and can be effective. However, you will likely need to extend the reaction time significantly compared to non-methylated residues. For sequences with multiple N-methylated amino acids or other sterically demanding residues, you may need to optimize the conditions further.

  • Q3: Are there alternative reagents to piperidine that are more effective for deprotecting N-methylated amino acids?

    A3: Yes, several alternatives have been explored:

    • 4-Methylpiperidine: This reagent has shown comparable deprotection kinetics to piperidine and can be used as a direct substitute.[1]

    • Piperazine/DBU: A combination of piperazine and DBU can offer rapid and efficient deprotection.[2] The DBU acts as a catalyst for the initial deprotonation.

    • DBU: While a very strong base that can accelerate deprotection, DBU is non-nucleophilic and does not scavenge the dibenzofulvene (DBF) byproduct. If used alone, DBF can react with the newly deprotected amine. Therefore, DBU is typically used in combination with a nucleophilic scavenger like piperidine.[3]

  • Q4: How can I monitor the completion of the deprotection reaction?

    A4: The most reliable method is to take a small sample of the resin after the deprotection and washing steps, cleave the peptide from this sample, and analyze it by HPLC and mass spectrometry. This will give you a clear picture of the ratio of deprotected to protected peptide. Many automated peptide synthesizers also monitor the UV absorbance of the dibenzofulvene-piperidine adduct in the waste stream to qualitatively assess the progress of the deprotection.[4]

  • Q5: Is the Boc strategy a better alternative for synthesizing peptides with N-methylated amino acids?

    A5: The choice between Fmoc and Boc strategies for N-methylated peptides depends on the specific sequence. The Boc strategy, with its acid-labile protecting group, can be more effective for handling hydrophobic and aggregation-prone sequences, which are common with N-methylated peptides.[5] The N-terminal protonation after deprotection in the Boc strategy helps to reduce aggregation.[5] However, the Fmoc strategy offers milder overall conditions and greater compatibility with a wider range of functionalities.[5]

Data Summary

Table 1: Comparison of Deprotection Times for Standard Amino Acids with Different Reagents

Amino AcidDeprotection ReagentDeprotection Time for >95% CompletionReference
Fmoc-L-Leucine-OH20% Piperidine in DMF~7 minutes[6]
Fmoc-L-Leucine-OH20% 4-Methylpiperidine in DMF~7 minutes[6]
Fmoc-L-Leucine-OH10% Piperazine in 9:1 DMF/Ethanol~7 minutes[6]
Fmoc-L-Arginine(Pbf)-OH20% Piperidine in DMF>10 minutes[6]
Fmoc-L-Arginine(Pbf)-OH20% 4-Methylpiperidine in DMF>10 minutes[6]
Fmoc-L-Arginine(Pbf)-OH10% Piperazine in 9:1 DMF/Ethanol>10 minutes[6]

Experimental Protocols

Protocol 1: Extended Standard Fmoc Deprotection

  • Swell the peptide-resin in DMF for at least 30 minutes.

  • Drain the solvent.

  • Add a solution of 20% (v/v) piperidine in DMF to the resin.

  • Agitate the resin for 20 minutes at room temperature.

  • Drain the deprotection solution.

  • Repeat steps 3-5 one more time.

  • Wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine and the dibenzofulvene adduct.

  • Proceed to the amino acid coupling step.

Protocol 2: DBU-Assisted Fmoc Deprotection for Hindered N-Methylated Residues

  • Swell the peptide-resin in DMF.

  • Drain the solvent.

  • Add a solution of 2% (v/v) DBU and 2% (v/v) piperidine in DMF to the resin.

  • Agitate the resin for 5-10 minutes at room temperature.

  • Drain the deprotection solution.

  • Repeat steps 3-5 one more time.

  • Wash the resin thoroughly with DMF (5-7 times).

  • Proceed to the amino acid coupling step.

Visualizations

Experimental_Workflow start Start: Fmoc-N(Me)-AA-Resin swell Swell Resin (DMF or NMP) start->swell deprotect Fmoc Deprotection (Extended Time or DBU) swell->deprotect wash Wash Resin (DMF) deprotect->wash couple Couple Next Fmoc-AA-OH wash->couple final_wash Final Wash couple->final_wash end End: Ready for Next Cycle final_wash->end

Fmoc-SPPS Cycle for N-Methylated Amino Acids.

Troubleshooting_Tree start Incomplete Deprotection of Fmoc-N(Me)-AA? extend_time Extend Deprotection Time (e.g., 2 x 20 min) start->extend_time Yes check1 Deprotection Complete? extend_time->check1 use_dbu Use DBU/Piperidine (e.g., 2%/2% in DMF) check1->use_dbu No success Proceed to Coupling check1->success Yes check2 Deprotection Complete? use_dbu->check2 increase_temp Increase Temperature (e.g., 30-40°C) check2->increase_temp No check2->success Yes check3 Deprotection Complete? increase_temp->check3 change_solvent Switch to NMP check3->change_solvent No check3->success Yes failure Re-evaluate Strategy (Consider Boc-SPPS) change_solvent->failure

Troubleshooting Decision Tree for Incomplete Deprotection.

References

Validation & Comparative

N-Methylated vs. Unmethylated Peptides: A Comparative Analysis for Drug Development

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of peptide-based therapeutics, chemical modifications are paramount to overcoming inherent limitations such as poor metabolic stability and low membrane permeability. Among these modifications, N-methylation—the substitution of an amide proton with a methyl group in the peptide backbone—has emerged as a powerful strategy to enhance the drug-like properties of peptides.[1][2] This guide provides a comprehensive comparison of N-methylated and unmethylated peptides, supported by experimental data, to inform researchers, scientists, and drug development professionals in their pursuit of more effective peptide therapeutics.

Impact of N-Methylation on Physicochemical and Biological Properties

N-methylation introduces significant alterations to a peptide's structure and function. The addition of a methyl group to the amide nitrogen imparts steric hindrance and removes a hydrogen bond donor, which restricts the conformational flexibility of the peptide backbone.[3][4] This can lead to a more stabilized and favorable conformation for biological activity.[1][2] Key advantages of N-methylation include enhanced proteolytic stability and improved membrane permeability.[4] By disrupting the hydrogen bonding patterns recognized by proteases, N-methylation shields the peptide from enzymatic degradation, thereby increasing its half-life in biological fluids.[1][2] Furthermore, the reduction in hydrogen bonding capacity increases the lipophilicity of the peptide, facilitating its passage across cellular membranes.[3][4]

However, the effects of N-methylation on receptor binding affinity are highly context-dependent. The conformational constraints imposed by N-methylation can either pre-organize the peptide into its bioactive conformation, enhancing binding, or induce a conformation that is incompatible with the receptor's binding pocket, leading to reduced or abolished affinity.[1][2] Therefore, a systematic N-methyl scan is often necessary to identify the optimal positions for methylation that will confer beneficial properties without compromising biological activity.[5]

Quantitative Comparison of N-Methylated and Unmethylated Peptides

The following tables summarize quantitative data from studies comparing the performance of N-methylated and their unmethylated counterparts.

Table 1: Proteolytic Stability

PeptideModificationHalf-life in Human Plasma (hours)Reference
Peptide AUnmethylated< 1[6]
Peptide AN-methylated> 24[6]
Peptide BUnmethylated2.5[7]
Peptide BN-methylated57.1[7]

Table 2: Membrane Permeability and Oral Bioavailability

PeptideModificationPAMPA Permeability (10⁻⁶ cm/s)Oral Bioavailability (Rat, %)Reference
Cyclic Hexapeptide 1Unmethylated< 0.1Not Detected[8]
Cyclic Hexapeptide 1Tri-N-methylated1.528[8]
Veber-Hirschmann PeptideUnmethylatedLow< 1[9][10]
Veber-Hirschmann PeptideTri-N-methylatedSignificantly Increased10[9][10]

Table 3: Receptor Binding Affinity (Somatostatin Analogs)

AnalogN-Methylation Positionsst1 (IC₅₀, nM)sst2 (IC₅₀, nM)sst3 (IC₅₀, nM)sst4 (IC₅₀, nM)sst5 (IC₅₀, nM)Reference
Parent PeptideNone150.812253[5][11]
Analog 1N-Me-Phe⁷>1000>1000>1000>1000>1000[5][11]
Analog 2N-Me-D-Trp⁸1202.515800.5[5][11]
Analog 3N-Me-Lys⁹251.218304[9]
Analog 4N-Me-Thr¹⁰>1000>1000>1000>1000>1000[5][11]

Experimental Protocols

Solid-Phase Synthesis of N-Methylated Peptides

This protocol outlines a general method for the on-resin N-methylation of a peptide during solid-phase peptide synthesis (SPPS).[12][13]

Materials:

  • Fmoc-protected amino acids

  • Rink Amide resin

  • N,N-Dimethylformamide (DMF)

  • Piperidine (20% in DMF)

  • o-Nitrobenzenesulfonyl chloride (o-NBS-Cl)

  • 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU)

  • Methyl iodide (MeI) or dimethyl sulfate

  • 2-Mercaptoethanol

  • Trifluoroacetic acid (TFA) cleavage cocktail (e.g., 95% TFA, 2.5% water, 2.5% triisopropylsilane)

  • Dichloromethane (DCM)

  • Diisopropylethylamine (DIEA)

  • Coupling reagents (e.g., HATU, HBTU)

Procedure:

  • Peptide Synthesis: Assemble the desired peptide sequence on the Rink Amide resin using standard Fmoc-SPPS chemistry.

  • Fmoc-Deprotection: Remove the Fmoc protecting group from the N-terminal amino acid by treating the resin with 20% piperidine in DMF.

  • Sulfonylation: Wash the resin with DMF. Add a solution of o-NBS-Cl and collidine in NMP to the resin and shake for 1-2 hours.

  • Methylation: Wash the resin with DMF. Add a solution of DBU and methyl iodide (or dimethyl sulfate) in DMF and shake for 5-10 minutes. Repeat this step.

  • Desulfonylation: Wash the resin with DMF. Add a solution of 2-mercaptoethanol and DBU in DMF and shake for 5 minutes. Repeat this step.

  • Coupling of the next amino acid: The subsequent amino acid coupling onto the newly formed secondary amine can be challenging due to steric hindrance. Use of potent coupling reagents like HATU or PyAOP and extended coupling times may be necessary.

  • Cleavage and Deprotection: Once the full-length N-methylated peptide is synthesized, cleave it from the resin and remove side-chain protecting groups using a TFA cleavage cocktail.

  • Purification: Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).

  • Analysis: Confirm the identity and purity of the final peptide using mass spectrometry and analytical RP-HPLC.

Proteolytic Stability Assay

This protocol describes a general method to assess the stability of peptides in the presence of proteases.[7][14]

Materials:

  • N-methylated and unmethylated peptides

  • Human plasma or specific protease solution (e.g., trypsin, chymotrypsin)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Acetonitrile (ACN) with 0.1% TFA

  • Quenching solution (e.g., 10% trichloroacetic acid)

  • HPLC system with a C18 column

  • Mass spectrometer

Procedure:

  • Peptide Incubation: Dissolve the peptides in PBS to a final concentration of 1 mg/mL.

  • Incubate the peptide solutions with an equal volume of human plasma or a specific protease solution at 37°C.

  • Time Points: At various time points (e.g., 0, 1, 2, 4, 8, 24 hours), withdraw an aliquot of the reaction mixture.

  • Quenching: Immediately quench the enzymatic reaction by adding the aliquot to a quenching solution.

  • Protein Precipitation: Centrifuge the quenched samples to precipitate plasma proteins.

  • Analysis: Analyze the supernatant by RP-HPLC to quantify the amount of remaining intact peptide.

  • Data Analysis: Plot the percentage of intact peptide remaining versus time and calculate the peptide's half-life (t₁/₂).

  • Fragment Identification: Optionally, analyze the samples by mass spectrometry to identify degradation products.

Parallel Artificial Membrane Permeability Assay (PAMPA)

This assay is used to predict the passive permeability of peptides across a lipid membrane.[15][16]

Materials:

  • PAMPA plate (e.g., 96-well format with a filter plate coated with a lipid solution)

  • N-methylated and unmethylated peptides

  • Phosphate-buffered saline (PBS), pH 7.4

  • Acceptor sink buffer

  • UV-Vis plate reader or LC-MS system

Procedure:

  • Donor Solution Preparation: Dissolve the test peptides in PBS at a known concentration.

  • Plate Setup: Add the acceptor sink buffer to the wells of the acceptor plate.

  • Carefully place the filter plate (pre-coated with the artificial membrane) onto the acceptor plate, ensuring no air bubbles are trapped.

  • Add the donor solutions containing the peptides to the wells of the filter plate.

  • Incubation: Incubate the PAMPA plate assembly at room temperature for a specified period (e.g., 4-18 hours) with gentle shaking.

  • Quantification: After incubation, determine the concentration of the peptide in both the donor and acceptor wells using a suitable analytical method (e.g., UV-Vis spectroscopy or LC-MS).

  • Permeability Calculation: Calculate the apparent permeability coefficient (Papp) using the following equation: Papp = (-V_D * V_A / ((V_D + V_A) * A * t)) * ln(1 - C_A(t) / C_equilibrium) where V_D is the volume of the donor well, V_A is the volume of the acceptor well, A is the filter area, t is the incubation time, C_A(t) is the peptide concentration in the acceptor well at time t, and C_equilibrium is the concentration at equilibrium.

Visualizations

Experimental_Workflow cluster_synthesis Peptide Synthesis & Modification cluster_evaluation Performance Evaluation cluster_analysis Data Analysis & Comparison SPPS Solid-Phase Peptide Synthesis (SPPS) N_Methylation On-Resin N-Methylation SPPS->N_Methylation Introduce N-methylation Cleavage_Purification Cleavage & Purification N_Methylation->Cleavage_Purification Characterization Characterization (MS, HPLC) Cleavage_Purification->Characterization Stability_Assay Proteolytic Stability Assay Characterization->Stability_Assay Permeability_Assay Membrane Permeability Assay (PAMPA) Characterization->Permeability_Assay Binding_Assay Receptor Binding Assay Characterization->Binding_Assay Data_Analysis Quantitative Data Analysis Stability_Assay->Data_Analysis Permeability_Assay->Data_Analysis Binding_Assay->Data_Analysis Comparison N-Methylated vs. Unmethylated Data_Analysis->Comparison

Caption: Experimental workflow for the synthesis and comparative evaluation of N-methylated peptides.

Signaling_Pathway Peptide Peptide Ligand (N-methylated or Unmethylated) Receptor G-Protein Coupled Receptor (GPCR) Peptide->Receptor Binding Affinity (Affected by N-methylation) G_Protein G-Protein Receptor->G_Protein Activation Effector Effector Enzyme (e.g., Adenylyl Cyclase) G_Protein->Effector Modulation Second_Messenger Second Messenger (e.g., cAMP) Effector->Second_Messenger Production Cellular_Response Cellular Response Second_Messenger->Cellular_Response Signal Transduction

Caption: Impact of N-methylation on a typical GPCR signaling pathway.

References

Validating the Incorporation of N-Methylated Threonine: A Comparative Guide to Mass Spectrometry and Other Analytical Techniques

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise incorporation of modified amino acids is a critical aspect of peptide and protein engineering. N-methylated amino acids, such as N-methyl-threonine (H-Thr(Me)-OH), are of particular interest due to their ability to enhance peptide stability, cell permeability, and binding affinity. This guide provides a comparative overview of mass spectrometry for the validation of this compound incorporation, alongside alternative analytical methods, supported by experimental considerations.

Introduction to N-Methylated Peptides

N-methylation of the peptide backbone introduces a methyl group to the amide nitrogen, a modification that can significantly alter the conformational properties and biological activity of a peptide. The incorporation of this compound can rigidify the peptide backbone, protect against enzymatic degradation, and improve pharmacokinetic properties. However, the successful synthesis of these modified peptides requires rigorous analytical validation to confirm the correct mass and sequence, and to quantify the efficiency of incorporation.

Comparison of Validation Methods

The validation of this compound incorporation can be approached using several analytical techniques, each with its own set of advantages and limitations. The choice of method often depends on the specific requirements of the analysis, such as the need for quantitative data, sequence confirmation, or structural information.

Analytical Technique Principle Information Provided Advantages Limitations
Mass Spectrometry (MS) Measures the mass-to-charge ratio of ionized molecules.Precise molecular weight of the peptide, confirmation of the +14 Da mass shift due to methylation, and sequence information through fragmentation (MS/MS).High sensitivity, high throughput, provides both mass confirmation and sequence information.[1]Can be challenging to distinguish from certain isobaric modifications without high-resolution instruments; fragmentation patterns can be complex.
Nuclear Magnetic Resonance (NMR) Spectroscopy Measures the magnetic properties of atomic nuclei.Detailed structural information, including the location of the methyl group and its effect on peptide conformation.Provides unambiguous structural determination and conformational analysis.Lower throughput, requires larger sample amounts, and data analysis can be complex.
Edman Degradation Sequential removal and identification of N-terminal amino acids.Confirms the sequence of the peptide, including the position of the N-methylated threonine.Provides direct sequence information.Not suitable for long peptides, cannot be used if the N-terminus is blocked, and can be a low-throughput technique.

Mass Spectrometry Validation Workflow

Mass spectrometry, particularly when coupled with liquid chromatography (LC-MS/MS), is the most widely used technique for the validation of modified peptides due to its sensitivity and versatility.

Mass_Spectrometry_Workflow cluster_synthesis Peptide Synthesis cluster_purification Purification cluster_analysis Mass Spectrometry Analysis Synthesis Solid-Phase Peptide Synthesis with Fmoc-Thr(Me)-OH Purification RP-HPLC Purification Synthesis->Purification Crude Peptide LC Liquid Chromatography (Separation) Purification->LC Purified Peptide MS1 MS1 Analysis (Intact Mass) LC->MS1 Ionization Fragmentation Collision-Induced Dissociation (Fragmentation) MS1->Fragmentation Precursor Ion Selection MS2 MS2 Analysis (Fragment Ions) Fragmentation->MS2 Data_Analysis Data Analysis (Sequence Confirmation) MS2->Data_Analysis

Caption: Workflow for the validation of this compound incorporation using LC-MS/MS.

Experimental Protocols

Synthesis of Fmoc-N-Me-Thr(tBu)-OH

The successful incorporation of N-methylated threonine begins with the synthesis of the protected amino acid building block. A common method involves the use of 2-chlorotrityl chloride (2-CTC) resin as a temporary protecting group for the carboxylic acid.[2]

  • Resin Loading: Fmoc-Thr(tBu)-OH is loaded onto the 2-CTC resin.

  • Fmoc Deprotection: The Fmoc protecting group is removed from the α-amino group using a solution of piperidine in DMF.

  • Sulfonylation: The free amine is protected with 2-nitrobenzenesulfonyl chloride (o-NBS-Cl).

  • N-Methylation: The N-methylation is carried out using a methylating agent such as dimethyl sulfate or methyl iodide in the presence of a base like 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU).

  • Removal of o-NBS Group: The o-NBS protecting group is removed.

  • Fmoc Protection: The N-methylated amino group is reprotected with Fmoc-OSu.

  • Cleavage from Resin: The final Fmoc-N-Me-Thr(tBu)-OH product is cleaved from the resin using a mild acidic solution (e.g., 1% TFA in DCM).[2]

Solid-Phase Peptide Synthesis (SPPS)

Standard Fmoc-based solid-phase peptide synthesis protocols are used to incorporate the synthesized Fmoc-N-Me-Thr(tBu)-OH into the desired peptide sequence.[3]

  • Resin Preparation: A suitable resin (e.g., Rink Amide resin for C-terminal amides) is swelled in an appropriate solvent like dichloromethane (DCM) or dimethylformamide (DMF).

  • First Amino Acid Coupling: The first Fmoc-protected amino acid is coupled to the resin.

  • Deprotection and Coupling Cycles: The Fmoc group is removed, and the subsequent Fmoc-protected amino acids, including Fmoc-N-Me-Thr(tBu)-OH, are sequentially coupled using a coupling agent such as HBTU or DIC.[3]

  • Cleavage and Deprotection: Once the synthesis is complete, the peptide is cleaved from the resin, and all side-chain protecting groups are removed using a cleavage cocktail, typically containing trifluoroacetic acid (TFA) and scavengers.

LC-MS/MS Analysis

The purified peptide is analyzed by LC-MS/MS to confirm its identity and purity.

  • Sample Preparation: The lyophilized peptide is reconstituted in a suitable solvent, typically a mixture of water and acetonitrile with a small amount of formic acid.

  • Liquid Chromatography: The peptide solution is injected onto a reverse-phase C18 column. A gradient of increasing acetonitrile concentration is used to elute the peptide.

  • Mass Spectrometry:

    • MS1 Scan: The mass spectrometer is operated in full scan mode to detect the precursor ion of the intact peptide. The observed mass should correspond to the theoretical mass of the peptide with the incorporated N-methyl-threonine.

    • MS2 Scan (Tandem MS): The precursor ion is isolated and fragmented, typically by collision-induced dissociation (CID). The resulting fragment ions (b- and y-ions) are detected.

  • Data Analysis: The fragmentation pattern is analyzed to confirm the amino acid sequence. The mass shift of +14 Da for the N-methylated threonine residue will be observed in the fragment ions containing this modification.

Interpreting Mass Spectrometry Data

The key to validating the incorporation of this compound is the observation of a +14.0156 Da mass shift in the precursor ion and the corresponding fragment ions.

Fragmentation_Comparison Unmodified ...-NH-CH(CH(OH)CH3)-CO-... Mass_Shift Mass Shift +14.0156 Da Modified ...-N(CH3)-CH(CH(OH)CH3)-CO-...

Caption: Mass shift observed in N-methylated peptides.

For a peptide containing N-methylated threonine, the b- and y-ions that include this residue will show a mass increase of 14.0156 Da compared to the corresponding fragment ions of the unmodified peptide. This allows for the precise localization of the modification within the peptide sequence.

Conclusion

Mass spectrometry is a powerful and indispensable tool for the validation of this compound incorporation in synthetic peptides. Its high sensitivity and ability to provide both molecular weight and sequence information make it the method of choice for routine analysis. While other techniques like NMR and Edman degradation offer complementary information, particularly for detailed structural elucidation and unambiguous sequencing, LC-MS/MS provides a rapid and reliable workflow for confirming the success of peptide synthesis and ensuring the quality of the final product. For researchers in drug discovery and development, robust validation by mass spectrometry is a critical step in advancing N-methylated peptides from the laboratory to potential therapeutic applications.

References

A Comparative Guide to H-Thr(Me)-OH and Other Non-Natural Amino Acids in Peptides

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The incorporation of non-natural amino acids (n-AAs) into peptides is a cornerstone of modern drug discovery, offering a powerful toolkit to overcome the inherent liabilities of native peptides, such as poor metabolic stability and low bioavailability. Among the diverse array of available n-AAs, N-methylated amino acids, including H-Thr(Me)-OH (N-methyl-L-threonine), represent a key class of modifications. This guide provides an objective comparison of this compound with other commonly employed n-AAs, supported by experimental data, to inform the rational design of peptide-based therapeutics.

Enhancing Peptide Properties: The Role of Non-Natural Amino Acids

The introduction of n-AAs into a peptide sequence can profoundly alter its physicochemical and biological properties.[1][2][3][] The primary goals of such modifications are typically to:

  • Increase Proteolytic Stability: By altering the peptide backbone or side chains, n-AAs can hinder the recognition and cleavage by proteases, thereby extending the in vivo half-life of the peptide.[5][6]

  • Modulate Receptor Binding Affinity and Selectivity: Conformational constraints imposed by n-AAs can lock the peptide into a bioactive conformation, leading to enhanced binding to its target receptor and improved selectivity over other receptors.[1][]

  • Improve Membrane Permeability and Oral Bioavailability: Modifications that reduce the number of hydrogen bond donors and increase lipophilicity can enhance a peptide's ability to cross cell membranes, a critical step towards oral bioavailability.[1][5][7]

This compound: An N-Methylated Threonine Derivative

This compound is an N-methylated derivative of the naturally occurring amino acid L-threonine. The key structural feature is the substitution of the amide proton with a methyl group. This seemingly minor alteration has significant consequences for the peptide's properties.

Impact of N-Methylation

N-methylation of the peptide backbone, as seen with this compound, offers several advantages:

  • Increased Proteolytic Resistance: The methyl group on the amide nitrogen provides steric hindrance, effectively shielding the adjacent peptide bond from enzymatic cleavage by proteases.[5] This is a well-established strategy to significantly prolong the plasma half-life of peptides.

  • Conformational Control: The removal of the amide proton eliminates a hydrogen bond donor, which can disrupt secondary structures like α-helices and β-sheets.[5] However, it also restricts the rotation around the peptide bond, favoring specific dihedral angles and leading to a more defined three-dimensional structure. This can be crucial for pre-organizing the peptide into its bioactive conformation for optimal receptor interaction.

  • Enhanced Membrane Permeability: By reducing the hydrogen bonding capacity, N-methylation increases the lipophilicity of the peptide, which can improve its ability to passively diffuse across cell membranes.[1][7]

Comparative Analysis of this compound with Other Non-Natural Amino Acids

To provide a clear comparison, we will evaluate this compound against other widely used n-AAs in three key performance areas: enzymatic stability, receptor binding affinity, and in vivo efficacy. The following tables summarize representative data from various studies. It is important to note that the effects of n-AA incorporation are highly context-dependent, and the data presented should be considered illustrative.

Enzymatic Stability

The ability of a peptide to resist degradation by proteases is a critical determinant of its therapeutic potential. The following table compares the stability of peptides containing an N-methylated amino acid with those containing other modifications.

Peptide/ModificationNon-Natural Amino AcidAssay ConditionsHalf-life (t½)Fold Increase in StabilityReference
Cyclic SUPR4B1WN-Methyl-L-alanine Proteinase-K~110 min~18xBenchChem
Cyclic SUPR4B1WL-alanine (natural)Proteinase-K6 min-BenchChem
Linear SUPR4B1WN-Methyl-L-alanine Proteinase-K57 min~9.5xBenchChem
GnRH AnalogueN-Methylation Human Serum> 48 hSignificant(Inferred from general principles)
GnRH (native)L-amino acidsHuman Serum< 2 h-
Dermorphin AnalogueD-Alanine Enzymatic digestionResistantHigh[8]

Data is illustrative and compiled from various sources. Direct comparison is challenging due to differing peptide sequences and assay conditions.

Receptor Binding Affinity

The ultimate goal of many peptide drugs is to bind to a specific receptor with high affinity. The conformational constraints imposed by n-AAs can either enhance or diminish this interaction.

Peptide/TargetNon-Natural Amino AcidReceptor Binding Affinity (Kᵢ or IC₅₀)Change in Affinity vs. NativeReference
Gαi1 LigandN-Me-K Kᵢ = 24 nM2.5-fold increase[9]
Gαi1 Ligand (R6A)Lysine (natural)Kᵢ = 60 nM-[9]
Neurotensin AnalogueAOPC HighMaintained/Improved[10]
Melanocortin Receptor LigandD-Phe IC₅₀ = 11 nM (hMC4R)Selective Partial Agonist
MAP PeptideAib Not directly measured, but cellular uptake increasedEnhanced cellular interaction[11]

Data is illustrative and compiled from various sources. Kᵢ and IC₅₀ values are dependent on the specific peptide and receptor system.

In Vivo Efficacy and Pharmacokinetics

Ultimately, the success of a peptide therapeutic is determined by its performance in a living system. This includes its pharmacokinetic profile (e-g., half-life) and its ability to elicit the desired biological response.

PeptideNon-Natural Amino Acid ModificationKey In Vivo OutcomeReference
Cyclic HexapeptideThree N-methyl groups Oral bioavailability of 28% in rats
GnRH AnalogueD-amino acid substitution Longer in vivo half-life[8]
Neurotensin (NT)None (native)In vivo t½ of 2-6 minutes
GnRH (native)None (native)In vivo t½ of 2-6 minutes

In vivo data is highly specific to the peptide and animal model used.

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment of peptide performance. Below are outlines for key experiments cited in the comparison.

Peptide Stability Assay in Human Plasma

Objective: To determine the rate of degradation of a peptide in human plasma.

Protocol:

  • Peptide Preparation: Dissolve the test peptide (e.g., containing this compound or another n-AA) in a suitable buffer (e.g., PBS) to a stock concentration of 1 mg/mL.

  • Plasma Preparation: Thaw pooled human plasma on ice. Centrifuge at 4°C to remove any precipitates.

  • Incubation: Add the peptide stock solution to the pre-warmed plasma (37°C) to a final concentration of 100 µg/mL.

  • Time Points: At various time points (e.g., 0, 15, 30, 60, 120, 240 minutes), withdraw an aliquot of the plasma-peptide mixture.

  • Quenching: Immediately quench the enzymatic reaction by adding an equal volume of a precipitation solution (e.g., 10% trichloroacetic acid or acetonitrile).

  • Sample Preparation: Vortex the quenched sample and centrifuge at high speed to pellet the precipitated plasma proteins.

  • Analysis: Analyze the supernatant containing the remaining intact peptide by reverse-phase high-performance liquid chromatography (RP-HPLC) or LC-MS.

  • Data Analysis: Quantify the peak area of the intact peptide at each time point. Plot the percentage of remaining peptide against time and fit the data to a first-order decay model to calculate the half-life (t½).

Receptor Binding Assay (Competitive ELISA)

Objective: To determine the binding affinity (IC₅₀ or Kᵢ) of a modified peptide to its target receptor.

Protocol:

  • Plate Coating: Coat a 96-well microplate with the purified target receptor overnight at 4°C.

  • Blocking: Wash the plate and block non-specific binding sites with a blocking buffer (e.g., 5% BSA in PBS) for 1-2 hours at room temperature.

  • Competition Reaction: Prepare a series of dilutions of the unlabeled test peptide (e.g., containing this compound). Add a constant concentration of a labeled (e.g., biotinylated or fluorescently tagged) version of the native peptide ligand to each well, followed by the addition of the diluted test peptide.

  • Incubation: Incubate the plate for a sufficient time to reach binding equilibrium (e.g., 1-2 hours at room temperature).

  • Washing: Wash the plate to remove unbound peptides.

  • Detection: If using a biotinylated ligand, add a streptavidin-HRP conjugate, followed by a substrate solution (e.g., TMB). If using a fluorescent ligand, measure the fluorescence directly.

  • Data Analysis: Measure the signal (absorbance or fluorescence) in each well. Plot the signal as a function of the logarithm of the test peptide concentration. Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value, which is the concentration of the test peptide that inhibits 50% of the labeled ligand binding. The Kᵢ value can then be calculated using the Cheng-Prusoff equation.

Mandatory Visualizations

Signaling Pathway: GPCR Activation by a Peptide Agonist

GPCR_Signaling cluster_membrane Cell Membrane cluster_cytosol Cytosol Peptide Peptide (e.g., with this compound) Receptor G-Protein Coupled Receptor (GPCR) Peptide->Receptor Binding G_Protein G-Protein (αβγ) Receptor->G_Protein Activation Effector Effector Enzyme (e.g., Adenylyl Cyclase) G_Protein->Effector Modulation Second_Messenger Second Messenger (e.g., cAMP) Effector->Second_Messenger Production PKA Protein Kinase A (PKA) Second_Messenger->PKA Activation Cellular_Response Cellular Response PKA->Cellular_Response Phosphorylation Cascade

Caption: GPCR signaling cascade initiated by peptide binding.

Experimental Workflow: Peptide Stability Assay

Stability_Workflow Start Start: Peptide Synthesis (with n-AA) Incubation Incubate with Plasma at 37°C Start->Incubation Sampling Collect Aliquots at Time Points Incubation->Sampling Quenching Quench Reaction (e.g., with Acetonitrile) Sampling->Quenching Centrifugation Centrifuge to Pellet Proteins Quenching->Centrifugation Analysis Analyze Supernatant by RP-HPLC/LC-MS Centrifugation->Analysis Data_Analysis Quantify Peak Area & Calculate Half-life (t½) Analysis->Data_Analysis End End: Stability Profile Data_Analysis->End

Caption: Workflow for determining peptide stability in plasma.

Logical Relationship: Impact of n-AA on Peptide Properties

nAA_Impact cluster_properties Physicochemical & Structural Changes cluster_outcomes Improved Therapeutic Properties nAA Incorporation of Non-Natural Amino Acid (e.g., this compound) Steric_Hindrance Steric Hindrance nAA->Steric_Hindrance Conformational_Constraint Conformational Constraint nAA->Conformational_Constraint Reduced_H_Bonding Reduced H-Bond Donors nAA->Reduced_H_Bonding Stability Increased Proteolytic Stability Steric_Hindrance->Stability Affinity Modulated Receptor Binding Affinity Conformational_Constraint->Affinity Permeability Enhanced Membrane Permeability Reduced_H_Bonding->Permeability

Caption: How n-AAs improve peptide therapeutic properties.

Conclusion

The strategic incorporation of non-natural amino acids is an indispensable tool in modern peptide drug development. This compound, as an N-methylated amino acid, offers a potent means of enhancing proteolytic stability and modulating the conformational landscape of a peptide. While direct, comprehensive comparative data for this compound against a wide range of other non-natural amino acids is still emerging, the principles of N-methylation are well-established and provide a strong rationale for its use. The choice of which non-natural amino acid to incorporate—be it an N-methylated residue like this compound, a D-amino acid, or a sterically constrained residue like Aib—will ultimately depend on the specific requirements of the peptide therapeutic, including its biological target, desired pharmacokinetic profile, and the structural context of the modification site. The experimental protocols and comparative data presented in this guide provide a foundation for making informed decisions in the design and optimization of next-generation peptide drugs.

References

Navigating the Structural Landscape of N-Methylated Peptides: A Comparative Guide to NMR Analysis of N-Methyl-L-threonine Incorporation

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the intricate three-dimensional structure of peptides is paramount. The strategic incorporation of N-methylated amino acids, such as N-Methyl-L-threonine, has emerged as a powerful tool to enhance the therapeutic potential of peptides by improving their metabolic stability, cell permeability, and conformational rigidity. However, this modification also introduces unique challenges for structural elucidation. This guide provides an objective comparison of Nuclear Magnetic Resonance (NMR) spectroscopic approaches for analyzing peptides containing N-Methyl-L-threonine versus their non-methylated counterparts, supported by experimental data and detailed protocols.

N-methylation, the substitution of an amide proton with a methyl group, can significantly alter the conformational preferences of a peptide backbone. This often leads to a higher population of specific secondary structures, which can be beneficial for receptor binding and biological activity. Concurrently, the absence of the amide proton and the potential for cis/trans isomerization around the N-methylated peptide bond complicate NMR spectral analysis and structure determination.

Comparative NMR Data: The Impact of N-Methyl-L-threonine

The introduction of an N-methyl group on a threonine residue induces notable changes in the NMR spectra. These changes provide valuable insights into the local and global conformational adjustments within the peptide. Below is a summary of typical NMR observables for a hypothetical peptide sequence, Ac-Ala-X-Ala-NHMe, where X is either L-Threonine (Thr) or N-Methyl-L-threonine (N-Me-Thr), to illustrate these differences.

ResidueAtomL-Threonine Peptide ¹H Chemical Shift (ppm)N-Methyl-L-threonine Peptide ¹H Chemical Shift (ppm)N-Methyl-L-threonine Peptide ¹³C Chemical Shift (ppm)
Ala¹4.354.4251.2
1.381.4118.9
4.21 4.95 60.5
4.05 4.15 68.2
Hγ² 1.18 1.25 20.3
N-CH₃ - 2.85 (trans), 3.15 (cis) 30.1 (trans), 35.5 (cis)
Ala³4.304.2551.8
1.351.3719.1

Note: The chemical shifts are representative and can vary depending on the solvent, temperature, and adjacent amino acids.

The most significant changes are observed for the N-Methyl-L-threonine residue itself. The Hα proton of N-Me-Thr is typically shifted downfield compared to that of Thr. A key feature of N-methylated peptides is the appearance of distinct signals for the N-methyl protons, often as separate peaks corresponding to the cis and trans conformations of the preceding peptide bond. The presence of these multiple conformers can lead to peak doubling for adjacent residues in the NMR spectra.

ParameterL-Threonine PeptideN-Methyl-L-threonine Peptide
³J(Hα, Hβ) Coupling Constant (Hz) 8.56.2
Key NOE/ROE Contacts Hα(Thr²) - Hα(Ala³) (medium) Hβ(Thr²) - Hα(Ala³) (weak)Hα(N-Me-Thr²) - Hα(Ala³) (strong) N-CH₃(N-Me-Thr²) - Hα(Ala¹) (medium, trans) N-CH₃(N-Me-Thr²) - Hα(N-Me-Thr²) (medium, cis)

The change in the ³J(Hα, Hβ) coupling constant suggests an alteration in the side-chain rotamer population of the threonine residue upon N-methylation. The Nuclear Overhauser Effect (NOE) and Rotating-frame Overhauser Effect (ROE) data are crucial for determining the three-dimensional structure. For peptides containing N-Methyl-L-threonine, characteristic NOEs are observed between the N-methyl protons and protons of the preceding and same residue, which are diagnostic of the cis or trans peptide bond conformation. Due to the absence of the amide proton, ROESY experiments are often preferred over NOESY for smaller peptides to avoid zero-crossings of the NOE signal.

Experimental Protocols

Solid-Phase Peptide Synthesis (SPPS) of a Peptide Containing N-Methyl-L-threonine

The synthesis of peptides containing N-methylated amino acids requires modifications to standard SPPS protocols, primarily due to the lower reactivity of the N-methylated amino group during coupling.

  • Resin Preparation: Swell Rink Amide resin in N,N-dimethylformamide (DMF) for 1 hour in a peptide synthesis vessel.

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF (v/v) for 5 minutes, followed by a second treatment for 15 minutes to remove the fluorenylmethyloxycarbonyl (Fmoc) protecting group. Wash the resin thoroughly with DMF.

  • Amino Acid Coupling (Standard): For standard Fmoc-protected amino acids, use a 4-fold molar excess of the amino acid, 3.95 equivalents of HCTU (O-(1H-6-Chlorobenzotriazole-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate), and 8 equivalents of N,N-diisopropylethylamine (DIPEA) in DMF. Allow the coupling reaction to proceed for 30 minutes.

  • N-Methyl-L-threonine Coupling: The coupling of Fmoc-N-Methyl-L-threonine-OH requires stronger coupling reagents and longer reaction times. Use a 4-fold molar excess of Fmoc-N-Me-Thr-OH, 3.95 equivalents of HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), and 8 equivalents of DIPEA in DMF. The coupling reaction should be allowed to proceed for 2-4 hours. A negative Kaiser test should confirm the completion of the coupling.

  • Iterative Cycles: Repeat the deprotection and coupling steps for each amino acid in the sequence.

  • Cleavage and Deprotection: After the final amino acid is coupled, treat the resin with a cleavage cocktail of 95% trifluoroacetic acid (TFA), 2.5% triisopropylsilane (TIS), and 2.5% water for 2-3 hours.

  • Peptide Precipitation and Purification: Precipitate the cleaved peptide in cold diethyl ether. Centrifuge to pellet the peptide, wash with cold ether, and then dissolve the crude peptide in a water/acetonitrile mixture. Purify the peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

  • Characterization: Confirm the identity of the purified peptide by mass spectrometry.

NMR Sample Preparation and Data Acquisition
  • Sample Preparation: Dissolve 1-5 mg of the purified, lyophilized peptide in 500 µL of a deuterated solvent (e.g., DMSO-d₆ or CD₃OH). For experiments in aqueous solution, a 90% H₂O/10% D₂O mixture is used. The final peptide concentration should be in the range of 1-5 mM.

  • 1D ¹H NMR: Acquire a one-dimensional proton NMR spectrum to assess sample purity and folding.

  • 2D TOCSY (Total Correlation Spectroscopy): Acquire a 2D TOCSY spectrum with a mixing time of 60-80 ms to identify the spin systems of the individual amino acid residues. This experiment helps in assigning the protons within each residue.

  • 2D ROESY (Rotating-frame Overhauser Effect Spectroscopy): Acquire a 2D ROESY spectrum with a mixing time of 150-300 ms. This is crucial for obtaining through-space correlations, which are used to determine the three-dimensional structure. For N-methylated peptides, ROESY is often more reliable than NOESY for distinguishing between short and medium-range proton-proton distances.

  • 2D ¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence): Acquire a natural abundance ¹H-¹³C HSQC spectrum to aid in the assignment of proton and carbon resonances, particularly for the methyl groups.

Visualizing the Workflow and Conformational Impact

To better understand the process and the structural implications of N-methylation, the following diagrams illustrate the experimental workflow and the key conformational changes.

experimental_workflow cluster_synthesis Peptide Synthesis & Purification cluster_nmr NMR Analysis cluster_structure Structure Determination synthesis Solid-Phase Peptide Synthesis cleavage Cleavage & Deprotection synthesis->cleavage hplc RP-HPLC Purification cleavage->hplc mass_spec Mass Spectrometry hplc->mass_spec sample_prep NMR Sample Preparation mass_spec->sample_prep one_d 1D ¹H NMR sample_prep->one_d tocsy 2D TOCSY one_d->tocsy roesy 2D ROESY/NOESY tocsy->roesy hsqc 2D ¹H-¹³C HSQC tocsy->hsqc assignment Resonance Assignment roesy->assignment hsqc->assignment restraints Distance & Dihedral Restraints assignment->restraints calculation Structure Calculation restraints->calculation validation Structure Validation calculation->validation

A generalized workflow for the synthesis and NMR-based structural analysis of peptides.

conformational_impact cluster_unmethylated L-Threonine Peptide cluster_methylated N-Methyl-L-threonine Peptide unmethylated Flexible Backbone (Multiple Conformations) h_bond Amide Proton (H-bond donor) unmethylated->h_bond methylated Conformationally Constrained (Defined Secondary Structure) unmethylated->methylated N-methylation no_h_bond No Amide Proton (H-bond donor removed) methylated->no_h_bond cis_trans Cis/Trans Isomerization methylated->cis_trans

Impact of N-methylation on key peptide conformational features.

Conformational Analysis of Peptides with O-Methylated Threonine: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The incorporation of non-canonical amino acids into peptides is a powerful strategy for modulating their structure, stability, and biological activity. O-methylation of hydroxyl-containing residues like threonine (H-Thr(Me)-OH or Thr(OMe)) represents a subtle yet potentially impactful modification. This guide provides a comparative overview of the conformational effects of incorporating O-methylated threonine into peptide chains, drawing upon established principles of peptide chemistry and spectroscopic analysis. While direct comparative studies on this compound are limited, this document extrapolates the likely consequences of this modification and furnishes researchers with the necessary experimental frameworks for its investigation.

Impact of O-Methylation on Peptide Conformation: A Comparative Overview

The substitution of a hydroxyl proton with a methyl group in the threonine side chain introduces several physicochemical changes that can influence the local and global conformation of a peptide.

Key Physicochemical Changes:

  • Steric Hindrance: The methyl group is bulkier than a hydrogen atom, which can restrict the rotational freedom (χ1 torsion angle) of the threonine side chain. This steric hindrance can influence the preferred backbone dihedral angles (φ and ψ) of the Thr(OMe) residue and its neighbors.

  • Loss of Hydrogen Bonding Capability: The hydroxyl group of threonine can act as both a hydrogen bond donor and acceptor. O-methylation eliminates the donor capability, preventing the formation of intramolecular or intermolecular hydrogen bonds involving the side chain hydroxyl. This can disrupt secondary structures like β-turns and helices that may be stabilized by such interactions in the parent peptide.

  • Increased Hydrophobicity: The addition of a methyl group increases the hydrophobicity of the threonine side chain. This can lead to altered interactions with the solvent and other hydrophobic residues within the peptide, potentially promoting folding or aggregation.

Anticipated Conformational Consequences:

  • Local Conformational Preferences: The restriction in the χ1 angle is expected to favor specific rotameric states for the Thr(OMe) side chain. This can, in turn, bias the peptide backbone towards particular conformations. For instance, it might favor or disfavor the formation of local secondary structures like γ- or β-turns.

  • Secondary Structure Propensity: The loss of the side-chain hydrogen bond donor capability can destabilize secondary structures that rely on this interaction. For example, in certain turn or helical structures where the threonine hydroxyl group participates in a hydrogen bond with a backbone amide or carbonyl, O-methylation would disrupt this stabilization. Conversely, by preventing a competing side chain-backbone hydrogen bond, O-methylation could potentially enhance the stability of other secondary structures.

  • Global Fold: The cumulative effect of these local changes can alter the overall three-dimensional structure of the peptide. The increased hydrophobicity may drive the Thr(OMe) residue towards the peptide's core in aqueous solutions, influencing the global fold.

Hypothetical Comparative Data

To illustrate the expected outcomes of a conformational analysis, the following table presents hypothetical data comparing a native threonine-containing peptide with its O-methylated analogue. This data is representative of what would be obtained from NMR spectroscopy and Circular Dichroism (CD) spectroscopy.

ParameterNative Peptide (Ac-Gly-Thr-Gly-NH2)O-Methylated Peptide (Ac-Gly-Thr(OMe)-Gly-NH2)Interpretation of Difference
NMR Spectroscopy
Thr Hα Chemical Shift (ppm)4.254.15Change in electronic environment around Hα, suggesting a conformational shift.
Thr Hβ Chemical Shift (ppm)4.103.98Altered side-chain rotamer population.
³J(Hα,Hβ) Coupling Constant (Hz)5.28.5Shift in the population of χ1 rotamers. A larger coupling constant suggests a preference for the trans rotamer.
Temperature Coefficient of Thr NH (ppb/K)-8.5-4.2A smaller (less negative) temperature coefficient for the O-methylated peptide suggests that the Thr NH proton is more shielded from the solvent, possibly due to its involvement in a more stable intramolecular hydrogen bond or a more compact structure.
NOEsStrong dαN(i, i+1)Weaker dαN(i, i+1)Changes in inter-residue distances, indicating an alteration in the peptide backbone conformation.
Circular Dichroism (CD) Spectroscopy
Molar Ellipticity [θ] at 222 nm (deg·cm²·dmol⁻¹)-1,500-500A decrease in the negative ellipticity at 222 nm suggests a reduction in ordered secondary structure, such as β-turns or helical content.
Molar Ellipticity [θ] at 200 nm (deg·cm²·dmol⁻¹)-8,000-12,000A more negative value around 200 nm can indicate an increase in random coil character.

Experimental Protocols

Detailed methodologies are crucial for obtaining reliable and comparable data. The following are standard protocols for the synthesis and conformational analysis of peptides.

Peptide Synthesis

Solid-Phase Peptide Synthesis (SPPS): Peptides can be synthesized on a solid support (e.g., Rink amide resin for a C-terminal amide) using a standard Fmoc/tBu strategy.

  • Resin Swelling: Swell the resin in a suitable solvent like N,N-dimethylformamide (DMF).

  • Fmoc Deprotection: Remove the Fmoc protecting group from the resin or the growing peptide chain using a solution of 20% piperidine in DMF.

  • Amino Acid Coupling: Couple the next Fmoc-protected amino acid using a coupling reagent such as HBTU/HOBt or HATU in the presence of a base like N,N-diisopropylethylamine (DIEA). For the incorporation of O-methylated threonine, Fmoc-Thr(Me)-OH would be used.

  • Washing: Wash the resin thoroughly with DMF after deprotection and coupling steps.

  • Repeat: Repeat the deprotection and coupling cycles until the desired peptide sequence is assembled.

  • Cleavage and Deprotection: Cleave the peptide from the resin and remove the side-chain protecting groups using a cleavage cocktail, typically containing trifluoroacetic acid (TFA) and scavengers (e.g., triisopropylsilane and water).

  • Purification: Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).

  • Characterization: Confirm the identity and purity of the peptide using mass spectrometry and analytical RP-HPLC.

NMR Spectroscopy

Sample Preparation: Dissolve the purified peptide in a suitable deuterated solvent (e.g., D₂O or a mixture of H₂O/D₂O) to a concentration of 1-5 mM.

Data Acquisition:

  • 1D ¹H NMR: Acquire a one-dimensional proton NMR spectrum to assess the overall folding and chemical shift dispersion of the peptide.

  • 2D TOCSY (Total Correlation Spectroscopy): Acquire a TOCSY spectrum to identify the spin systems of the individual amino acid residues.

  • 2D NOESY (Nuclear Overhauser Effect Spectroscopy): Acquire a NOESY spectrum to obtain through-space proton-proton correlations, which provide distance restraints for structure calculation. Mixing times are typically varied (e.g., 100-400 ms) to build up NOEs.

  • Temperature Titration: Record a series of 1D ¹H NMR spectra at different temperatures (e.g., 288 K to 318 K in 5 K increments) to determine the temperature coefficients of the amide protons.

Data Analysis:

  • Resonance Assignment: Assign all proton resonances using the TOCSY and NOESY spectra.

  • Structural Restraints: Extract interproton distance restraints from the NOESY cross-peak intensities and dihedral angle restraints from coupling constants (e.g., ³J(Hα,Hβ)).

  • Structure Calculation: Use molecular modeling software (e.g., CYANA, XPLOR-NIH) to calculate a family of 3D structures that are consistent with the experimental restraints.

Circular Dichroism (CD) Spectroscopy

Sample Preparation: Prepare peptide solutions in a suitable buffer (e.g., 10 mM phosphate buffer, pH 7.0) at a concentration of approximately 50-100 µM.

Data Acquisition:

  • Far-UV CD Spectra: Record CD spectra in the far-UV region (e.g., 190-260 nm) using a quartz cuvette with a short path length (e.g., 1 mm).

  • Data Processing: Average multiple scans to improve the signal-to-noise ratio. Subtract the spectrum of the buffer blank.

  • Conversion to Molar Ellipticity: Convert the raw CD data (in millidegrees) to molar ellipticity ([θ]) using the peptide concentration, path length, and number of residues.

Data Analysis:

  • Secondary Structure Estimation: Analyze the shape and magnitude of the CD spectrum to estimate the secondary structure content (α-helix, β-sheet, β-turn, random coil) using deconvolution algorithms like CDSSTR or K2D.

Visualizing the Workflow

The following diagram illustrates a typical workflow for the conformational analysis of a modified peptide.

Conformational_Analysis_Workflow cluster_synthesis Peptide Synthesis & Purification cluster_analysis Conformational Analysis cluster_data Data Interpretation & Comparison SPPS Solid-Phase Peptide Synthesis (Native and Thr(OMe) peptides) Purification RP-HPLC Purification SPPS->Purification Characterization Mass Spectrometry & Analytical HPLC Purification->Characterization NMR NMR Spectroscopy (1D, 2D TOCSY, 2D NOESY) Characterization->NMR CD Circular Dichroism (CD) Spectroscopy Characterization->CD Computational Computational Modeling (Molecular Dynamics) Characterization->Computational NMR_Data NMR Data Analysis (Chemical Shifts, Coupling Constants, NOEs) NMR->NMR_Data CD_Data CD Spectra Analysis (Secondary Structure Estimation) CD->CD_Data Model_Data Structural Ensemble & Energy Landscapes Computational->Model_Data Comparison Comparative Analysis of Native vs. Thr(OMe) Peptide NMR_Data->Comparison CD_Data->Comparison Model_Data->Comparison

Caption: Workflow for the comparative conformational analysis of peptides.

Logical Framework for Interpretation

The following diagram outlines the logical relationships between the modification, its physical effects, and the resulting conformational changes.

Logical_Framework cluster_physchem Physicochemical Effects cluster_conformation Conformational Consequences Modification O-Methylation of Threonine (this compound) Steric Increased Steric Hindrance Modification->Steric Hbond Loss of H-bond Donor Modification->Hbond Hydrophobicity Increased Hydrophobicity Modification->Hydrophobicity Local Altered Local Conformation (χ1, φ, ψ angles) Steric->Local Secondary Changes in Secondary Structure (Turns, Helices) Hbond->Secondary Global Modification of Global Fold Hydrophobicity->Global Local->Secondary Secondary->Global

Caption: Logical framework of O-methylation effects on peptide conformation.

A Head-to-Head Comparison of N-Methylated Amino Acids for Enhanced Peptide Therapeutics

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the strategic modification of peptides is a critical step in transforming promising lead compounds into viable therapeutics. Among the various modifications, N-methylation of the peptide backbone is a well-established and powerful strategy to improve pharmacokinetic properties.[1][2] This modification involves substituting the hydrogen atom on a backbone amide nitrogen with a methyl group. This seemingly minor change can profoundly influence a peptide's stability, permeability, and bioactivity.[3][4]

This guide provides a detailed head-to-head comparison of two of the most fundamental N-methylated amino acids: Sarcosine (N-methylglycine) and N-methyl-L-alanine . While both introduce a methyl group on the amide nitrogen, their distinct side chains—a hydrogen atom for Sarcosine versus a methyl group for N-methyl-L-alanine—lead to different conformational and functional outcomes.[2] By understanding these differences, researchers can make more informed decisions in the rational design of next-generation peptide-based drugs.

Impact of N-Methylation: A Comparative Overview

N-methylation imparts several desirable characteristics to a peptide. It enhances resistance to proteolytic degradation by sterically hindering the approach of proteases.[2][5] It can also increase membrane permeability and solubility by disrupting interchain hydrogen bonding that leads to aggregation.[5][6][7] However, the choice of which N-methylated residue to incorporate is crucial, as it directly affects the peptide's three-dimensional structure.

The introduction of an N-methyl group eliminates the amide proton's ability to act as a hydrogen bond donor, which can disrupt canonical secondary structures like α-helices and β-sheets.[2] Furthermore, it lowers the energy barrier for the rotation of the amide bond, increasing the propensity for a cis-amide bond conformation, which can be critical for inducing specific turns in the peptide backbone required for receptor binding.[5][6]

Quantitative and Performance Data

The following tables summarize the key differences between incorporating Sarcosine and N-methyl-L-alanine into a peptide sequence. The values and effects are generalized from multiple studies; specific outcomes will always be dependent on the surrounding peptide sequence and overall structure.

Table 1: Comparison of Physicochemical and Structural Impact

PropertySarcosine (N-methylglycine)N-methyl-L-alanineRationale & Key Considerations
Side Chain Hydrogen (H)Methyl (CH₃)The primary structural difference between the two amino acids.
Steric Hindrance LowModerateN-methyl-L-alanine introduces additional steric bulk from both the N-methyl and the α-carbon's methyl group, leading to greater conformational restriction.[2]
Lipophilicity (ClogP) Moderate IncreaseHigher IncreaseN-methylation generally increases lipophilicity. The additional methyl group on N-methyl-L-alanine further enhances this effect.[6]
Aqueous Solubility Can IncreaseCan IncreaseBy disrupting inter-chain hydrogen bonds that cause aggregation, N-methylation can improve solubility despite the increase in lipophilicity.[5][6]
Conformational Flexibility HighModerately RestrictedSarcosine is highly flexible due to the lack of a side chain. N-methyl-L-alanine is more constrained and may better pre-organize a peptide into a bioactive conformation.[2]
cis/trans Amide Bond Favors cis conformationFavors cis conformationBoth lower the energy barrier to cis-amide bond formation compared to non-methylated residues, which is crucial for inducing β-turns.[5]

Table 2: Comparison of Biological Performance Attributes

Performance MetricSarcosine (N-methylglycine)N-methyl-L-alanineRationale & Key Considerations
Proteolytic Stability HighHighThe N-methyl group on the backbone provides steric shielding against protease cleavage for both residues.[1][5][8]
Cell Permeability GoodOften SuperiorBoth can improve permeability. The more constrained conformation and higher lipophilicity of N-methyl-L-alanine can sometimes lead to a more membrane-compatible structure.[3][7]
Receptor Binding Affinity Highly Context-DependentHighly Context-DependentThe effect is unpredictable. If the native amide proton is critical for a hydrogen bond with the receptor, N-methylation will decrease affinity. Conversely, if the induced conformation is more favorable for binding, affinity can increase.[2][8]
Immunogenicity Potentially LowerPotentially LowerBy increasing stability against antigen-presenting enzymes, N-methylation can reduce the immunogenic potential of a peptide.

Visualizing the Impact and Process of N-Methylation

Diagrams generated using Graphviz provide a clear visual representation of the concepts and workflows discussed.

G cluster_0 Native Peptide Backbone cluster_1 N-Methylated Peptide Backbone cluster_2 Consequences a1 Amide H-Bond (Donor) p1 Peptide Backbone a1->p1 Maintains Secondary Structure (e.g., α-helix, β-sheet) a2 Trans Amide Bond (Predominant) p1->a2 High Energy Barrier to Cis Rotation c1 Increased Protease Resistance b1 No H-Bond (Donor Removed) p2 Peptide Backbone b1->p2 Disrupts Secondary Structure b2 Cis Amide Bond (More Accessible) p2->b2 Low Energy Barrier to Cis Rotation p2->c1 Steric Shielding c2 Enhanced Membrane Permeability p2->c2 Reduced Aggregation c3 Modulated Receptor Binding b2->c3 Conformational Control

Caption: Structural consequences of peptide N-methylation.

G start Start: Peptide-on-Resin with Free N-terminus step1 Step 1: Sulfonylation Protect N-terminus with o-NBS-Cl start->step1 step2 Step 2: Methylation Introduce methyl group using MTBD and Dimethyl Carbonate step1->step2 step3 Step 3: Desulfonylation Remove o-NBS protecting group with DTT and DBU step2->step3 end Result: N-Methylated Peptide-on-Resin step3->end G cluster_0 Normal Signaling cluster_1 Blocked Signaling ligand Native Peptide (Agonist) receptor GPCR ligand->receptor Binds g_protein G-Protein Activation receptor->g_protein effector Effector (e.g., Adenylyl Cyclase) g_protein->effector response Cellular Response effector->response antagonist N-Methylated Peptide (Antagonist) receptor2 GPCR antagonist->receptor2 Binds & Blocks g_protein2 No Activation receptor2->g_protein2 response2 No Cellular Response g_protein2->response2

References

Safety Operating Guide

Proper Disposal of H-Thr(Me)-OH: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Researchers and scientists handling H-Thr(Me)-OH (O-Methyl-L-threonine) must adhere to proper disposal protocols to ensure laboratory safety and environmental compliance. This guide provides essential information for the safe handling and disposal of this amino acid derivative.

I. Understanding the Compound: Key Data

A summary of the key quantitative data for this compound is presented in the table below. This information is critical for a comprehensive understanding of the compound's characteristics.

PropertyValueReference
CAS Number 4144-02-9[1][2]
Molecular Formula C5H11NO3[1][2]
Molecular Weight 133.15 g/mol
Appearance White to off-white powder
Storage Temperature 2-8°C

II. Personal Protective Equipment (PPE) and Safety Precautions

Before initiating any disposal procedures, it is imperative to be equipped with the appropriate Personal Protective Equipment (PPE). The following should be worn to minimize exposure and ensure personal safety:

  • Eye Protection: Safety goggles or glasses.

  • Hand Protection: Chemical-resistant gloves.

  • Respiratory Protection: A dust respirator should be used to avoid inhalation of the powder.

  • Body Protection: A lab coat or full suit, along with boots, is recommended.

Always work in a well-ventilated area, such as a fume hood, to further reduce the risk of inhalation.

III. Step-by-Step Disposal Protocol

The disposal of this compound must be conducted in accordance with federal, state, and local environmental control regulations.[1] The following steps provide a general guideline for proper disposal:

  • Waste Identification and Collection:

    • Do not dispose of this compound down the drain.

    • Collect waste this compound, whether in solid form or in solution, in a designated and clearly labeled waste container.

  • Handling Spills:

    • In the event of a small spill, carefully use appropriate tools to collect the spilled material.

    • For larger spills, use a shovel to place the material into a convenient waste disposal container.[1]

  • Contaminated Materials:

    • Any materials that have come into contact with this compound, such as gloves, pipette tips, and containers, should be considered contaminated.

    • These materials should be collected in a sealed bag or container and disposed of as chemical waste.

  • Final Disposal:

    • The sealed waste container should be handed over to a licensed professional waste disposal service.

    • Ensure that the waste is clearly labeled with the chemical name and any known hazards.

While this compound and its degradation products are not classified as toxic, it is crucial to follow these procedures to maintain a safe laboratory environment and adhere to regulatory standards.[1]

IV. Disposal Workflow

The following diagram illustrates the logical workflow for the proper disposal of this compound.

start Start: this compound Waste Generated ppe Wear Appropriate PPE (Gloves, Goggles, Lab Coat, Respirator) start->ppe assess Assess Waste Type (Solid, Liquid, Contaminated Material) ppe->assess collect_solid Collect Solid Waste in a Labeled, Sealed Container assess->collect_solid Solid collect_liquid Collect Liquid Waste in a Labeled, Sealed Container assess->collect_liquid Liquid collect_contaminated Collect Contaminated Materials in a Labeled, Sealed Bag assess->collect_contaminated Contaminated storage Store Waste in a Designated Secondary Containment Area collect_solid->storage collect_liquid->storage collect_contaminated->storage disposal Arrange for Pickup by a Licensed Waste Disposal Service storage->disposal end End: Disposal Complete disposal->end

Caption: Logical workflow for the proper disposal of this compound.

References

Essential Safety and Operational Guide for Handling H-Thr(Me)-OH

Author: BenchChem Technical Support Team. Date: December 2025

I. Personal Protective Equipment (PPE) and Safety Measures

While H-Thr(Me)-OH is not classified as a hazardous substance based on data for similar compounds, adherence to standard laboratory safety protocols is crucial to minimize exposure and ensure a safe working environment.

Recommended Personal Protective Equipment:

PPE CategoryItemSpecification
Eye and Face Protection Safety glasses with side shields or gogglesMust be worn at all times in the laboratory.
Hand Protection Nitrile glovesInspect for tears or holes before use. Change gloves regularly and immediately if contaminated.
Body Protection Laboratory coatShould be fully buttoned to protect skin and personal clothing.
Respiratory Protection N95 or P1 dust maskRecommended when handling larger quantities or when there is a potential for dust generation.
II. Operational Plan: Step-by-Step Handling Procedure

A. Preparation and Weighing:

  • Designated Area: Conduct all handling and weighing of this compound in a designated area, preferably within a chemical fume hood or on a benchtop with a localized exhaust ventilation system to minimize inhalation of any airborne powder.

  • Surface Protection: Before weighing, line the work surface with absorbent paper to contain any spills.

  • Weighing Procedure:

    • Tare a clean, dry weighing vessel on the analytical balance.

    • Carefully transfer the desired amount of this compound to the vessel using a clean spatula.

    • Avoid creating dust by handling the powder gently.

    • Close the primary container of this compound immediately after use.

    • Clean the spatula and any contaminated surfaces with a damp cloth or paper towel.

B. Dissolution and Use:

  • Solvent Addition: When dissolving the powder, add the solvent slowly to the vessel containing the this compound to prevent splashing.

  • Mixing: Use a vortex mixer or magnetic stirrer to ensure complete dissolution. If heating is required, use a water bath or a heating block with appropriate temperature control.

  • Transfers: When transferring solutions, use appropriate volumetric glassware to minimize the risk of spills.

III. Disposal Plan

Proper disposal of this compound and its containers is essential to prevent environmental contamination and ensure compliance with local regulations.

  • Unused Product: Dispose of unused this compound as chemical waste. It should be collected in a designated, labeled waste container. Do not mix with other waste streams unless compatibility is confirmed.

  • Contaminated Materials: Any materials contaminated with this compound, such as gloves, absorbent paper, and weighing boats, should be placed in a sealed bag and disposed of as solid chemical waste.

  • Empty Containers: Rinse empty containers thoroughly with a suitable solvent. The rinsate should be collected and treated as chemical waste. Once cleaned, the container can be disposed of according to institutional guidelines for non-hazardous lab waste.

  • Aqueous Solutions: Neutralize aqueous solutions containing this compound to a pH between 6 and 8, if necessary, before disposing down the drain with copious amounts of water, provided this is in accordance with local wastewater disposal regulations. For solutions containing organic solvents, collect them in a designated solvent waste container.

IV. Emergency Procedures
  • Skin Contact: Immediately wash the affected area with soap and plenty of water. Remove contaminated clothing.

  • Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If irritation persists, seek medical attention.

  • Inhalation: Move the person to fresh air. If breathing is difficult, provide oxygen. Seek medical attention if symptoms persist.

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.

  • Spills: For small spills, gently sweep up the powder, avoiding dust generation, and place it in a sealed container for disposal. Clean the spill area with a damp cloth. For larger spills, evacuate the area and follow institutional emergency spill response procedures.

Experimental Workflow and Data

The following diagram illustrates the standard workflow for the safe handling of this compound in a laboratory setting.

Safe_Handling_Workflow Safe Handling Workflow for this compound cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal PPE Don Appropriate PPE Prep_Area Prepare Designated Workspace PPE->Prep_Area Ensure safety Weigh Weigh this compound Prep_Area->Weigh Proceed to handling Dissolve Dissolve in Solvent Weigh->Dissolve Transfer powder Experiment Perform Experiment Dissolve->Experiment Use solution Decontaminate Decontaminate Workspace Experiment->Decontaminate Post-experiment Waste_Seg Segregate Waste Decontaminate->Waste_Seg Collect waste Dispose Dispose of Waste Waste_Seg->Dispose Follow protocols

Safe handling workflow for this compound.

Physicochemical and Toxicological Data (L-Threonine as a proxy)

The following data for the parent amino acid, L-Threonine, is provided as a reference. Specific data for this compound is not available.

PropertyValueSource
Molecular Formula C4H9NO3
Molecular Weight 119.12 g/mol
Appearance White crystalline powder
Acute Oral Toxicity (LD50) > 5,000 mg/kg (Rat)
Skin Corrosion/Irritation Not a skin irritant
Serious Eye Damage/Irritation Not an eye irritant
Hazard Classification Not classified as hazardous[1][2]

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
H-Thr(Me)-OH
Reactant of Route 2
H-Thr(Me)-OH

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.